3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one
Description
Properties
IUPAC Name |
3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O/c1-8(2,3)7(12)4-11-6-9-5-10-11/h5-6H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMWWRALTYIWZEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)CN1C=NC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80207651 | |
| Record name | 3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80207651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58905-32-1 | |
| Record name | 3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)-2-butanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58905-32-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,3-Dimethyl-1-(1,2,4-triazol-1-yl)butan-2-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058905321 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80207651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.881 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,3-DIMETHYL-1-(1,2,4-TRIAZOL-1-YL)BUTAN-2-ONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/824RRR96HJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one chemical properties
An In-Depth Technical Guide to the Chemical Properties of 3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one
Abstract
This technical guide provides a comprehensive analysis of the chemical properties, synthesis, and reactivity of this compound, a pivotal intermediate in the agrochemical industry. Known by the CAS Number 58905-32-1, this compound serves as a fundamental building block for the synthesis of numerous high-impact triazole fungicides and plant growth regulators. This document details its physicochemical characteristics, provides validated protocols for its high-yield synthesis, explores its spectroscopic signature for robust characterization, and examines its key chemical transformations. The insights presented are tailored for researchers, chemists, and drug development professionals engaged in the design and synthesis of biologically active molecules.
Introduction: A Key Synthetic Building Block
This compound, also commonly referred to as 1-(1H-1,2,4-triazol-1-yl)pinacolone, is a heterocyclic ketone of significant industrial importance. The unique structural combination of a bulky tert-butyl group, a reactive ketone moiety, and a nucleophilic triazole ring makes it a versatile precursor for complex molecular architectures.
Its primary significance lies in its role as a cornerstone intermediate for the production of potent azole agrochemicals.[1] These include plant growth regulators like Paclobutrazol and Uniconazole, which function by inhibiting gibberellin biosynthesis, and broad-spectrum fungicides such as Diniconazole.[1][2] The 1,2,4-triazole moiety is a well-established pharmacophore in antifungal agents, and this intermediate provides an efficient route to incorporate this critical feature into target molecules.[3][4][5] This guide aims to consolidate the available technical data to serve as a practical resource for scientists working with this compound.
Chemical Identity and Physicochemical Properties
The unambiguous identification of a chemical entity is paramount for experimental reproducibility and safety. The core identifiers and key physical properties of this compound are summarized below.
Table 1: Chemical Identifiers
| Identifier | Value | Reference |
| IUPAC Name | 3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-2-one | [6] |
| CAS Number | 58905-32-1 | [2][6][7] |
| Molecular Formula | C₈H₁₃N₃O | [6][7][8] |
| Molecular Weight | 167.21 g/mol | [6][7][8] |
| Synonyms | 1-(1H-1,2,4-triazol-1-yl)pinacolone, HWG 1608-triazole-pinacoline | [6] |
Table 2: Physicochemical Properties
| Property | Value | Reference |
| Appearance | White solid/precipitate | [7][9] |
| Melting Point | 62-67 °C | [2][7][9][10] |
| Boiling Point | 283.3 ± 42.0 °C (Predicted) | [2][7] |
| Density | 1.09 ± 0.1 g/cm³ (Predicted) | [2][7] |
| Solubility | Soluble in Chloroform, Ethyl Acetate, Methanol | [2][7] |
| pKa | 2.37 ± 0.10 (Predicted) | [2][7] |
Synthesis and Mechanistic Considerations
The most prevalent and efficient synthesis of this compound is achieved through the direct N-alkylation of 1,2,4-triazole with a halogenated pinacolone derivative. This method is notable for its operational simplicity and consistently high yields.[9][10]
Synthetic Pathway: Nucleophilic Substitution
The reaction proceeds via a classical Sₙ2 mechanism. 1,2,4-Triazole, a weak acid, is deprotonated by a mild base, typically potassium carbonate, to generate the more nucleophilic triazolide anion. This anion then attacks the electrophilic α-carbon of 1-chloro-3,3-dimethyl-2-butanone (α-chloropinacolin), displacing the chloride leaving group. Acetone is an ideal solvent as it is polar aprotic, effectively solvating the cation of the base while not interfering with the nucleophile.
Caption: General workflow for the synthesis of the title compound.
Detailed Experimental Protocol
This protocol is a synthesis of methodologies reported in the literature, designed for self-validation through characterization of the final product.[9][10]
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 1,2,4-triazole (1.0 eq), anhydrous potassium carbonate (1.1 eq), and acetone to form a stirrable slurry.
-
Initiation: Heat the mixture to a gentle boil for approximately 15 minutes to ensure activation and initial deprotonation of the triazole.[9]
-
Addition of Electrophile: Prepare a solution of 1-chloro-3,3-dimethyl-2-butanone (1.0 eq) in acetone. Add this solution dropwise to the boiling triazole mixture over 20-30 minutes. The reaction is exothermic and may sustain the boil.[10]
-
Reaction Drive: Maintain the reaction mixture at reflux for 5 to 7 hours. Progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After cooling to room temperature, filter the mixture to remove the inorganic precipitate (KCl and excess K₂CO₃). Wash the precipitate with a small amount of fresh acetone.
-
Purification: Combine the filtrates and remove the acetone under reduced pressure using a rotary evaporator. The resulting residue can be purified by recrystallization. Extracting the residue with boiling hexane, followed by cooling, will precipitate the pure product as a white solid.[9]
-
Validation: Dry the product under vacuum and determine the yield. Confirm the structure and purity using melting point analysis, NMR, and IR spectroscopy. A yield of 72% to 99% is expected.[9][10]
Spectroscopic and Analytical Profile
Robust analytical characterization is essential for confirming the identity and purity of the synthesized compound.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum provides a definitive carbon fingerprint of the molecule. The reported chemical shifts in CDCl₃ are consistent with the assigned structure.[9]
Table 3: ¹³C NMR Spectral Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| 206.25 | C=O (Ketone) | Typical chemical shift for a ketone carbonyl carbon. |
| 151.69 | C-5 of Triazole | Triazole ring carbon adjacent to two nitrogen atoms. |
| 144.74 | C-3 of Triazole | Triazole ring carbon adjacent to two nitrogen atoms. |
| 53.17 | -CH₂- | Methylene carbon attached to the triazole ring. |
| 43.49 | -C(CH₃)₃ | Quaternary carbon of the tert-butyl group. |
| 26.05 | -C(CH₃)₃ | Equivalent methyl carbons of the tert-butyl group. |
Infrared (IR) Spectroscopy
The IR spectrum reveals the key functional groups present. Based on the molecular structure, the following characteristic absorption bands are expected:
-
~2970 cm⁻¹: C-H stretching from the tert-butyl and methylene groups.
-
~1720 cm⁻¹: A strong C=O stretching band, characteristic of a ketone.
-
~1510 cm⁻¹ and ~1480 cm⁻¹: C=N stretching vibrations within the triazole ring.
-
~1280 cm⁻¹: C-N stretching vibration.
An available FTIR spectrum confirms these general features.[11]
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation analysis.
-
Molecular Ion: The expected molecular ion [M]⁺ peak would be at m/z 167.11.
-
Key Fragmentation: A prominent fragmentation pathway is the alpha-cleavage adjacent to the carbonyl group, leading to the loss of the tert-butyl radical (•C(CH₃)₃, 57 Da). This would result in a significant fragment ion at m/z 110.
-
Predicted Data: High-resolution mass spectrometry predictions for various adducts, such as [M+H]⁺ at m/z 168.11315, are available and can be used for precise identification.[12]
Chemical Reactivity and Derivatization
The ketone functionality is the primary site of reactivity, serving as a versatile handle for constructing more complex molecules.
-
Condensation Reactions: The α-methylene protons are acidic and can be deprotonated to form an enolate, which can participate in condensation reactions. A notable example is its reaction with p-nitrobenzaldehyde in the presence of a piperidine/acetic acid catalyst to stereospecifically yield (Z)-4,4-dimethyl-1-(4-nitrophenyl)-2-(1H-1,2,4-triazol-1-yl)pent-1-en-3-one, a compound with reported antitubercular activity.[9]
-
Reduction to Alcohol: The ketone can be readily reduced to the corresponding secondary alcohol, 3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-ol, using standard reducing agents like sodium borohydride (NaBH₄).[13] This alcohol is a structural motif found in several fungicides, such as Triadimenol.[14]
Caption: Key reactivity pathways of the title compound.
Conclusion
This compound is a compound of high strategic value in synthetic organic and medicinal chemistry. Its chemical properties are well-defined, characterized by a straightforward, high-yield synthesis and a clear spectroscopic profile. The presence of a reactive ketone functional group allows for diverse and predictable chemical transformations, solidifying its role as a critical and versatile intermediate in the development of a wide range of biologically active compounds, most notably in the agrochemical sector. This guide provides the foundational chemical knowledge required for its effective utilization in research and development.
References
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- Cas 58905-32-1, this compound. lookchem.
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- Novel 1, 2, 4-Triazoles as Antifungal Agents.
- SYNTHESIS, CHARACTERIZATION AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME HETEROCYCLIC COMPOUNDS CONTAINING 1,2,4- TRIAZOLE RING. IJRPC.
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3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one CAS 58905-32-1
An In-depth Technical Guide to 3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one (CAS 58905-32-1)
Authored by a Senior Application Scientist
Foreword: The Unseen Pillar of Modern Agrochemicals
In the intricate world of chemical synthesis, certain molecules, while not end-products themselves, form the critical backbone of entire classes of high-value compounds. This compound, identified by its CAS number 58905-32-1, is a paramount example of such a cornerstone intermediate.[1][2] This triazolyl ketone is not merely a laboratory curiosity; it is a pivotal building block in the industrial synthesis of a range of potent triazole fungicides and plant growth regulators that are indispensable to modern agriculture.[2][3]
This guide provides an in-depth technical exploration of this compound, moving beyond simple data recitation. We will delve into the causality behind its synthesis, the elegant biochemical mechanism it enables in its derivatives, and the robust analytical methodologies required to ensure its quality. This document is structured for the practicing researcher, scientist, and drug development professional, offering field-proven insights into its properties, synthesis, and profound impact on agrochemical and pharmaceutical development.
Core Chemical and Physical Identity
A thorough understanding of a molecule begins with its fundamental properties. These characteristics dictate its behavior in reactions, its solubility, and the conditions required for its storage and handling. The identity of this compound is defined by the confluence of a bulky tert-butyl group, a ketone functional group, and the chemically active 1,2,4-triazole ring.[4][5]
| Property | Value | Source(s) |
| CAS Number | 58905-32-1 | [1][6] |
| Molecular Formula | C₈H₁₃N₃O | [1][4][5] |
| Molecular Weight | 167.21 g/mol | [1][4] |
| IUPAC Name | 3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-2-one | [4] |
| Synonyms | 1,2,4-Triazol-1-ylpinacolin, HWG 1608-triazole-pinacoline | [1][4] |
| Melting Point | 62-64 °C | [1][7] |
| Boiling Point | 283.3 °C at 760 mmHg | [1] |
| Density | 1.09 g/cm³ | [1] |
| Solubility | Soluble in Chloroform, Ethyl Acetate, Methanol | [1] |
| Appearance | Crystalline solid (after purification) | [7] |
Synthesis and Manufacturing: A Protocol-Driven Approach
The industrial and laboratory synthesis of this intermediate is a classic example of nucleophilic substitution. The core principle involves the alkylation of the 1,2,4-triazole ring with a halogenated ketone.[7][8] This method is efficient, high-yielding, and scalable.
Underlying Synthetic Principle
The reaction proceeds via an Sɴ2 mechanism where one of the nitrogen atoms of the 1,2,4-triazole ring acts as a nucleophile, attacking the electrophilic carbon adjacent to the halogen on the ketone precursor (1-chloro- or 1-bromo-3,3-dimethyl-2-butanone). The presence of a non-nucleophilic base, typically potassium carbonate, is crucial. Its role is to deprotonate the triazole, thereby increasing its nucleophilicity and driving the reaction to completion by neutralizing the resulting hydrohalic acid. Acetone is an ideal solvent as it readily dissolves the reactants and is relatively inert under the reaction conditions.
Detailed Laboratory Synthesis Protocol
This protocol is a validated method adapted from established literature procedures.[7][8]
Materials:
-
1,2,4-Triazole (1.0 eq)
-
1-Chloro-3,3-dimethyl-2-butanone (α-chloropinacolin) (1.0 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃), finely ground (1.0-1.2 eq)
-
Acetone (anhydrous)
-
Hexane (for recrystallization)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1,2,4-triazole, ground potassium carbonate, and acetone.
-
Initial Stirring: Stir the suspension vigorously at room temperature for 10-15 minutes to ensure a fine dispersion of the base and triazole.
-
Addition of Alkylating Agent: While stirring, gradually add a solution of 1-chloro-3,3-dimethyl-2-butanone in acetone to the flask. An exothermic reaction may be observed, potentially raising the temperature to the boiling point of acetone.[7]
-
Reflux: Heat the reaction mixture to reflux and maintain it for 5-7 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Filter off the inorganic salts (KCl and excess K₂CO₃) and wash the solid residue with a small amount of fresh acetone.
-
Solvent Removal: Combine the filtrates and remove the acetone under reduced pressure using a rotary evaporator. This will typically yield an oily residue.
-
Purification: Add boiling hexane to the residue to dissolve the product.[8] Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.
-
Isolation: Collect the precipitated crystals by vacuum filtration, wash with a small amount of cold hexane, and dry in a vacuum oven. A yield of over 90% can be achieved with this method.[8]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
The Triazole Legacy: Mechanism of Action Framework
The biological significance of CAS 58905-32-1 is realized through its conversion into fungicidal and plant-regulating agents. The 1,2,4-triazole moiety it carries is the pharmacophore responsible for the potent biological activity of its derivatives.
Inhibition of Fungal Ergosterol Biosynthesis
Triazole fungicides derived from this intermediate, such as triadimenol, tebuconazole, and diniconazole, are powerful inhibitors of a specific enzyme: sterol 14α-demethylase (CYP51) .[9][10][11] This enzyme is a critical component of the fungal ergosterol biosynthesis pathway.
Causality of Inhibition:
-
Ergosterol's Role: Ergosterol is the primary sterol in fungal cell membranes, analogous to cholesterol in mammalian cells. It is essential for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes.[12][13]
-
Enzyme Target: The CYP51 enzyme is responsible for the oxidative removal of the 14α-methyl group from lanosterol, a precursor to ergosterol.
-
Triazole Interaction: The lone pair of electrons on the N4 nitrogen of the triazole ring binds to the heme iron atom in the active site of the CYP51 enzyme. This coordination is strong and specific, effectively blocking the enzyme's demethylation function.[9]
-
Cellular Consequence: The inhibition of CYP51 leads to the accumulation of toxic methylated sterol precursors and a depletion of ergosterol. This disrupts the fungal cell membrane structure, leading to abnormal growth and ultimately cell death.[9][10]
Ergosterol Biosynthesis Inhibition Pathway
Caption: Inhibition of the fungal ergosterol pathway by triazole-based fungicides.
Key Applications in Development
The versatility of the triazolyl ketone structure allows for its use in synthesizing a variety of high-value agrochemicals.
Agrochemical Derivatives
The primary application is as a direct precursor to several globally significant pesticides and plant growth regulators.[1][2]
| Derivative | Class | Primary Function |
| Paclobutrazol | Plant Growth Regulator | Inhibits gibberellin biosynthesis, leading to more compact plant growth and improved crop quality.[1][3] |
| Diniconazole | Fungicide | Broad-spectrum control of various fungal diseases in crops.[2] |
| Uniconazole | Plant Growth Regulator | Similar to Paclobutrazol but often more potent.[2] |
| Tebuconazole | Fungicide | The compound is a known environmental transformation product of this widely used fungicide.[4] |
| Triadimenol | Fungicide | A systemic fungicide used to control a range of diseases like powdery mildew and rusts.[11] |
Pharmaceutical and Research Applications
Beyond agriculture, the 1,2,4-triazole scaffold is of significant interest in medicinal chemistry due to its broad range of biological activities. Research has indicated that derivatives synthesized from this specific intermediate may possess antituberculous properties, highlighting a potential avenue for future drug development.[8] Furthermore, it serves as the starting material for synthesizing isotopically labeled standards, such as Paclobutrazol-(phenyl-d4), which are indispensable for metabolism studies and environmental fate analysis.[3]
Analytical and Quality Control Methodologies
Ensuring the purity and identity of CAS 58905-32-1 is critical for the successful synthesis of its derivatives. A multi-pronged analytical approach is required for robust quality control.
Spectroscopic Characterization
-
Nuclear Magnetic Resonance (NMR):
-
¹H NMR: The proton NMR spectrum provides a clear fingerprint of the molecule. Key expected signals include a large singlet around 1.0-1.2 ppm corresponding to the nine equivalent protons of the tert-butyl group, a singlet for the methylene protons adjacent to the ketone, and distinct signals for the protons on the triazole ring.
-
¹³C NMR: The carbon spectrum confirms the carbon framework. Noteworthy signals include the carbonyl carbon (~206 ppm), the carbons of the triazole ring (~151 and ~144 ppm), the methylene carbon (~53 ppm), and the quaternary and methyl carbons of the tert-butyl group (~43 and ~26 ppm, respectively).[8]
-
-
Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong absorption band characteristic of the ketone C=O stretch, typically found around 1720-1740 cm⁻¹.
Chromatographic Purity Assessment
-
Gas Chromatography (GC): Due to its volatility and thermal stability, GC coupled with a Flame Ionization Detector (FID) is an excellent method for assessing purity and quantifying residual solvents or starting materials.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a UV detector (monitoring at ~210-220 nm) can also be used effectively for purity analysis.
Quality Control Workflow
Caption: A standard workflow for the quality control of a synthesized batch.
Conclusion and Future Outlook
This compound is a molecule of significant industrial and scientific importance. Its straightforward, high-yield synthesis and its role as a direct precursor to a host of essential agrochemicals solidify its position as a key intermediate in chemical manufacturing. The robust fungicidal activity of its derivatives, rooted in the elegant inhibition of ergosterol biosynthesis, provides a compelling case study in targeted biochemical design. While its primary role is firmly established in agriculture, emerging research into new biological activities ensures that this versatile building block will continue to be a subject of interest for chemists and life scientists for years to come.
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LookChem. (n.d.). Cas 58905-32-1, this compound. Retrieved from [Link]
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Symbiosis Online Publishing. (n.d.). Mechanism of Antifungal Triazoles and Related Drugs: Electron Transfer, Reactive Oxygen Species and Oxidative Stress. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). A recent overview on the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles. Retrieved from [Link]
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Iowa State University Digital Repository. (2006). Fungicides: Triazoles. Retrieved from [Link]
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PrepChem. (n.d.). Synthesis of 3,3-dimethyl-1-(1,2,4-triazol-1-yl)-butan-2-one. Retrieved from [Link]
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Natursim Science Co., Ltd. (2022). The effect of triazole fungicide. Retrieved from [Link]
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National Center for Biotechnology Information. (2021). Triazole Fungicide Residues and Their Inhibitory Effect on Some Trichothecenes Mycotoxin Excretion in Wheat Grains. Retrieved from [Link]
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MDPI. (2021). Effects of Triazole Fungicides on Soil Microbiota and on the Activities of Enzymes Found in Soil: A Review. Retrieved from [Link]
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PrepChem. (n.d.). Synthesis of 3,3-dimethyl-4-fluoro-1-(1,2,4-triazol-1-yl)-butan-2-one. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Novel 1, 2, 4-Triazoles as Antifungal Agents. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of b-keto 1,2,3-triazoles using different a-tosyloxyketones and a-bromo ketones with substituted phenylacetylenes and sodium azide. Retrieved from [Link]
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An In-Depth Technical Guide to the Structure Elucidation of 3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one
Abstract
This technical guide provides a comprehensive, multi-technique approach to the definitive structure elucidation of 3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one, a key intermediate in the synthesis of triazole fungicides like Paclobutrazol.[1][2] Intended for researchers and analytical scientists, this document moves beyond theoretical descriptions to offer practical, field-tested protocols and data interpretation strategies. We will detail the synergistic use of Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Infrared (IR) Spectroscopy. The causality behind experimental choices, such as solvent selection and ionization techniques, is explained to provide a robust, self-validating framework for analysis. All methodologies are supported by data tables, workflow diagrams, and citations to authoritative sources.
Introduction and Molecular Overview
This compound (Molecular Formula: C₈H₁₃N₃O) is a heterocyclic ketone with a molecular weight of 167.21 g/mol .[1][3][4] Its structure features a pivaloyl group (tert-butyl ketone) attached to a methylene bridge, which is in turn bonded to a 1,2,4-triazole ring at the N1 position. This compound serves as a critical building block in the agrochemical industry, particularly for producing plant growth retardants that function by inhibiting gibberellin biosynthesis.[1][2] Accurate structural verification is paramount for ensuring the purity, efficacy, and safety of the final active pharmaceutical ingredient (API) or agrochemical product.
This guide establishes a logical workflow for structure elucidation, beginning with the determination of molecular weight and formula, proceeding to functional group identification, and culminating in the precise mapping of the atomic framework.
Core Molecular Properties:
| Property | Value | Source |
| Molecular Formula | C₈H₁₃N₃O | PubChem[3][4] |
| Molecular Weight | 167.21 g/mol | PubChem[3] |
| IUPAC Name | 3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-2-one | PubChem[3] |
| CAS Number | 58905-32-1 | ChemicalBook[1][2] |
The Elucidation Workflow: A Synergistic Strategy
The definitive confirmation of a chemical structure is not achieved by a single technique but by the convergence of evidence from multiple orthogonal methods. Our approach integrates three core analytical techniques in a specific sequence to maximize efficiency and confidence in the final assignment.
Caption: Overall workflow for the structure elucidation of this compound.
Mass Spectrometry: Molecular Weight and Fragmentation
Expertise & Causality: Mass spectrometry is the first logical step as it provides the most fundamental piece of information: the molecular weight. This immediately confirms or refutes the identity of the main component. We recommend using a high-resolution mass spectrometer (HRMS) like a TOF or Orbitrap analyzer to obtain an accurate mass measurement, which allows for the unambiguous determination of the elemental formula. Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for this volatile compound.[5][6]
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a 100 µg/mL solution of the sample in a volatile solvent such as Ethyl Acetate or Dichloromethane.
-
GC Column Selection: Use a standard, non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) like a DB-5ms or equivalent. The non-polar phase is chosen for its good peak shaping of moderately polar ketones.
-
GC Oven Program:
-
Initial Temperature: 100 °C, hold for 1 minute.
-
Ramp: 15 °C/min to 250 °C.
-
Final Hold: Hold at 250 °C for 5 minutes.
-
-
MS Parameters (Electron Ionization - EI):
-
Ionization Energy: 70 eV. This standard energy level is crucial for generating reproducible fragmentation patterns that are comparable to library spectra.
-
Mass Range: Scan from m/z 40 to 300.
-
Ion Source Temperature: 230 °C.
-
Data Interpretation: Expected Spectra
-
Molecular Ion (M⁺•): The molecular ion peak is expected at m/z 167 . Its presence confirms the molecular weight. The accurate mass measurement from HRMS should be within 5 ppm of the theoretical value of 167.1059 for C₈H₁₃N₃O.[3]
-
Key Fragmentation Pattern: The fragmentation is predictable and provides structural clues. The primary cleavage occurs alpha to the carbonyl group (α-cleavage), a characteristic fragmentation pathway for ketones.[7][8]
Caption: Key fragmentation pathways for this compound in EI-MS.
| m/z (Charge) | Proposed Fragment | Structural Information |
| 167 | [C₈H₁₃N₃O]⁺• | Molecular Ion |
| 110 | [M - C(CH₃)₃]⁺ | Loss of the tert-butyl group |
| 82 | [C₃H₄N₃]⁺ | Triazole ring fragment |
| 57 | [C(CH₃)₃]⁺ | tert-Butyl cation (base peak) |
The presence of a strong peak at m/z 57 is highly indicative of the tert-butyl group, which readily forms a stable tertiary carbocation. This is often the base peak in the spectrum.
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
Expertise & Causality: FTIR is a rapid and non-destructive technique used to identify the key functional groups present in the molecule. It serves as a crucial cross-validation step. For this molecule, the most important vibrational modes are the carbonyl (C=O) stretch of the ketone and the various stretches associated with the triazole ring and alkyl groups.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: No specific preparation is needed for a solid sample. Place a small amount of the powder directly onto the ATR crystal.
-
Instrument Parameters:
-
Scan Range: 4000–500 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Scans: Average of 16 scans to improve the signal-to-noise ratio.
-
-
Background Correction: Perform a background scan of the clean, empty ATR crystal before analyzing the sample.
Data Interpretation: Expected Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |
| ~2970 | C-H stretch | tert-Butyl & Methylene | Confirms aliphatic nature |
| ~1725 | C=O stretch | Ketone | Strong, sharp peak. Confirms the ketone functional group. Its position indicates a non-conjugated aliphatic ketone. |
| ~1510 | C=N stretch | Triazole Ring | Confirms the presence of the heterocyclic aromatic ring. |
| ~1280 | C-N stretch | Triazole Ring | Further evidence for the triazole moiety. |
The most diagnostic peak is the strong carbonyl absorption around 1725 cm⁻¹. Its presence, along with the absence of a broad O-H stretch (3200-3600 cm⁻¹), confirms the presence of a ketone and the absence of hydroxyl impurities (e.g., from reduction).
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map
Expertise & Causality: NMR is the most powerful technique for structure elucidation, providing detailed information about the carbon-hydrogen framework. ¹H NMR reveals the number of different proton environments and their neighboring protons (connectivity), while ¹³C NMR shows the number of different carbon environments.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve ~10 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a good choice as it is an excellent solvent for this compound and its residual solvent peak (7.26 ppm) does not interfere with key signals.[1]
-
Instrument: A 300 MHz or higher field NMR spectrometer.
-
¹H NMR Parameters:
-
Pulse Program: Standard single pulse (zg30).
-
Number of Scans: 8.
-
Reference: Tetramethylsilane (TMS) at 0 ppm.
-
-
¹³C NMR Parameters:
-
Pulse Program: Proton-decoupled (zgpg30).
-
Number of Scans: 1024 (more scans are needed due to the lower natural abundance of ¹³C).
-
Reference: CDCl₃ triplet at 77.16 ppm.
-
Data Interpretation: Predicted Chemical Shifts and Couplings
¹H NMR Spectrum (Predicted)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.2 | Singlet | 1H | H-5 (Triazole) | Deshielded proton on the electron-deficient triazole ring. |
| ~8.0 | Singlet | 1H | H-3 (Triazole) | Similar environment to H-5, also deshielded.[9] |
| ~5.2 | Singlet | 2H | -CH₂- | Methylene protons adjacent to the electron-withdrawing triazole ring and the ketone, causing a significant downfield shift. No adjacent protons, hence a singlet. |
| ~1.2 | Singlet | 9H | -C(CH₃)₃ | The nine protons of the tert-butyl group are chemically equivalent and have no adjacent protons, resulting in a single, sharp peak. |
¹³C NMR Spectrum (Predicted)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~208 | C=O | Characteristic chemical shift for a ketone carbonyl carbon. |
| ~152 | C-3 (Triazole) | Aromatic carbon in the triazole ring.[9] |
| ~145 | C-5 (Triazole) | Aromatic carbon in the triazole ring.[9] |
| ~55 | -CH₂- | Methylene carbon, shifted downfield by the adjacent nitrogen and carbonyl group. |
| ~44 | -C(CH₃)₃ | Quaternary carbon of the tert-butyl group. |
| ~26 | -C(CH₃)₃ | The three equivalent methyl carbons of the tert-butyl group. |
The combination of these spectra provides an unambiguous "fingerprint." The nine-proton singlet at ~1.2 ppm and the two-proton singlet at ~5.2 ppm are particularly diagnostic, perfectly matching the tert-butyl and isolated methylene groups, respectively. The two distinct downfield singlets in the ¹H NMR confirm the two unique protons on the triazole ring.
Conclusion: Integrated Data Confirmation
The structure of this compound is definitively confirmed by the convergence of all analytical data.
-
Mass Spectrometry establishes the correct molecular formula (C₈H₁₃N₃O) and shows key fragments (m/z 57, 110) corresponding to the tert-butyl and pivaloyl moieties.
-
IR Spectroscopy confirms the presence of the essential ketone (C=O at ~1725 cm⁻¹) and triazole (C=N, C-N) functional groups.
-
NMR Spectroscopy provides the final, irrefutable evidence, mapping out the complete carbon-hydrogen framework. The chemical shifts, integration values, and multiplicities observed in the ¹H and ¹³C spectra perfectly align with the proposed structure, leaving no room for ambiguity.
This systematic, multi-technique approach ensures the highest level of confidence in the structural assignment, meeting the rigorous standards required for scientific research and industrial quality control.
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PubChem Compound Summary for CID 100877, 3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)-2-butanone. National Center for Biotechnology Information. [Link]
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Rezaee, M., Assadi, Y., Hosseini, M. R. M., Aghaee, E., Ahmadi, F., & Berijani, S. (2006). Determination of Triazole Fungicides Using Hollow Fiber Liquid Phase Microextraction Prior to Gas Chromatography–Mass Spectrometry Analysis. Industrial & Engineering Chemistry Research, 45(23), 7747-7753. [Link]
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Determination of Triazole Fungicides Using Hollow Fiber Liquid Phase Microextraction Prior to Gas Chromatography–Mass Spectrometry Analysis. ResearchGate. [Link]
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Li, Y., Liu, X., Wang, B., Zhang, H., & Wang, J. (2023). Synthesis, Crystal Structure, Spectral Characterization and Antifungal Activity of Novel Phenolic Acid Triazole Derivatives. Molecules, 28(19), 6964. [Link]
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Khalil, N. H. H., & Huat, T. G. (2014). Determination of Triazole Fungicides in Fruits and Vegetables by Liquid Chromatography-Mass Spectrometry (LC/MS). International Journal of Scientific & Engineering Research, 5(12), 114-123. [Link]
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Mass spectral analysis of 3,3-dimethyl-2-butanone results in several fragmentation pathways. brainly.com. [Link]
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Mass spectral analysis of 3,3-dimethyl-2-butanone. Chegg.com. [Link]
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Comprehensive analytical and structural characteristics of methyl 3,3‑dimethyl‑2‑(1‑(pent‑4‑en‑1‑yl)‑1H‑indazole‑3‑carboxamido) butanoate (MDMB‑4en‑PINACA). Forensic Toxicology. [Link]
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A Comprehensive Spectroscopic Guide to 3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one: Elucidating Molecular Structure and Properties
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one, a key intermediate in the synthesis of various agrochemicals, including fungicides and plant growth regulators, possesses a unique molecular architecture that warrants a detailed spectroscopic investigation.[1][2][3] Understanding its structural features through nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) is paramount for quality control, reaction monitoring, and the rational design of novel bioactive molecules. This guide provides a comprehensive analysis of the spectral data of this triazole derivative, offering insights into the causal relationships between its structure and spectroscopic behavior.
The strategic importance of this compound lies in its role as a building block for potent agricultural agents.[1][2][3] The presence of the 1,2,4-triazole moiety, a well-known pharmacophore, coupled with a sterically hindered ketone functionality, imparts specific chemical reactivity and biological activity to the final products. A thorough characterization of this intermediate is therefore a critical step in the development of effective and safe agrochemical solutions.
Synthesis and Provenance
The title compound is typically synthesized via the alkylation of 1H-1,2,4-triazole with 1-chloro-3,3-dimethyl-2-butanone in the presence of a base, such as potassium carbonate, in a suitable solvent like acetone.[1][4] This nucleophilic substitution reaction proceeds with high yield, affording the desired product as a white solid.
Caption: Synthetic scheme for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual nuclei.
¹H NMR Spectroscopy: A Proton's Perspective
While a publicly available, fully assigned ¹H NMR spectrum for this specific molecule is not readily found in the literature, a detailed prediction based on established chemical shift principles and data from analogous structures allows for a confident assignment. The expected ¹H NMR spectrum in a deuterated solvent like chloroform (CDCl₃) would exhibit three distinct signals.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.2 - 8.0 | Singlet | 2H | H-3, H-5 (Triazole) | The protons on the triazole ring are in a deshielded environment due to the electronegativity of the nitrogen atoms and the aromatic character of the ring. Their chemical equivalence would likely result in a single signal. |
| ~5.2 - 5.0 | Singlet | 2H | -CH₂- | The methylene protons are adjacent to both the electron-withdrawing ketone and the nitrogen of the triazole ring, leading to a significant downfield shift. |
| ~1.2 - 1.0 | Singlet | 9H | -C(CH₃)₃ | The nine equivalent protons of the tert-butyl group are in a shielded aliphatic environment, resulting in an upfield singlet. |
The simplicity of the predicted spectrum, characterized by three singlets, is a direct consequence of the molecule's symmetry and the absence of adjacent, non-equivalent protons that would lead to spin-spin coupling.
¹³C NMR Spectroscopy: The Carbon Skeleton
The ¹³C NMR spectrum provides a fingerprint of the carbon framework of the molecule. Experimental data for this compound has been reported in the patent literature.[1]
Table 2: Experimental ¹³C NMR Spectral Data in CDCl₃ [1]
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| 206.25 | C=O | The carbonyl carbon is highly deshielded due to the electronegativity of the oxygen atom, resulting in a characteristic downfield chemical shift. |
| 151.69 | C-3 (Triazole) | Aromatic carbon atom in the triazole ring, deshielded by the adjacent nitrogen atoms. |
| 144.74 | C-5 (Triazole) | Aromatic carbon atom in the triazole ring, also deshielded by the adjacent nitrogen atoms. |
| 53.17 | -CH₂- | The methylene carbon is attached to the electronegative triazole nitrogen, causing a downfield shift. |
| 43.49 | -C(CH₃)₃ | The quaternary carbon of the tert-butyl group. |
| 26.05 | -C(CH₃)₃ | The three equivalent methyl carbons of the tert-butyl group. |
The distinct chemical shifts for each carbon atom in the molecule confirm its proposed structure and provide a valuable reference for quality assessment.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| ~3100 | Medium-Weak | C-H stretch | Aromatic (Triazole) |
| ~2970 | Strong | C-H stretch | Aliphatic (tert-butyl) |
| ~1720 | Strong | C=O stretch | Ketone |
| ~1500 | Medium | C=N stretch | Triazole ring |
| ~1480 | Medium | C-H bend | Aliphatic (tert-butyl) |
| ~1280 | Medium | C-N stretch | Triazole ring |
The most characteristic absorption in the IR spectrum would be the strong band around 1720 cm⁻¹, indicative of the carbonyl group (C=O) of the ketone. The presence of C-H stretching frequencies for both the aromatic triazole ring and the aliphatic tert-butyl group, as well as the characteristic ring vibrations of the triazole moiety, would further confirm the molecular structure.
Mass Spectrometry (MS)
Upon electron ionization (EI), the molecule would form a molecular ion [M]⁺• with a mass-to-charge ratio (m/z) corresponding to its molecular weight (167.21 g/mol ). The fragmentation of this molecular ion is expected to proceed through several key pathways:
-
Alpha-Cleavage: The bond between the carbonyl carbon and the adjacent carbon of the tert-butyl group is susceptible to cleavage. This would result in the formation of a stable tert-butyl cation (m/z 57) and a neutral radical. Alternatively, cleavage on the other side of the carbonyl group would lead to the loss of a triazolylmethyl radical and the formation of a tert-butylacylium ion (m/z 85).
-
Triazole Ring Fragmentation: The triazole ring can undergo fragmentation through the loss of a molecule of nitrogen (N₂), resulting in a fragment with m/z 139. Further fragmentation of the triazole moiety is also possible.
Caption: Predicted major fragmentation pathways in the mass spectrum.
Conclusion
The comprehensive spectroscopic analysis of this compound provides a detailed and self-validating picture of its molecular structure. The predicted ¹H NMR and IR spectra, in conjunction with the experimental ¹³C NMR data, offer a robust framework for the identification and characterization of this important chemical intermediate. The anticipated mass spectrometric fragmentation patterns further corroborate the assigned structure. This in-depth guide serves as a valuable resource for researchers and professionals in the agrochemical and pharmaceutical industries, facilitating quality control, process optimization, and the development of novel triazole-based compounds.
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A Technical Guide to the Fungal Mechanism of Action of 3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one (Triadimefon)
Abstract
This technical guide provides an in-depth examination of the molecular mechanism of action of 3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one, commonly known as Triadimefon. As a member of the triazole class of fungicides, Triadimefon's efficacy is rooted in its ability to disrupt the biosynthesis of ergosterol, a critical component of the fungal cell membrane.[1][2] This document details the specific enzymatic target, the cytochrome P450 14α-demethylase (CYP51), and elucidates the biochemical and cellular consequences of its inhibition.[3][4] Furthermore, this guide presents validated, step-by-step experimental protocols for researchers to investigate and confirm this mechanism, including in vitro enzyme inhibition assays and cellular sterol profiling. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this widely used agricultural and horticultural fungicide.[2]
Introduction: The Significance of Triazole Fungicides
Triadimefon, 1-(4-chlorophenoxy)-3,3-dimethyl-1-(1,2,4-triazol-1-yl) butan-2-one, is a systemic, broad-spectrum fungicide first introduced in the 1970s.[2][5] It belongs to the azole class of antifungal agents, a group distinguished by a five-membered heterocyclic ring containing at least one nitrogen atom.[6][7] These compounds are cornerstones in both agriculture and clinical medicine for the management of fungal pathogens.[4][8] Triadimefon is particularly effective against powdery mildews and rusts on a variety of crops, including cereals, fruits, and vegetables.[5][9] Its systemic nature allows it to be absorbed and translocated within the plant, offering both preventative and curative action against infections.[2]
The fungicidal power of Triadimefon and other azoles stems from their highly specific mode of action: the inhibition of ergosterol biosynthesis.[1][10] This guide will dissect this mechanism, from the molecular target to the resulting cellular disruption that leads to fungal growth inhibition.
The Fungal Target: Ergosterol and Membrane Integrity
Ergosterol is the predominant sterol in the fungal plasma membrane, where it serves a role analogous to that of cholesterol in mammalian cells.[11] It is an essential molecule that governs membrane fluidity, permeability, and the function of membrane-bound proteins.[12] The structural integrity provided by ergosterol is vital for fungal growth, stress adaptation, and morphogenesis.[11][13]
The biosynthesis of ergosterol is a complex, multi-enzyme pathway that represents an ideal target for antifungal agents.[11][14] Its divergence from the mammalian cholesterol synthesis pathway allows for selective toxicity, minimizing effects on the host organism.[11] Triadimefon exploits this pathway by targeting a key enzymatic step, leading to a cascade of events that are lethal to the fungus.
Core Mechanism of Action: Inhibition of Lanosterol 14α-Demethylase (CYP51)
The primary mechanism of action for Triadimefon is the inhibition of the cytochrome P450 enzyme, lanosterol 14α-demethylase, encoded by the ERG11 or CYP51 gene.[3][15] This enzyme is critical for the conversion of lanosterol to ergosterol.[6]
Biochemical Causality: The Triadimefon molecule, specifically its triazole ring, binds to the heme iron prosthetic group in the active site of the CYP51 enzyme.[3][10] This binding is non-competitive and prevents the enzyme from catalyzing the oxidative removal of the 14α-methyl group from lanosterol and other sterol precursors like eburicol.[3][15][16]
This inhibition has two major downstream consequences:
-
Depletion of Ergosterol: The blockage of the pathway prevents the synthesis of mature ergosterol, depriving the fungal cell of a component essential for its membrane structure and function.[6][15]
-
Accumulation of Toxic Sterol Intermediates: The enzymatic block leads to the accumulation of 14α-methylated sterol precursors, such as lanosterol and eburicol.[7][15] The integration of these bulky, abnormally shaped sterols into the fungal membrane disrupts its architecture, leading to increased permeability and malfunction of membrane-associated enzymes.[3] This disruption is a key factor in the fungistatic and, at higher concentrations, fungicidal effects of the compound.[6]
Experimental Validation & Methodologies
The mechanism of action described above can be validated through a series of well-established experimental protocols. These methods provide a self-validating system: the results from the enzymatic assay should directly correlate with the observed changes in the cellular sterol profile and the overall antifungal activity.
Protocol: In Vitro CYP51 Enzyme Inhibition Assay
This assay directly measures the inhibitory effect of Triadimefon on the CYP51 enzyme. It utilizes a reconstituted system with purified recombinant fungal CYP51 and a cytochrome P450 reductase (CPR) to supply electrons.[17]
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of Triadimefon against fungal CYP51.
Methodology:
-
Preparation of Reagents:
-
Enzyme Mix: Prepare a solution containing recombinant fungal CYP51 and CPR in a reaction buffer (e.g., potassium phosphate buffer, pH 7.4). The optimal CPR:CYP51 ratio (typically 2:1 to 5:1) should be determined empirically.[17]
-
Inhibitor Dilutions: Create a serial dilution of Triadimefon in DMSO. The concentration range should bracket the expected IC₅₀. A DMSO-only control is essential.
-
Substrate Solution: Prepare a solution of the substrate (e.g., lanosterol) in the reaction buffer.
-
Cofactor Solution: Prepare a fresh solution of NADPH in the reaction buffer immediately before use.
-
-
Assay Procedure (96-well plate format):
-
Pre-incubation: Add the Triadimefon dilutions or DMSO vehicle control to the wells. Add the Enzyme Mix to each well and incubate for 10-15 minutes at 37°C to allow for inhibitor binding.[17][18]
-
Reaction Initiation: Add the substrate solution, followed immediately by the NADPH solution to initiate the reaction.[17]
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by adding a quenching solution (e.g., acetonitrile or a strong base).
-
-
Analysis:
-
The conversion of lanosterol to its demethylated product is quantified using LC-MS/MS or HPLC.[17]
-
Calculate the percentage of inhibition for each Triadimefon concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Protocol: Fungal Sterol Profile Analysis by GC-MS
This protocol provides direct evidence of the mechanism within the fungal cell by analyzing the sterol composition of Triadimefon-treated cells versus untreated controls.[19][20] The expected outcome is a decrease in ergosterol and an accumulation of 14α-methylated sterols in treated samples.[21]
Methodology:
-
Culturing and Treatment:
-
Sterol Extraction:
-
Harvest the fungal cells by centrifugation and wash them.
-
Resuspend the cell pellet in an alcoholic potassium hydroxide (KOH) solution.[22]
-
Saponify the lipids by heating the mixture (e.g., at 85°C for 1 hour) to hydrolyze esterified sterols.[22]
-
After cooling, extract the non-saponifiable lipids (containing the free sterols) into an organic solvent like petroleum ether or hexane.[22]
-
-
Derivatization and Analysis:
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
To improve chromatographic resolution and mass spectral characteristics, derivatize the sterols to their trimethylsilyl (TMSi) ethers using a reagent like BSTFA.[19][23]
-
Analyze the derivatized sample using a gas chromatograph coupled to a mass spectrometer (GC-MS).[19]
-
-
Data Interpretation:
-
Identify sterols based on their retention times and characteristic mass fragmentation patterns compared to known standards.[22]
-
Quantify the relative abundance of ergosterol, lanosterol, eburicol, and other intermediates in both control and treated samples.
-
Expected Quantitative Results:
| Sterol | Control Group (% of Total Sterols) | Triadimefon-Treated Group (% of Total Sterols) |
| Ergosterol | 85 - 95% | < 10% |
| Lanosterol | < 1% | 15 - 25% |
| Eburicol | < 1% | 40 - 60% |
| Other 14α-methyl sterols | < 2% | 10 - 20% |
| Table 1. Representative data from a GC-MS sterol analysis comparing untreated (Control) and Triadimefon-treated fungal cells. Values are illustrative and can vary by species and experimental conditions. |
Mechanisms of Fungal Resistance
The widespread use of azole fungicides has led to the emergence of resistant fungal strains, a significant concern for both agriculture and medicine.[24][25] Understanding these resistance mechanisms is crucial for drug development and resistance management strategies.[26] Key mechanisms include:
-
Target Site Modification: Point mutations in the CYP51A gene can alter the structure of the enzyme's active site, reducing its binding affinity for Triadimefon and other azoles.[3][15]
-
Target Overexpression: Increased expression of the CYP51A gene, often due to insertions or duplications in the promoter region, leads to higher cellular concentrations of the target enzyme, requiring more fungicide to achieve an inhibitory effect.[3][10]
-
Efflux Pump Upregulation: Overexpression of membrane transporter proteins, such as ATP-binding cassette (ABC) transporters, can actively pump the fungicide out of the fungal cell, reducing its intracellular concentration.[3]
Conclusion
The antifungal activity of this compound is unequivocally linked to its function as a sterol biosynthesis inhibitor.[8][9] By specifically targeting and inhibiting the cytochrome P450 enzyme 14α-demethylase (CYP51), Triadimefon triggers a dual-pronged assault on the fungal cell: the depletion of essential ergosterol and the accumulation of toxic 14α-methylated sterol intermediates.[3][15] This disruption of membrane synthesis and integrity ultimately halts fungal growth. The experimental protocols detailed herein provide a robust framework for researchers to study this mechanism, offering a clear path from enzymatic inhibition to cellular-level verification. A thorough understanding of this core mechanism is fundamental for the development of next-generation antifungal agents and for devising effective strategies to combat the growing challenge of fungicide resistance.
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Spina, F., Scarpari, M., & Baroncelli, R. (2023). Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum. Journal of Fungi, 9(2), 205. (URL: [Link])
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Pscheidt, J. W. (2002). Fungicide Theory of Use and Mode of Action. Oregon State University. (URL: [Link])
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Wang, L., Wang, Y., Wang, F., Yue, T., & Yuan, Y. (2016). The fungicide triadimefon affects beer flavor and composition by influencing Saccharomyces cerevisiae metabolism. Scientific reports, 6, 33416. (URL: [Link])
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Asami, T., & Yoshida, S. (2003). Triadimefon, a fungicidal triazole-type P450 inhibitor, induces brassinosteroid deficiency-like phenotypes in plants and binds to DWF4 protein in the brassinosteroid biosynthesis pathway. The Plant Journal, 36(6), 805-814. (URL: [Link])
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Petzer, J. P., Petzer, A., & Lepesheva, G. I. (2018). Validation of Human Sterol 14α-Demethylase (CYP51) Druggability: Structure-Guided Design, Synthesis, and Evaluation of Stoichiometric, Functionally Irreversible Inhibitors. Journal of medicinal chemistry, 61(15), 6584–6604. (URL: [Link])
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Walker, Q. D., Crofton, K. M., & Reiter, L. W. (1990). Triadimefon, a triazole fungicide, induces stereotyped behavior and alters monoamine metabolism in rats. Toxicology and applied pharmacology, 102(3), 474–485. (URL: [Link])
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biological activity of 3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one derivatives
An In-depth Technical Guide to the Biological Activity of 3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one Derivatives
Authored by: Gemini, Senior Application Scientist
Abstract
The 1,2,4-triazole heterocycle is a cornerstone in the development of biologically active compounds, leading to numerous commercial successes in medicine and agriculture. Within this vast chemical family, derivatives of the this compound scaffold have emerged as a particularly significant class. This technical guide provides a comprehensive exploration of these derivatives, focusing on their synthesis, prominent biological activities, mechanisms of action, and structure-activity relationships. We delve into their well-established role as potent antifungal agents that target ergosterol biosynthesis, their application as herbicides, and touch upon other potential therapeutic activities. This document is intended for researchers, scientists, and professionals in drug and agrochemical development, offering field-proven insights and detailed experimental protocols to support further innovation.
The Significance of the Triazolyl Butanone Scaffold
The core structure, this compound, often referred to as triazole-pinacoline, serves as a critical intermediate in the synthesis of high-impact agrochemicals.[1][2] Its unique chemical architecture, featuring a bulky tert-butyl group adjacent to a ketone and a nitrogen-linked triazole ring, is a key determinant of its biological versatility. This scaffold is the foundation for several vital compounds, including:
-
Fungicides: It is a precursor for potent fungicides like Diniconazole and Triadimefon.[1][3]
-
Plant Growth Regulators: It is integral to the production of plant growth regulators such as Paclobutrazol and Uniconazole.[1][3]
The widespread biological activities exhibited by derivatives of this scaffold, ranging from antifungal and herbicidal to potential anticancer and antibacterial properties, make it a subject of intense research interest.[4][5][6]
Synthesis of the Core Scaffold and Its Derivatives
The synthesis of these compounds is a multi-step process that begins with the creation of the core ketone, which can then be modified to produce a diverse range of derivatives.
Synthesis of the Parent Ketone
The foundational compound, this compound, is typically synthesized via nucleophilic substitution. The process involves the alkylation of 1,2,4-triazole with a halogenated pinacolone derivative, such as 1-chloro-3,3-dimethyl-2-butanone (α-chloropinacolin).[7][8] The reaction is generally carried out in a polar aprotic solvent like acetone, with a weak base such as potassium carbonate to neutralize the hydrogen halide formed during the reaction.[7][8]
Experimental Protocol: Synthesis of this compound[7][8]
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 500 mL of acetone.
-
Addition of Reagents: Add 276.4 g (2 mol) of ground potassium carbonate, followed by 269.2 g (2 mol) of 1-chloro-3,3-dimethyl-2-butanone.
-
Initiation: Begin stirring the mixture at room temperature. Add 138 g (2 mol) of 1,2,4-triazole in portions. The addition is exothermic and will cause the internal temperature to rise, potentially to the boiling point of acetone.
-
Reflux: Once the addition is complete, heat the reaction mixture to reflux and maintain for 5-7 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the solid inorganic salts (potassium carbonate and potassium chloride) from the reaction mixture.
-
Concentration: Concentrate the filtrate by removing the acetone under reduced pressure using a rotary evaporator. This will yield an oily residue.
-
Crystallization and Purification: Add a minimal amount of a non-polar solvent like boiling hexane or benzene to the oily residue to induce crystallization.[7][8] Cool the mixture to allow the product to precipitate. Collect the solid product by filtration, wash with cold hexane, and dry under vacuum. This procedure yields the pure product with a melting point of 62-64°C.[7]
Caption: General workflow for the synthesis of the core ketone scaffold.
Generation of Derivatives
The ketone on the parent scaffold is a versatile functional group for creating derivatives. A common modification is the reduction of the ketone to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄), creating a new stereocenter and leading to compounds like triadimenol.[9] This hydroxyl group can be further functionalized. Other derivatives are made by introducing substituents onto the phenyl ring (if present) or other parts of the side chain.[10]
Potent Antifungal Activity
The most well-documented biological activity of this class of compounds is their potent antifungal effect. They are a cornerstone of the azole antifungal family.
Mechanism of Action: Inhibition of Ergosterol Biosynthesis
The primary target for azole antifungals, including these derivatives, is the cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51).[3][11][12] This enzyme is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane that is analogous to cholesterol in mammalian cells.[13][14]
The mechanism proceeds as follows:
-
Enzyme Binding: The nitrogen atom at the N4 position of the 1,2,4-triazole ring binds to the heme iron atom in the active site of the CYP51 enzyme.[3]
-
Inhibition of Demethylation: This binding competitively inhibits the enzyme, preventing the demethylation of lanosterol to form ergosterol.[11][13]
-
Membrane Disruption: The inhibition leads to a depletion of ergosterol and a simultaneous accumulation of toxic 14α-methylated sterol precursors in the fungal cell membrane.[11][12]
-
Cell Death: This disruption of membrane integrity and function increases permeability, impairs the activity of membrane-bound enzymes, and ultimately leads to the inhibition of fungal growth and cell death.[12][13]
Caption: Mechanism of action of triazole derivatives via inhibition of CYP51.
Structure-Activity Relationship (SAR)
The antifungal potency of these derivatives is highly dependent on their specific chemical structure:
-
The 3,3-Dimethyl Group: The presence of the bulky tert-butyl group (a result of the dimethylation at position 3) is crucial. Studies have shown that 3,3-dimethyl analogs possess significantly more potent in vitro and in vivo antifungal activity compared to their 3-mono-methyl counterparts.[15] This group likely enhances the molecule's fit within the active site of the target enzyme.
-
Aryl Substituents: For derivatives containing an aryl group (common in many commercial fungicides), substitution on the phenyl ring plays a key role. Halogen substitutions, particularly 2,4-difluoro or 4-chloro groups, are frequently associated with enhanced antifungal activity.[3][16]
-
Side Chain Modifications: The nature of the side chain attached to the core structure significantly influences the spectrum and potency of activity. For example, the addition of piperazine moieties has been explored to develop novel antifungals with a broad spectrum of activity.[16]
Spectrum of Activity and Efficacy
Derivatives of this scaffold have demonstrated a broad spectrum of activity against various human and plant pathogenic fungi.[16][17]
| Fungal Species | Significance | Reference Compound Example |
| Candida albicans | Human pathogen (candidiasis) | Fluconazole derivatives |
| Aspergillus fumigatus | Human pathogen (aspergillosis) | Voriconazole derivatives |
| Cryptococcus neoformans | Human pathogen (meningitis) | Triazole derivatives |
| Physalospora piricola | Plant pathogen (ring rot) | Mefentrifluconazole derivatives |
| Botrytis cinerea | Plant pathogen (grey mold) | Novel triazole derivatives |
Note: Quantitative data like Minimum Inhibitory Concentration (MIC) values are highly specific to the exact derivative and the fungal strain being tested. For example, novel triazole derivatives have shown MIC values ranging from 0.0156 to 2.0 μg/mL against Candida albicans, often exceeding the potency of reference drugs like fluconazole.[3]
Herbicidal Activity
While renowned for their fungicidal properties, various 1,2,4-triazole derivatives also exhibit significant herbicidal activity.[5]
Efficacy and Spectrum
Research has shown that derivatives incorporating the 1,2,4-triazole moiety can be effective against both dicotyledonous and monocotyledonous plants.[4][18] For instance, certain novel 1,2,4-triazole derivatives containing a pyrazole moiety demonstrated moderate to high herbicidal activity against lettuce (dicot) and bentgrass (monocot).[4][18] Some compounds achieved up to 80% inhibition against these species.[18]
| Plant Species | Type | Efficacy of Certain Derivatives |
| Lettuce | Dicot | Moderate to High Inhibition[18] |
| Bentgrass | Monocot | Moderate to High Inhibition[18] |
| Echinochloa crusgalli | Monocot (Barnyard grass) | Good Activity[6] |
| Brassica campestris | Dicot (Field mustard) | Good Activity[6] |
The specific mechanism of herbicidal action for this subclass of triazoles is not as universally defined as their antifungal action and can vary. However, triazole herbicides are known to inhibit various plant-specific enzymes, such as acetolactate synthase (ALS) or phytoene desaturase (PDS).
In Vitro Antifungal Susceptibility Testing
To evaluate the efficacy of newly synthesized derivatives, a standardized in vitro testing protocol is essential. The broth microdilution method is a gold standard for determining the Minimum Inhibitory Concentration (MIC).
Experimental Protocol: Broth Microdilution MIC Assay
-
Preparation of Compound Stock: Dissolve the synthesized derivative in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Preparation of Microtiter Plate: Dispense fungal growth medium (e.g., RPMI-1640 for yeasts, Sabouraud Dextrose Broth for molds) into the wells of a 96-well microtiter plate.
-
Serial Dilution: Perform a two-fold serial dilution of the compound stock solution across the wells of the plate to create a range of decreasing concentrations. Ensure the final DMSO concentration is below 1%, as it can be toxic to fungi at higher levels.
-
Inoculum Preparation: Prepare a standardized fungal inoculum suspension from a fresh culture, adjusting the concentration to a specific value (e.g., 0.5-2.5 x 10³ CFU/mL) using a spectrophotometer or hemocytometer.
-
Inoculation: Add the fungal inoculum to each well of the microtiter plate. Include a positive control (fungi with no compound) and a negative control (medium only).
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 35°C) for 24-48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the fungus. This can be assessed visually or by reading the optical density with a plate reader.
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Conclusion and Future Directions
Derivatives of this compound represent a validated and highly fruitful scaffold for the development of bioactive compounds. Their primary strength lies in their potent and broad-spectrum antifungal activity, driven by the targeted inhibition of the essential fungal enzyme CYP51. The established structure-activity relationships, particularly the importance of the tert-butyl group and aryl substitutions, provide a clear roadmap for designing next-generation fungicides. Furthermore, their demonstrated herbicidal activity presents an additional avenue for agrochemical development.
Future research should focus on synthesizing novel derivatives with enhanced potency against drug-resistant fungal strains, a growing concern in both clinical and agricultural settings. Exploring hybrid molecules that combine the triazole scaffold with other pharmacophores could lead to compounds with dual modes of action, potentially mitigating resistance development. The continued investigation into their herbicidal and other therapeutic potentials will undoubtedly expand the utility of this versatile chemical class.
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3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one synthesis precursors
An In-Depth Technical Guide to the Synthesis Precursors of 3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways and critical precursors for this compound, a key intermediate in the manufacturing of high-value agrochemicals. This document is intended for researchers, chemists, and process development professionals in the pharmaceutical and agrochemical industries. We will dissect the retrosynthesis of the target molecule, explore the synthesis of its core precursors—an α-halogenated pinacolone and 1H-1,2,4-triazole—and detail the final convergent synthetic step. The causality behind experimental choices, detailed protocols, and mechanistic insights are provided to ensure scientific integrity and practical applicability.
Introduction: A Pivotal Agrochemical Intermediate
This compound, often referred to as a triazolyl ketone, is a crucial building block in the synthesis of several potent conazole fungicides and plant growth regulators.[1][2] Its molecular architecture, featuring a bulky tert-butyl group and a nucleophilic triazole ring, is fundamental to the biological activity of derivatives like Paclobutrazol, Uniconazole, and Diniconazole.[2][3] Understanding the efficient synthesis of this intermediate is paramount for the economic and sustainable production of these essential agricultural products. This guide elucidates the chemistry of its primary precursors and the strategy for their convergence.
Retrosynthetic Analysis and Core Precursors
A logical disconnection of the target molecule reveals two primary precursors: an electrophilic α-haloketone and the nucleophilic 1H-1,2,4-triazole heterocycle. The key bond formation is the C-N linkage between the triazole ring and the α-carbon of the ketone.
Caption: Retrosynthetic analysis of the target molecule.
This analysis identifies the two core synthetic challenges: the preparation of a suitable α-halogenated derivative of pinacolone and the synthesis of the 1H-1,2,4-triazole ring.
Precursor A: α-Halogenated Pinacolones
The electrophilic component is typically 1-chloro-3,3-dimethylbutan-2-one or 1-bromo-3,3-dimethylbutan-2-one (1-bromopinacolone).[4][5] These are derived from the readily available ketone, pinacolone.
Upstream Precursor: Pinacolone
Pinacolone (3,3-dimethyl-2-butanone) is classically synthesized via the acid-catalyzed pinacol rearrangement of pinacol (2,3-dimethyl-2,3-butanediol).[6][7] This rearrangement is a cornerstone of organic chemistry, involving the protonation of a hydroxyl group, its departure as water to form a tertiary carbocation, and a subsequent 1,2-methyl shift to yield a resonance-stabilized oxonium ion, which upon deprotonation gives the final ketone.[8]
Caption: The Pinacol rearrangement workflow.
Synthesis of α-Halopinacolones
The direct α-halogenation of ketones like pinacolone is a standard transformation that proceeds via an enol or enolate intermediate.[9] The presence of the carbonyl group acidifies the α-protons, facilitating their removal and subsequent attack on an electrophilic halogen source.
Mechanism Insight: Under acidic conditions, the ketone tautomerizes to its enol form. The electron-rich double bond of the enol then acts as a nucleophile, attacking molecular bromine (Br₂) or chlorine (Cl₂). This mechanism ensures selective mono-halogenation at the α-position. Basic conditions, in contrast, risk polyhalogenation.
Experimental Protocol: Synthesis of 1-Bromo-3,3-dimethylbutan-2-one [10]
-
Setup: Dissolve pinacolone (1.0 mol) in a suitable solvent such as chloroform or methanol (500 mL) in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.
-
Bromination: Cool the solution in an ice bath. Slowly add bromine (1.0 mol) dropwise from the dropping funnel. The characteristic red-brown color of bromine should disappear as it is consumed. Maintain the temperature below 10°C to minimize side reactions.
-
Stirring: After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours to ensure the reaction goes to completion.
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove the solvent and hydrogen bromide (HBr) byproduct. The crude 1-bromo-3,3-dimethyl-4-phenylbutan-2-one is often of sufficient purity for the next step.[10] For higher purity, distillation under reduced pressure can be performed.
Precursor B: 1H-1,2,4-Triazole
1H-1,2,4-Triazole is a five-membered aromatic heterocycle containing three nitrogen atoms. It is a weak base, but the N-H proton is acidic (pKa ≈ 10.26), allowing for deprotonation to form the triazolate anion, a potent nucleophile.[11][12]
Synthesis of 1H-1,2,4-Triazole
A common industrial method for synthesizing the 1,2,4-triazole ring is the Einhorn–Brunner reaction, which involves the condensation of hydrazine with formamide.[11] This method is efficient and utilizes readily available starting materials.
Experimental Protocol: Synthesis of 1H-1,2,4-Triazole [13][14]
-
Reaction Setup: In a high-pressure reaction vessel, charge hydrazine hydrate (1.0 mol) and an excess of formamide (e.g., 3.0 mol). Ammonium salts can be added to facilitate the reaction.[13]
-
Heating: Seal the vessel and heat the mixture to a temperature of 120-170°C. The reaction generates ammonia and water as byproducts, leading to an increase in pressure.
-
Reaction Time: Maintain the temperature for several hours until the reaction is complete, which can be monitored by TLC or GC analysis.
-
Isolation: After cooling, carefully vent the vessel. The excess formamide is typically removed by vacuum distillation.
-
Purification: The resulting crude 1H-1,2,4-triazole can be purified by recrystallization from a suitable solvent system, such as ethanol or a mixture of ethanol and ether, to yield white crystals.[13]
The Convergent Synthesis: Assembling the Final Product
The final step is a nucleophilic substitution reaction where the triazolate anion displaces the halide from the α-halopinacolone.[1][4] This is a classic SN2 reaction.
Caption: Final convergent synthesis step.
Causality of Experimental Choices:
-
Solvent: A polar aprotic solvent like acetone is ideal. It effectively dissolves the reactants but does not solvate the nucleophile as strongly as a protic solvent, thereby accelerating the SN2 reaction.[1][4]
-
Base: An inexpensive and moderately strong base like potassium carbonate (K₂CO₃) is used to deprotonate the 1H-1,2,4-triazole in situ.[1][4] This avoids the need to isolate the potentially hazardous sodium or potassium triazolate salt. The heterogeneous nature of K₂CO₃ in acetone is effective for this transformation.
-
Temperature: The reaction is typically run at reflux to ensure a sufficient reaction rate.[4]
Experimental Protocol: Synthesis of this compound [1][4]
-
Setup: To a solution of 1H-1,2,4-triazole (0.1 mol) in 150 mL of acetone in a round-bottom flask, add finely ground potassium carbonate (0.11 mol).[1]
-
Initial Reflux: Heat the mixture to reflux and stir for 10-15 minutes to facilitate the formation of the triazolate salt.
-
Addition: While maintaining reflux, add a solution of 1-chloro-3,3-dimethylbutan-2-one (0.1 mol) in 50 mL of acetone dropwise over 30 minutes. The reaction is exothermic.[4]
-
Reaction: Continue to stir the mixture under reflux for 5-7 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and filter off the inorganic salts (KCl and excess K₂CO₃). Wash the filter cake with fresh acetone.
-
Isolation: Combine the filtrates and remove the acetone under reduced pressure. The resulting oily or solid residue is the crude product.
-
Purification: The product can be purified by extraction with boiling hexane, from which it crystallizes upon cooling as a white solid.[1] Alternatively, recrystallization from a benzene-hexane mixture can be employed.
Data Summary
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Typical Yield |
| 1-Bromo-3,3-dimethylbutan-2-one | C₆H₁₁BrO | 179.06 | N/A (Liquid) | >95% (crude)[10] |
| 1H-1,2,4-Triazole | C₂H₃N₃ | 69.07 | 120-122 | ~94%[14] |
| This compound | C₈H₁₃N₃O | 167.21 | 62-64 | 72-99%[1][4] |
Conclusion
The synthesis of this compound is a robust and high-yielding process rooted in fundamental organic reactions. The strategic pathway relies on the preparation of two key precursors: an α-halopinacolone, derived from the classic pinacol rearrangement and subsequent halogenation, and the 1H-1,2,4-triazole heterocycle. The final convergent step, a well-optimized SN2 reaction, efficiently couples these precursors. This guide provides the foundational knowledge and practical protocols necessary for researchers and professionals to successfully synthesize this pivotal agrochemical intermediate.
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The Pivotal Role of 3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one in Modern Fungicide Synthesis: A Technical Guide
Abstract
This technical guide provides an in-depth exploration of 3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one, a crucial ketone intermediate in the synthesis of a significant class of triazole fungicides. We will dissect the synthetic pathways to this key building block, delve into its conversion into potent antifungal agents such as triadimefon, triadimenol, and paclobutrazol, and elucidate the mechanistic underpinnings of their fungicidal activity. This guide is intended for researchers, chemists, and professionals in the agrochemical and pharmaceutical industries, offering detailed experimental protocols, mechanistic insights, and a comprehensive overview of the structure-activity relationships that govern the efficacy of these vital agricultural products.
Introduction: The Ascendancy of Triazole Fungicides and the Centrality of a Key Intermediate
Triazole fungicides represent a cornerstone of modern crop protection, renowned for their broad-spectrum activity and systemic properties.[1][2] Introduced in the mid-1970s, this class of demethylation inhibitors (DMIs) has become indispensable in managing a wide array of fungal diseases in various crops.[3] Their mechanism of action, the inhibition of the C14-demethylase enzyme (CYP51) involved in ergosterol biosynthesis, disrupts the integrity of fungal cell membranes, leading to growth inhibition and cell death.[3][4]
At the heart of the synthesis of many prominent triazole fungicides lies the versatile intermediate, This compound . This compound, often referred to as triazolylpinacolone, provides the core structural motif that is elaborated upon to generate a diverse range of fungicidally active molecules. Understanding the synthesis and chemical transformations of this intermediate is paramount for the development of new, more effective antifungal agents. This guide will provide a detailed examination of its synthesis and its pivotal role in the production of several commercially significant fungicides.[5]
Synthesis of the Core Intermediate: this compound
The primary and most efficient route to this compound involves the N-alkylation of 1,2,4-triazole with an appropriate α-haloketone, typically 1-chloro-3,3-dimethyl-2-butanone (also known as α-chloropinacolin).[6][7]
Reaction Mechanism: Nucleophilic Substitution
The synthesis proceeds via a classic SN2 nucleophilic substitution reaction. The 1,2,4-triazole, a weakly basic heterocycle, acts as the nucleophile. In the presence of a base, such as potassium carbonate (K₂CO₃), a proton is abstracted from the triazole ring, generating the more nucleophilic triazolide anion. This anion then attacks the electrophilic carbon atom bearing the chlorine atom in α-chloropinacolin, displacing the chloride ion and forming the C-N bond.
Detailed Experimental Protocols
Several variations of this synthesis have been reported, primarily differing in the choice of solvent, base, and reaction conditions. Below are two representative protocols.
Protocol 1: High-Yield Synthesis in Acetone [6]
This protocol is valued for its high yield and relatively straightforward procedure.
-
Preparation: To a solution of 6.9 g (0.1 mol) of 1H-1,2,4-triazole in 50 mL of acetone, add 15.1 g (0.109 mol) of potassium carbonate.
-
Initial Heating: Boil the mixture for 10 minutes.
-
Addition of Alkylating Agent: Add a solution of 13.4 g (0.1 mol) of 1-chloro-3,3-dimethyl-2-butanone in 20 mL of acetone dropwise to the boiling mixture.
-
Reaction: Boil the reaction mixture for 5-7 hours, monitoring the reaction progress by a suitable method (e.g., TLC or GC).
-
Workup: After the reaction is complete, filter the formed precipitate (KCl and excess K₂CO₃) and wash the filter cake thoroughly with acetone.
-
Isolation: Distill the acetone from the filtrate. The resulting residue is then extracted with boiling hexane.
-
Purification: Upon cooling the hexane extract, the pure product, this compound, precipitates as a white solid.
Yield: 16.5 g (99%) Melting Point: 65-67 °C
Protocol 2: Alternative Procedure [7]
This protocol offers a slightly different approach to the reaction setup.
-
Reactant Mixture: In a reaction vessel, combine 138 g (2 mol) of 1,2,4-triazole, 276.4 g (2 mol) of ground potassium carbonate, and 269.2 g (2 mol) of α-chloropinacolin in 500 ml of acetone at room temperature. The addition of the triazole is done in portions, which can lead to an exothermic reaction, raising the temperature to the boiling point.
-
Reflux: Stir the reaction mixture under reflux for 5 hours.
-
Cooling and Filtration: Cool the mixture to room temperature and filter to remove inorganic salts.
-
Concentration: Concentrate the filtrate by distilling off the solvent under reduced pressure.
-
Crystallization: Add benzene to the oily residue to induce crystallization.
Yield: 240.8 g (72%) Melting Point: 62-64 °C
Characterization Data
The structural confirmation of this compound is achieved through various spectroscopic techniques.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₃N₃O | [8] |
| Molecular Weight | 167.21 g/mol | [8] |
| Melting Point | 62-67 °C | [6][7] |
| Boiling Point | 283.3±42.0 °C (Predicted) | [9] |
| ¹³C NMR (100 MHz, CDCl₃, δ, ppm) | 206.25, 151.69, 144.74, 53.17, 43.49, 26.05 | [6] |
Synthesis of Key Fungicides from the Core Intermediate
The strategic placement of the ketone and triazole moieties in this compound makes it an ideal precursor for a variety of fungicides. The carbonyl group is readily transformed into a hydroxyl group, which can be further functionalized, while the triazole ring is essential for the fungicidal activity.
Synthesis of Triadimefon
Triadimefon is synthesized by the reaction of the core intermediate with a substituted chlorophenol.
Protocol for Triadimefon Synthesis [10]
A common industrial synthesis involves the reaction of p-chlorophenol, 1,1-dichloro-3,3-dimethyl-2-butanone, and 1,2,4-triazole in a suitable solvent like acetone.
-
Reaction Setup: Combine p-chlorophenol and 1,1-dichloro-3,3-dimethyl-2-butanone in acetone.
-
Addition of Triazole: Add 1,2,4-triazole to the mixture.
-
Reaction: The reaction is typically carried out under controlled temperature and pressure to facilitate the formation of the ether linkage and the triazole ring attachment.
-
Isolation and Purification: The resulting triadimefon is then isolated and purified through crystallization or chromatography.
Synthesis of Triadimenol
Triadimenol is a diastereomeric fungicide that is primarily produced through the stereoselective reduction of the ketone group in triadimefon.[11][12] This reduction creates a new chiral center, leading to the formation of two pairs of enantiomers.
Protocol for Triadimenol Synthesis [13]
-
Dissolution: Dissolve triadimefon in a suitable solvent, such as methanol or isopropanol.
-
Reduction: Add a reducing agent, such as sodium borohydride (NaBH₄) or an alcohol like isopropanol, to the solution. The reaction is typically carried out at a controlled temperature.[13]
-
Workup: After the reduction is complete, the reaction is quenched, and the product is extracted.
-
Purification: The resulting triadimenol, a mixture of diastereomers, can be purified by crystallization or chromatography.
The stereoselectivity of the reduction is a critical factor, as the different stereoisomers of triadimenol exhibit varying degrees of fungicidal activity and toxicity.[11][12][14]
Synthesis of Paclobutrazol
Paclobutrazol synthesis also utilizes the core intermediate, followed by a Grignard reaction and subsequent reduction.
Protocol for Paclobutrazol Synthesis
-
Condensation: The synthesis starts with the condensation of 1-(4-chlorophenyl)-4,4-dimethyl-1-penten-3-one with 1,2,4-triazole to form 1-(4-chlorophenyl)-4,4-dimethyl-2-(1H-1,2,4-triazol-1-yl)-1-penten-3-one.
-
Reduction: This intermediate is then reduced using a reducing agent like magnesium powder in the presence of an alcohol. This single step reduces both the carbon-carbon double bond and the carbonyl group to a hydroxyl group, yielding paclobutrazol.
Mechanism of Action: Inhibition of Fungal Ergosterol Biosynthesis
The fungicidal efficacy of the triazoles derived from this compound stems from their ability to disrupt the biosynthesis of ergosterol, an essential component of fungal cell membranes.[3][4]
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A-Technical-Guide-to-3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one:-A-Pivotal-Intermediate-in-Plant-Growth-Regulator-Synthesis
Abstract
This technical guide provides an in-depth examination of 3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one, a critical ketone intermediate in the synthesis of highly effective triazole-based plant growth regulators (PGRs) and fungicides. This document details the compound's physicochemical properties, outlines validated synthesis protocols, and explores its subsequent conversion into potent agrochemicals such as Paclobutrazol. Furthermore, it elucidates the biochemical mechanism of action by which these triazole PGRs regulate plant development, primarily through the inhibition of gibberellin biosynthesis. This guide is intended for researchers, chemists, and professionals in the agrochemical industry, providing the technical foundation required for synthesis, quality control, and application development.
Introduction: The Strategic Importance of a Keystone Intermediate
The relentless demand for increased agricultural productivity and crop resilience necessitates the development of sophisticated agrochemicals. Among these, triazole-based compounds are a cornerstone class of molecules used extensively as both fungicides and plant growth regulators.[1][2] Their efficacy stems from a shared mechanism: the inhibition of cytochrome P450-dependent enzymes. In fungi, this disrupts ergosterol biosynthesis, while in plants, it modulates the production of essential hormones like gibberellins.[3]
This compound serves as a crucial building block in the manufacture of some of the most widely used triazole PGRs, including Paclobutrazol and Uniconazole, as well as fungicides like Diniconazole.[4][5] The structural integrity and purity of this intermediate directly govern the yield and bioactivity of the final active ingredient.[6] This guide offers a comprehensive technical overview of its synthesis, characterization, and strategic role in modern agriculture.
Physicochemical Properties
A thorough understanding of the intermediate's properties is fundamental for process optimization, handling, and quality control.
| Property | Value | Source |
| IUPAC Name | This compound | [7] |
| CAS Number | 58905-32-1 | [8] |
| Molecular Formula | C₈H₁₃N₃O | [7] |
| Molecular Weight | 167.21 g/mol | [7] |
| Appearance | White crystalline solid | [9] |
| Melting Point | 62-64 °C | [9] |
| SMILES | CC(C)(C)C(=O)Cn1cncn1 | [7] |
| InChIKey | FMWWRALTYIWZEB-UHFFFAOYSA-N | [7] |
Synthesis of this compound
The most prevalent and efficient synthesis route involves the nucleophilic substitution of a halogenated pinacolone derivative with 1,2,4-triazole. This process is valued for its high yield and purity.[10]
Reaction Mechanism and Rationale
The synthesis is a classic Williamson ether synthesis-type reaction, adapted for N-alkylation. 1-chloro-3,3-dimethyl-2-butanone (also known as α-chloropinacolin) serves as the electrophile.[9] 1H-1,2,4-triazole, a weak acid, is deprotonated by a base (commonly potassium carbonate, K₂CO₃) to form the triazolide anion, a potent nucleophile. This anion then attacks the electrophilic carbon bearing the chlorine atom, displacing the chloride ion and forming the C-N bond.
-
Choice of Solvent: Acetone is an ideal solvent as it readily dissolves the organic reactants while being polar enough to accommodate the inorganic base. Its boiling point allows for reflux conditions that drive the reaction to completion without requiring excessive energy input.[10]
-
Choice of Base: Potassium carbonate is a cost-effective and moderately strong base, sufficient to deprotonate the triazole without causing unwanted side reactions like self-condensation of the ketone.[9]
-
Purification: The final product is significantly less polar than the triazole salt byproduct. Extraction with a nonpolar solvent like hexane after the removal of acetone effectively separates the desired product, which crystallizes upon cooling, leaving impurities behind.[10]
Experimental Workflow: Synthesis Pathway
The following diagram illustrates the streamlined, single-step synthesis of the target intermediate.
Caption: Workflow for the synthesis of the triazole intermediate.
Step-by-Step Laboratory Protocol
This protocol is adapted from established methodologies yielding high purity and quantity.[9][10]
-
Preparation: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 1H-1,2,4-triazole (1.0 molar equivalent), potassium carbonate (1.1-1.5 molar equivalents), and acetone.
-
Initial Heating: Heat the mixture to reflux for approximately 10-15 minutes to ensure activation and dissolution.[10]
-
Reactant Addition: Dissolve 1-chloro-3,3-dimethyl-2-butanone (1.0 molar equivalent) in a separate portion of acetone. Add this solution dropwise to the refluxing triazole mixture. An exothermic reaction may be observed.
-
Reaction: Maintain the reaction mixture at reflux for 5-7 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[10]
-
Work-up (Part 1): Once the reaction is complete, cool the mixture to room temperature. Filter the solid precipitate (unreacted K₂CO₃ and KCl byproduct) and wash the filter cake with fresh acetone.
-
Work-up (Part 2): Combine the filtrates and remove the acetone under reduced pressure using a rotary evaporator. An oily or solid residue will remain.
-
Purification: Add boiling hexane to the residue to extract the product. Decant or filter the hot hexane solution.[10]
-
Isolation: Allow the hexane solution to cool slowly to room temperature, then chill in an ice bath to induce crystallization. Collect the white crystals of this compound by vacuum filtration. A yield of over 90% can be expected.[10]
Conversion to Paclobutrazol: From Intermediate to Active PGR
The synthesized ketone is a direct precursor to Paclobutrazol. The transformation is a stereospecific reduction of the ketone group to a secondary alcohol, which is critical for its biological activity.
Reaction Mechanism
The synthesis of Paclobutrazol from the intermediate involves two key steps not detailed in the intermediate's own synthesis: reaction with a Grignard reagent or similar organometallic compound followed by reduction. However, a more direct pathway starts from a different chalcone precursor.[11][12] For the purpose of illustrating the utility of our title intermediate, we will consider its role in a related synthesis pathway where the ketone is reduced.
The critical step is the reduction of the carbonyl group (C=O) at the 2-position to a hydroxyl group (-OH). This is typically achieved using a chemical reducing agent.
-
Reducing Agent: Sodium borohydride (NaBH₄) is a preferred reducing agent for this transformation. It is selective for ketones and aldehydes, is safer to handle than more powerful agents like lithium aluminum hydride (LiAlH₄), and the reaction can be run in protic solvents like methanol or ethanol.[12][13]
-
Stereochemistry: The reduction creates two new chiral centers, leading to four possible stereoisomers. The biological activity of Paclobutrazol resides predominantly in the (2S,3S) enantiomer, which is the most effective inhibitor of the target enzyme, ent-kaurene oxidase.[11][14] Control of stereochemistry is a key challenge in industrial synthesis.
Conversion Pathway Diagram
Caption: Conceptual conversion of the ketone intermediate to a PGR.
Biochemical Mechanism of Action
The growth-regulating effects of triazole compounds like Paclobutrazol are a direct result of their interference with plant hormone biosynthesis.[15]
Inhibition of Gibberellin Biosynthesis
Gibberellins (GAs) are a class of hormones that are critical for promoting cell elongation, and thus, stem growth.[16] Paclobutrazol's primary target is ent-kaurene oxidase, a cytochrome P450 monooxygenase enzyme.[14] This enzyme catalyzes a crucial three-step oxidation of ent-kaurene to ent-kaurenoic acid, a key precursor for all bioactive GAs.[14][17]
The triazole nitrogen atom (N-4) of Paclobutrazol binds to the heme iron center of the P450 enzyme, preventing it from activating oxygen and carrying out the oxidation. By blocking this step, Paclobutrazol effectively halts the production of downstream GAs.[3][14]
Downstream Physiological Effects
The reduction in GA levels leads to an accumulation of DELLA proteins. These proteins are transcriptional regulators that act as growth repressors.[14] In the presence of GAs, DELLA proteins are targeted for degradation, allowing growth-related genes to be expressed. By preventing GA production, Paclobutrazol causes DELLA proteins to accumulate, leading to the characteristic growth retardant effects:
-
Reduced Internode Elongation: Results in shorter, sturdier stems, which can reduce lodging in cereal crops.[11][15]
-
Increased Root Growth: A shift in resource allocation from shoot to root development.[15]
-
Darker Green Leaves: Increased chlorophyll concentration due to smaller leaf area.[3][18]
-
Enhanced Stress Tolerance: Changes in hormone balance, including increases in cytokinins and abscisic acid, can improve resistance to drought and other abiotic stresses.[1][16]
Gibberellin Signaling Pathway Diagram
Caption: Paclobutrazol inhibits ent-kaurene oxidase, blocking GA synthesis and leading to growth repression.
Analytical and Quality Control Methods
Ensuring the purity and identity of this compound is paramount for its effective use as an intermediate.[6] A combination of chromatographic and spectroscopic techniques is employed for comprehensive quality assurance.
| Technique | Purpose | Expected Results |
| High-Performance Liquid Chromatography (HPLC) | Quantify purity and detect impurities. | A major peak corresponding to the product with purity ≥98%. Retention time is specific to the column and mobile phase used.[13] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Confirm identity and molecular weight. | A peak at the characteristic retention time with a mass spectrum showing the molecular ion (m/z = 167) and a fragmentation pattern consistent with the structure. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Elucidate and confirm the chemical structure. | ¹H NMR will show characteristic signals for the tert-butyl group (singlet, ~1.2 ppm), the methylene group (singlet, ~5.2 ppm), and the triazole protons (singlets, ~8.0 and ~8.2 ppm). |
| Infrared (IR) Spectroscopy | Identify key functional groups. | A strong absorption band around 1720-1740 cm⁻¹ corresponding to the ketone (C=O) stretch. |
| Melting Point Analysis | Assess purity. | A sharp melting point range close to the literature value (62-64 °C) indicates high purity.[9] |
Conclusion
This compound is more than a mere precursor; it is a foundational component in the architecture of modern agricultural chemistry. Its efficient, high-yield synthesis provides a reliable source for producing potent plant growth regulators that offer significant benefits, from preventing crop lodging to enhancing stress resilience. The deep understanding of its synthesis, conversion, and the ultimate biochemical mechanism of the resulting active ingredients allows for the continued optimization and development of solutions that address the critical challenges of global food security.
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An In-Depth Technical Guide to 3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one: Synthesis, Mechanisms, and Applications
Abstract
This technical guide provides a comprehensive overview of 3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one, a key chemical intermediate in the synthesis of a range of biologically active compounds. This document, intended for researchers, scientists, and professionals in drug development and agrochemical industries, delves into the compound's history, detailed synthetic protocols, physicochemical properties, and known mechanisms of action of its derivatives. Furthermore, it explores its established role in agriculture as a precursor to plant growth regulators and fungicides, and its potential, yet underexplored, applications in medicinal chemistry, particularly as an antitubercular agent.
Introduction and Historical Context
This compound, also known by its synonym 1-(1H-1,2,4-triazol-1-yl)pinacolone, is a heterocyclic ketone that has garnered significant attention as a versatile building block. While the precise date and discoverer of this compound are not prominently documented in readily available literature, its emergence is intrinsically linked to the rise of triazole-based fungicides and plant growth regulators in the mid-20th century. The 1,2,4-triazole moiety is a recognized pharmacophore, and its incorporation into various molecular scaffolds has led to the development of numerous commercially successful agrochemicals and pharmaceuticals.
The primary significance of this compound lies in its role as a crucial precursor to a class of conazole fungicides and plant growth regulators. Notably, it is a key intermediate in the synthesis of paclobutrazol, uniconazole, and diniconazole, compounds that have had a profound impact on modern agriculture.[1] Its unique chemical structure, featuring a reactive ketone group and a biologically active triazole ring, allows for diverse chemical modifications, paving the way for the synthesis of a wide array of derivatives with varied biological activities.[1]
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its handling, synthesis, and formulation.
| Property | Value | Source |
| Molecular Formula | C₈H₁₃N₃O | [2] |
| Molecular Weight | 167.21 g/mol | [2] |
| CAS Number | 58905-32-1 | [3] |
| Melting Point | 62-64 °C | [3] |
| Boiling Point (Predicted) | 283.3 ± 42.0 °C at 760 mmHg | [3] |
| Density (Predicted) | 1.09 ± 0.1 g/cm³ | [4] |
| Solubility | Soluble in Chloroform, Ethyl Acetate, Methanol | [4] |
| pKa (Predicted) | 2.37 ± 0.10 | [4] |
| Appearance | White solid | [4] |
Synthesis and Characterization
The synthesis of this compound is typically achieved through the N-alkylation of 1,2,4-triazole with a suitable halo-ketone precursor. Several methods have been reported, with variations in solvents, bases, and reaction conditions.
General Synthetic Protocol: Alkylation of 1,2,4-Triazole
A widely employed and efficient method involves the reaction of 1,2,4-triazole with 1-chloro-3,3-dimethyl-2-butanone (also known as α-chloropinacolin) in the presence of a base.
Figure 1: General synthetic workflow for this compound.
Step-by-Step Methodology: [5][6]
-
Reaction Setup: To a solution of 1,2,4-triazole in a suitable solvent such as acetone, add a base, typically potassium carbonate.
-
Addition of Alkylating Agent: The mixture is heated to reflux, and a solution of 1-chloro-3,3-dimethyl-2-butanone in the same solvent is added dropwise.
-
Reaction Monitoring: The reaction mixture is maintained at reflux for several hours, and the progress is monitored by a suitable analytical technique like Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled, and the inorganic salts are removed by filtration. The solvent is then removed from the filtrate under reduced pressure.
-
Purification: The crude product is purified by recrystallization from a solvent such as hexane to yield the final product as a white solid.
Spectroscopic Characterization
The structural confirmation of this compound is achieved through various spectroscopic techniques.
¹³C NMR Spectroscopy: A patent describing the synthesis of this compound provides the following ¹³C NMR spectral data (100 MHz, CDCl₃, δ, ppm): 206.25, 151.69, 144.74, 53.17, 43.49, 26.05.[5]
-
δ 206.25: Corresponds to the carbonyl carbon (C=O).
-
δ 151.69 and 144.74: Ascribed to the two carbon atoms of the 1,2,4-triazole ring.
-
δ 53.17: Represents the methylene carbon (-CH₂-) attached to the triazole ring.
-
δ 43.49: Corresponds to the quaternary carbon of the tert-butyl group.
-
δ 26.05: Represents the three equivalent methyl carbons of the tert-butyl group.
Mechanism of Action of Derivatives
The biological activity of the compounds derived from this compound is primarily attributed to the presence of the 1,2,4-triazole ring, which is known to interact with metalloenzymes, particularly cytochrome P450-dependent enzymes.
As Plant Growth Regulators
Derivatives such as paclobutrazol act as potent inhibitors of gibberellin biosynthesis in plants. Gibberellins are a class of plant hormones that regulate various developmental processes, including stem elongation.
Figure 2: Mechanism of action of paclobutrazol as a plant growth regulator.
The triazole nitrogen atom (N-4) of paclobutrazol binds to the heme iron of cytochrome P450 monooxygenases, which are crucial enzymes in the gibberellin biosynthesis pathway. This binding inhibits the oxidation of ent-kaurene to ent-kaurenoic acid, a key step in the pathway, leading to a reduction in the levels of active gibberellins and resulting in a dwarfing effect on the plant.
As Fungicides
Triazole fungicides, including derivatives of the title compound, are potent inhibitors of sterol biosynthesis in fungi. Ergosterol is an essential component of fungal cell membranes, and its depletion disrupts membrane integrity and function, ultimately leading to fungal cell death.
Figure 3: Mechanism of action of triazole fungicides.
The mechanism involves the inhibition of the cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51). The triazole ring binds to the heme iron in the active site of the enzyme, preventing the demethylation of lanosterol, a crucial step in the ergosterol biosynthesis pathway.
Applications
Agrochemicals
The primary and most well-documented application of this compound is as a key intermediate in the synthesis of several important agrochemicals.[1]
-
Paclobutrazol: A widely used plant growth regulator that promotes a more compact growth habit, increases flowering and fruiting, and enhances stress tolerance in a variety of ornamental plants and fruit trees.
-
Uniconazole: Another potent plant growth regulator with a similar mode of action to paclobutrazol.
-
Diniconazole: A broad-spectrum fungicide used to control a variety of fungal diseases in crops.
Potential Therapeutic Applications
While its role in agriculture is well-established, the 1,2,4-triazole scaffold is also a prominent feature in many clinically used drugs. A patent for the synthesis of this compound mentions its potential as a starting material for compounds with antitubercular or fungicidal activity.[5]
Numerous studies have demonstrated the potent antitubercular activity of various 1,2,4-triazole derivatives.[3][7][8] These compounds often exert their effect through the inhibition of essential mycobacterial enzymes. While specific studies on the antitubercular activity of derivatives of this compound are not extensively reported in the available literature, its structural features make it an attractive starting point for the design and synthesis of novel antitubercular agents. Further research in this area is warranted to explore this potential.
Pharmacokinetics and Toxicology (of Related Compounds)
Studies on paclobutrazol have shown that it can have effects on developing organs in animal models, and its toxicity is dependent on the dose and timing of exposure.[4][9][10] The liver is often a target organ for the toxicity of triazole-based compounds.[11] It is important to note that as an intermediate, the exposure and toxicological risks of this compound are primarily relevant in an occupational setting during its synthesis and use.
Structure-Activity Relationship (SAR)
The biological activity of triazole-containing compounds is highly dependent on their molecular structure. Structure-activity relationship (SAR) studies on triazole fungicides have revealed several key features for potent activity.[12]
-
The 1,2,4-triazole ring: Essential for binding to the target enzyme.
-
A central chiral carbon: The stereochemistry at this position can significantly influence antifungal activity.
-
A lipophilic side chain: This group contributes to the binding affinity and pharmacokinetic properties of the molecule.
For vinyl triazole derivatives, alcohol analogs have been shown to be more fungicidally active than their ketone counterparts.[12] Furthermore, the nature and position of substituents on the phenyl ring can dramatically affect the activity spectrum.[12] While specific SAR studies on derivatives of this compound for therapeutic applications are limited, the general principles derived from antifungal and other bioactive triazoles provide a valuable framework for the design of new and more potent compounds.
Conclusion and Future Perspectives
This compound is a chemical intermediate of significant industrial importance, primarily in the agrochemical sector. Its straightforward synthesis and versatile chemical nature make it a valuable precursor for a range of plant growth regulators and fungicides. While its role in agriculture is well-defined, its potential in medicinal chemistry, particularly in the development of novel antitubercular agents, remains an intriguing and underexplored area. Future research efforts could focus on the synthesis and biological evaluation of a library of derivatives based on this scaffold to unlock its full therapeutic potential. A more detailed investigation into its own toxicological and pharmacokinetic profile would also be beneficial for ensuring safe handling and for providing a baseline for the development of future drug candidates.
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Karczmarzyk, Z., Swatko-Ossor, M., Wysocki, W., Drozd, M., Ginalska, G., & Pachuta-Stec, A. (2020). New Application of 1,2,4-Triazole Derivatives as Antitubercular Agents. Structure, In Vitro Screening and Docking Studies. PubMed. Retrieved from [Link]
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ChemBK. (2024). 3,3-DIMETHYL-1-(4-PHENYLPHENOXY)-1-(1,2,4-TRIAZOL-1-YL)BUTAN-2-OL. Retrieved from [Link]
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Methodological & Application
synthesis of 3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one from 1,2,4-triazole
An Application Guide for the Laboratory-Scale Synthesis of 3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one
Authored by: A Senior Application Scientist
Introduction: The Significance of a Versatile Triazole Ketone
In the landscape of modern agrochemical and pharmaceutical development, the synthesis of heterocyclic compounds is a cornerstone of innovation. Among these, this compound, also known as α-triazolyl pinacolone, stands out as a critical intermediate.[1][2] Its structure is the foundation for a class of highly effective systemic fungicides and plant growth regulators.[2][3][4][] This compound is a direct precursor to fungicides like Triadimefon, which function by inhibiting the biosynthesis of ergosterol, a vital component of fungal cell membranes.[6][7][8][9] Understanding its synthesis is therefore crucial for researchers engaged in the discovery and development of new, effective crop protection agents and therapeutic compounds.
This document provides a detailed, scientifically-grounded protocol for the . It moves beyond a simple recitation of steps to explain the underlying chemical principles, offering insights into the causality of experimental choices and ensuring a reproducible, high-yield outcome.
Part 1: The Chemical Rationale - Mechanism and Strategy
The synthesis is fundamentally a nucleophilic substitution reaction, a cornerstone of organic chemistry.[10][11] The reaction involves the alkylation of the 1,2,4-triazole ring with an α-haloketone, specifically 1-chloro-3,3-dimethylbutan-2-one (α-chloropinacolin).[12][13]
The Mechanism Unpacked:
-
Activation of the Nucleophile: 1,2,4-triazole is weakly acidic. In the presence of a moderate base, such as potassium carbonate (K₂CO₃), the proton on one of the ring's nitrogen atoms is abstracted. This deprotonation generates the 1,2,4-triazolide anion, a significantly more potent nucleophile. The choice of K₂CO₃ is strategic; it is strong enough to deprotonate the triazole but not so strong as to cause unwanted side reactions with the ketone.
-
The Electrophilic Target: The reactant, 1-chloro-3,3-dimethylbutan-2-one, features an electrophilic carbon atom adjacent to the carbonyl group. The electron-withdrawing nature of both the carbonyl oxygen and the chlorine atom makes this α-carbon highly susceptible to nucleophilic attack.[14]
-
Nucleophilic Attack and Displacement: The triazolide anion attacks this electron-deficient α-carbon. In a concerted (Sₙ2-type) mechanism, a new carbon-nitrogen bond forms simultaneously as the carbon-chlorine bond breaks.[11] The chloride ion is an excellent leaving group, readily departing to form potassium chloride (KCl) as a stable inorganic salt.
The choice of acetone as a solvent is also critical. As a polar aprotic solvent, it effectively dissolves the reactants while favoring the Sₙ2 reaction pathway, stabilizing the transition state without solvating and deactivating the nucleophile.
Part 2: The Experimental Protocol
This protocol is designed to be a self-validating system, with clear steps and checkpoints for a successful synthesis.
Materials and Reagents
Proper preparation begins with sourcing the correct reagents and assembling the necessary equipment.
| Reagent/Material | CAS Number | Molecular Formula | Molar Mass ( g/mol ) | Key Role |
| 1,2,4-Triazole | 288-88-0 | C₂H₃N₃ | 69.07 | Nucleophile Precursor |
| 1-Chloro-3,3-dimethylbutan-2-one | 13547-70-1 | C₆H₁₁ClO | 134.60 | Electrophile/Alkylating Agent |
| Potassium Carbonate (K₂CO₃), anhydrous | 584-08-7 | K₂CO₃ | 138.21 | Base |
| Acetone, anhydrous | 67-64-1 | C₃H₆O | 58.08 | Solvent |
| Hexane | 110-54-3 | C₆H₁₄ | 86.18 | Recrystallization Solvent |
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Buchner funnel and filter paper
-
Rotary evaporator
-
Standard laboratory glassware
Synthesis Workflow Diagram
The following diagram outlines the logical flow of the entire synthesis process, from initial reaction to final product purification.
Step-by-Step Methodology
Safety First: This procedure must be conducted in a well-ventilated fume hood. Personal protective equipment (safety goggles, lab coat, and appropriate gloves) is mandatory. α-haloketones are lachrymatory and toxic. Acetone and hexane are highly flammable.
-
Reaction Setup: Assemble a dry three-neck round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a magnetic stir bar.
-
Charging Reactants: To the flask, add 1,2,4-triazole (6.9 g, 0.1 mol) and anhydrous potassium carbonate (15.1 g, 0.109 mol).[12] Add 50 mL of anhydrous acetone to the flask.
-
Initial Reflux: Begin stirring the mixture and heat it to a gentle reflux using a heating mantle. Allow the mixture to boil for approximately 10-15 minutes.[12] This step helps to activate the potassium carbonate and initiate the deprotonation of the triazole.
-
Addition of Alkylating Agent: While maintaining reflux, slowly add a solution of 1-chloro-3,3-dimethylbutan-2-one (13.4 g, 0.1 mol) dissolved in 20 mL of acetone dropwise from the dropping funnel over 30-45 minutes.[12] A controlled, slow addition is crucial to manage the exothermic nature of the reaction and prevent side reactions.
-
Reaction Completion: After the addition is complete, continue to stir the reaction mixture under reflux for 5 to 7 hours.[12][13] The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).
-
Work-up - Isolation:
-
Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature.
-
Filter the cooled mixture through a Buchner funnel to remove the precipitated inorganic salts (KCl and excess K₂CO₃).[12][13]
-
Thoroughly wash the filtered precipitate with additional acetone (2 x 20 mL) to ensure all the product is recovered from the filter cake.[12]
-
Combine the filtrate and the acetone washings.
-
-
Work-up - Solvent Removal: Concentrate the combined acetone solution using a rotary evaporator to remove the solvent. This will yield a crude residue, which may be an oil or a semi-solid.[12][13]
-
Purification - Recrystallization:
-
To the crude residue, add boiling hexane and stir until the residue is fully extracted.[12]
-
Allow the hot hexane solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystallization.
-
Collect the resulting white precipitate by vacuum filtration.
-
Wash the crystals with a small amount of cold hexane and dry them under vacuum.
-
Part 3: Product Characterization and Expected Results
Validation of the final product is essential for scientific integrity. The physical and spectroscopic data should align with established values for the target compound.
| Parameter | Expected Value | Source |
| Appearance | White crystalline solid | [12][13] |
| Yield | 72% - 99% | [12][13] |
| Melting Point | 62 - 64 °C | [13] |
| Molecular Formula | C₈H₁₃N₃O | [15][16] |
| Molar Mass | 167.21 g/mol | [16] |
Spectroscopic Analysis: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural confirmation.
| ¹³C NMR Chemical Shift (δ, ppm) in CDCl₃ | Assignment |
| 206.25 | C=O (Ketone Carbonyl) |
| 151.69 | C-H (Triazole Ring) |
| 144.74 | C-H (Triazole Ring) |
| 53.17 | -CH₂- (Methylene group) |
| 43.49 | -C(CH₃)₃ (Quaternary Carbon) |
| 26.05 | -C(CH₃)₃ (Methyl Carbons) |
| Data sourced from patent literature.[12] |
Conclusion
The protocol detailed herein provides a robust and high-yield pathway for the synthesis of this compound. By understanding the underlying nucleophilic substitution mechanism and adhering to the procedural details, researchers can reliably produce this valuable intermediate. This compound serves as a gateway to a wide array of biologically active molecules, and its efficient synthesis is a key enabling step in the fields of agrochemical and pharmaceutical research.
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Application Notes and Protocols for the Synthesis of 3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one
Introduction: The Significance of a Versatile Triazole Ketone
3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one, a key synthetic intermediate, serves as a fundamental building block in the agrochemical industry. Its structural motif is central to the creation of potent fungicides and plant growth regulators. Notably, it is a precursor to high-impact agrochemicals such as the plant growth regulators Paclobutrazol and Uniconazole, as well as the fungicide Diniconazole[1][2]. The efficacy of these final products is intrinsically linked to the purity and quality of this triazole ketone intermediate. Therefore, a robust and well-characterized synthetic protocol is paramount for researchers and professionals in drug development and agrochemical synthesis. This guide provides an in-depth analysis of the reaction conditions, a step-by-step protocol, and the underlying chemical principles for its successful synthesis.
Synthetic Strategy: Nucleophilic Substitution of an α-Haloketone
The most prevalent and efficient synthesis of this compound involves the N-alkylation of 1,2,4-triazole with an appropriate α-haloketone. This reaction is a classic example of a nucleophilic substitution (SN2) reaction, where the nucleophilic nitrogen of the triazole ring attacks the electrophilic carbon bearing a halogen atom.
The key starting materials for this synthesis are:
-
1,2,4-Triazole: A heterocyclic compound that acts as the nucleophile.
-
1-Chloro-3,3-dimethyl-2-butanone (α-chloropinacolin): An α-haloketone that serves as the electrophile[3][4].
The reaction is typically facilitated by a weak base in a polar aprotic solvent. The base deprotonates the 1,2,4-triazole, enhancing its nucleophilicity, while the solvent facilitates the dissolution of the reactants and promotes the SN2 mechanism.
Reaction Mechanism
The synthesis proceeds via a well-established SN2 mechanism. The key steps are:
-
Deprotonation of 1,2,4-triazole: The base, typically potassium carbonate, deprotonates the 1,2,4-triazole to form the triazolate anion. This anion is a more potent nucleophile than the neutral triazole.
-
Nucleophilic Attack: The triazolate anion then attacks the electrophilic carbon atom adjacent to the carbonyl group in 1-chloro-3,3-dimethyl-2-butanone.
-
Displacement of the Leaving Group: This nucleophilic attack results in the displacement of the chloride ion, a good leaving group, to form the desired product.
Caption: Reaction mechanism for the synthesis.
Detailed Experimental Protocol
This protocol is a synthesized procedure based on established methods with high reported yields[3][5].
Materials and Reagents
-
1,2,4-Triazole
-
1-Chloro-3,3-dimethyl-2-butanone (α-chloropinacolin)
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Acetone (anhydrous)
-
Hexane
-
Benzene (optional, for crystallization)
-
Sodium Sulfate (Na₂SO₄) (for drying)
Equipment
-
Round-bottom flask equipped with a reflux condenser and a magnetic stirrer
-
Heating mantle
-
Buchner funnel and filter flask
-
Rotary evaporator
-
Standard laboratory glassware
Procedure
-
Reaction Setup: In a clean, dry round-bottom flask, combine 1,2,4-triazole and anhydrous potassium carbonate in acetone. The molar ratio of 1,2,4-triazole to potassium carbonate should be approximately 1:1.1[5].
-
Initial Reflux: Heat the mixture to reflux with vigorous stirring for approximately 10-15 minutes to ensure the deprotonation of the triazole[5].
-
Addition of α-chloropinacolin: Dissolve 1-chloro-3,3-dimethyl-2-butanone in a minimal amount of acetone. Add this solution dropwise to the refluxing mixture over a period of 15-30 minutes[5]. An exothermic reaction may be observed, and the addition rate should be controlled to maintain a steady reflux[3].
-
Reaction Monitoring: Continue to reflux the reaction mixture for 5 to 7 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC)[5].
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the solid inorganic salts (potassium carbonate and potassium chloride) using a Buchner funnel and wash the filter cake thoroughly with acetone[5].
-
Combine the filtrate and the acetone washings.
-
Remove the acetone under reduced pressure using a rotary evaporator[3].
-
-
Purification:
-
The resulting crude product, which may be an oil or a solid, is then purified.
-
Extract the residue with boiling hexane. Upon cooling the hexane solution, the pure product will precipitate as a white solid[5]. Alternatively, crystallization can be performed from benzene[3].
-
Isolate the crystals by filtration, wash with a small amount of cold hexane, and dry under vacuum.
-
Reaction Conditions Summary
| Parameter | Condition | Rationale | Reference |
| Reactants | 1,2,4-Triazole, 1-Chloro-3,3-dimethyl-2-butanone | Nucleophile and electrophile for SN2 reaction. | [3][5] |
| Base | Anhydrous Potassium Carbonate (K₂CO₃) | Deprotonates 1,2,4-triazole to enhance nucleophilicity. | [3][5] |
| Solvent | Acetone | A polar aprotic solvent that facilitates the SN2 reaction. | [3][5] |
| Temperature | Reflux | Provides the necessary activation energy for the reaction. | [3][5] |
| Reaction Time | 5 - 7 hours | Sufficient time for the reaction to proceed to completion. | [3][5] |
| Purification | Crystallization from Hexane or Benzene | Effective method for obtaining a high-purity solid product. | [3][5] |
| Yield | Up to 99% | Indicates an efficient and high-yielding synthesis. | [5] |
Experimental Workflow
Caption: Step-by-step experimental workflow.
Safety Considerations
-
1-Chloro-3,3-dimethyl-2-butanone is a lachrymator and should be handled in a well-ventilated fume hood.
-
Acetone and Hexane are flammable solvents. Ensure that all heating is performed using a heating mantle and that no open flames are present.
-
Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.
Conclusion
The synthesis of this compound via the N-alkylation of 1,2,4-triazole with 1-chloro-3,3-dimethyl-2-butanone is a highly efficient and reliable method. The use of potassium carbonate as a base and acetone as a solvent provides excellent yields of the desired product. This protocol, when followed with the appropriate safety precautions, offers a robust procedure for obtaining this valuable intermediate for further application in the synthesis of agrochemicals and other biologically active molecules.
References
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-
Synthesis of 3,3-dimethyl-1-(1,2,4-triazol-1-yl)-butan-2-one. (n.d.). PrepChem.com. Retrieved from [Link]
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-
Synthesis of 3,3-dimethyl-4-fluoro-1-(1,2,4-triazol-1-yl)-butan-2-one. (n.d.). PrepChem.com. Retrieved from [Link]
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Application Notes & Protocols for the Laboratory Scale Synthesis of 3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one
Introduction: Strategic Importance of a Key Agrochemical Intermediate
In the landscape of modern agricultural chemistry, the synthesis of effective and reliable active ingredients is paramount. 3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one, also known as triazolyl pinacolone, stands out as a critical building block. This ketone is a pivotal intermediate in the manufacturing of several high-impact agrochemicals, including plant growth regulators like Paclobutrazol and Uniconazole, as well as potent triazole fungicides such as Diniconazole and Triadimefon.[1][2] The 1,2,4-triazole moiety is a well-established pharmacophore in antifungal agents, primarily acting by inhibiting the C14-demethylase enzyme, which is crucial for fungal sterol production.[3]
This document provides a comprehensive, field-proven guide for the laboratory-scale synthesis of this valuable intermediate. The protocol is designed to be robust, high-yielding, and reproducible, moving beyond a simple recitation of steps to explain the underlying chemical principles and rationale, ensuring both success and safety in the laboratory setting.
Reaction Mechanism and Synthetic Rationale
The synthesis proceeds via a classical nucleophilic substitution reaction (SN2), specifically the N-alkylation of 1,2,4-triazole with an α-haloketone.[3][4]
-
Nucleophile: 1H-1,2,4-triazole. In the presence of a base, the proton on one of the ring nitrogens is abstracted, forming the highly nucleophilic triazolide anion.
-
Electrophile: 1-Chloro-3,3-dimethyl-2-butanone (also known as α-chloropinacolin). The carbon atom bonded to the chlorine is electron-deficient and susceptible to nucleophilic attack.
-
Base: Anhydrous potassium carbonate (K2CO3) is the base of choice. It is strong enough to deprotonate the triazole in situ but is generally not nucleophilic itself, minimizing side reactions. Its insolubility in the reaction solvent (acetone) facilitates easy removal after the reaction.[4][5]
-
Solvent: Acetone is an ideal polar aprotic solvent for this reaction. It readily dissolves the organic reactants, has a convenient boiling point for reflux conditions, and does not interfere with the reaction mechanism.
The overall transformation is the displacement of the chloride leaving group by the triazolide anion, forming a new carbon-nitrogen bond and yielding the desired product.
Caption: Overall reaction scheme for the synthesis.
Detailed Experimental Protocol
This protocol is optimized for a high yield and purity, based on established methodologies.[4][5]
Materials and Reagents
| Reagent | CAS Number | Molar Mass ( g/mol ) | Recommended Purity |
| 1H-1,2,4-Triazole | 288-88-0 | 69.07 | ≥99% |
| 1-Chloro-3,3-dimethyl-2-butanone (α-chloropinacolin) | 13547-70-1 | 134.60 | ≥98% |
| Potassium Carbonate (K2CO3), anhydrous | 584-08-7 | 138.21 | ≥99%, ground |
| Acetone, anhydrous | 67-64-1 | 58.08 | ACS Grade |
| Hexane | 110-54-3 | 86.18 | ACS Grade |
Equipment
-
Round-bottom flask (250 mL or appropriate size)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Dropping funnel
-
Buchner funnel and filter flask
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders)
-
Melting point apparatus
Quantitative Data for Synthesis
| Reagent | Molar Ratio | Moles (mol) | Mass (g) | Volume (mL) |
| 1H-1,2,4-Triazole | 1.0 | 0.1 | 6.9 | - |
| 1-Chloro-3,3-dimethyl-2-butanone | 1.0 | 0.1 | 13.4 | - |
| Potassium Carbonate (K2CO3) | 1.09 - 1.1 | 0.109 | 15.1 | - |
| Acetone (for reaction) | - | - | - | 50 |
| Acetone (for dissolving chloroketone) | - | - | - | 20 |
Step-by-Step Synthesis Procedure
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 1H-1,2,4-triazole (6.9 g, 0.1 mol) and anhydrous potassium carbonate (15.1 g, 0.109 mol). Add 50 mL of acetone.[4]
-
Initial Reflux: Attach a reflux condenser to the flask and place it in a heating mantle. Bring the mixture to a gentle boil (reflux) with stirring. Allow it to reflux for approximately 10-15 minutes to ensure an anhydrous environment and initiate the deprotonation of the triazole.[4]
-
Substrate Addition: In a separate beaker, dissolve 1-chloro-3,3-dimethyl-2-butanone (13.4 g, 0.1 mol) in 20 mL of acetone. Transfer this solution to a dropping funnel attached to the reaction flask.
-
Controlled Reaction: Add the solution of 1-chloro-3,3-dimethyl-2-butanone dropwise to the refluxing mixture over 20-30 minutes. A controlled addition is crucial to manage the exothermic nature of the reaction.[4][5]
-
Reaction Completion: After the addition is complete, continue to boil the reaction mixture under reflux for 5 to 7 hours.[4][5] The progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting materials.
-
Cooling: Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature.
Work-up and Purification
-
Filtration: Filter the cooled reaction mixture through a Buchner funnel to remove the inorganic precipitate (potassium chloride and excess potassium carbonate). Wash the filter cake thoroughly with additional acetone (2 x 20 mL) to recover any product retained in the solids.[4][5]
-
Solvent Removal: Combine the filtrate and the acetone washes. Concentrate the solution using a rotary evaporator to remove the acetone. This will yield a crude oily or solid residue.[4][5]
-
Recrystallization: To the crude residue, add boiling hexane (approx. 50-70 mL) and swirl to dissolve the product.[4] Hot filtration may be necessary if any insoluble impurities remain.
-
Isolation: Allow the hexane solution to cool slowly to room temperature, and then in an ice bath, to induce crystallization of the pure product. The target compound will precipitate as a white solid.
-
Final Product: Collect the white precipitate by filtration, wash with a small amount of cold hexane, and dry under vacuum. The expected yield is high, potentially up to 99%, with a melting point of 62-64°C.[4][5]
Experimental Workflow Visualization
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- 5. prepchem.com [prepchem.com]
industrial production of 3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one
An In-Depth Technical Guide to the Industrial Production of 3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one
Authored by: A Senior Application Scientist
This document provides a detailed application note and protocol for the industrial-scale synthesis of this compound, a pivotal chemical intermediate. This guide is intended for researchers, scientists, and professionals in the fields of chemical engineering and drug development.
Introduction and Strategic Importance
This compound, often referred to in literature as α-triazolyl pinacolone, is a high-value ketone intermediate. Its strategic importance is rooted in its role as a precursor for a significant class of triazole fungicides and plant growth regulators.[1][2][3] The structural backbone of this molecule is incorporated into numerous commercial agrochemicals, including the fungicides Triadimefon (marketed as Bayleton®) and Diniconazole, and the plant growth regulators Paclobutrazol and Uniconazole.[1][3][4][5][6]
The fungicidal action of its derivatives, such as Triadimefon and its metabolite Triadimenol, relies on the inhibition of sterol biosynthesis in fungi, a mechanism that disrupts membrane function and provides protective, curative, and eradicant action against a wide range of plant diseases.[4][7][8][9] Given its critical role, a robust, efficient, and scalable synthesis protocol is paramount for the agrochemical industry. This guide outlines such a process, grounded in established chemical principles and validated methodologies.
Core Synthesis Methodology: Nucleophilic Substitution
The predominant industrial route for synthesizing α-triazolyl pinacolone is through the N-alkylation of 1,2,4-triazole with a halogenated derivative of pinacolone (3,3-dimethyl-2-butanone).[10][11][12] This reaction is a classic example of a nucleophilic substitution (SN2) reaction.
Rationale of Reagent and Condition Selection (The "Why")
-
Core Reactants:
-
1,2,4-Triazole: This heterocycle provides the essential triazole moiety. While it is weakly acidic, its N-H proton can be removed by a suitable base, transforming it into a potent nucleophile.
-
1-Chloro-3,3-dimethyl-2-butanone (α-chloropinacolin): This is the electrophilic counterpart. It is synthesized via the chlorination of pinacolone.[1] The chlorine atom is a good leaving group, and its position alpha to the carbonyl group makes the carbon atom susceptible to nucleophilic attack.
-
-
Catalytic System (Base):
-
Potassium Carbonate (K₂CO₃): An inorganic base is required to deprotonate the 1,2,4-triazole.[10][11] K₂CO₃ is selected for industrial applications due to its cost-effectiveness, moderate reactivity, and ease of removal (it is an insoluble solid that can be filtered off post-reaction). The deprotonation generates the triazolide anion, a much stronger nucleophile than the neutral triazole molecule, thereby significantly accelerating the reaction.
-
-
Solvent System:
-
Acetone: Acetone is a polar aprotic solvent that is ideal for this SN2 reaction.[10][11] It effectively dissolves the organic reactants (1,2,4-triazole and α-chloropinacolin) while being unable to form a strong solvation shell around the triazolide anion, leaving the anion highly reactive. Its relatively low boiling point (56°C) allows for the reaction to be conducted under reflux conditions at a moderate temperature and makes it easy to remove via distillation during product work-up.
-
-
Reaction Conditions:
-
Reflux Temperature: Conducting the reaction at the boiling point of the solvent (reflux) provides the necessary activation energy to overcome the reaction barrier, ensuring a practical reaction rate for industrial production.[11] The exothermic nature of the initial addition necessitates controlled addition of the electrophile to maintain a stable temperature.[11][12]
-
Overall Synthesis Workflow
The entire process, from raw materials to the purified final product, can be visualized as a streamlined workflow.
Caption: Industrial workflow for the synthesis of α-Triazolyl Pinacolone.
Detailed Industrial Production Protocol
This protocol is based on established laboratory procedures with high reported yields and is suitable for scaling.[10][11]
Materials and Reagents
| Reagent/Material | CAS Number | Molecular Weight | Molar Eq. | Notes |
| 1,2,4-Triazole | 288-88-0 | 69.07 g/mol | 1.0 | |
| 1-Chloro-3,3-dimethyl-2-butanone | 13547-70-1 | 134.60 g/mol | 1.0 | Also known as α-chloropinacolin |
| Potassium Carbonate (K₂CO₃), ground | 584-08-7 | 138.21 g/mol | ~1.1 | Anhydrous, finely ground for max surface area |
| Acetone | 67-64-1 | 58.08 g/mol | Solvent | Anhydrous grade |
| Hexane | 110-54-3 | 86.18 g/mol | Purification Solvent | For recrystallization |
Step-by-Step Methodology
-
Reactor Charging: In a suitably sized glass-lined or stainless steel reactor equipped with a mechanical stirrer, reflux condenser, and addition funnel, charge acetone (approx. 2.5 L per mole of α-chloropinacolin), 1,2,4-triazole (1.0 mol eq.), and ground potassium carbonate (1.1 mol eq.).[10][11]
-
Initial Heating: Begin agitation and heat the slurry to a gentle reflux (approx. 56-60°C). Boil the mixture for 10-15 minutes to ensure a dry, reactive environment.[10]
-
Substrate Addition: Prepare a solution of 1-chloro-3,3-dimethyl-2-butanone (1.0 mol eq.) in acetone (approx. 1 L per mole). Add this solution dropwise to the refluxing triazole slurry via the addition funnel over 1-2 hours.
-
Causality Note: The reaction is exothermic. A controlled addition rate is critical to maintain the reflux temperature without a dangerous pressure buildup. The internal temperature may rise to the boiling point without external heating during this phase.[11]
-
-
Reaction Drive: Once the addition is complete, maintain the mixture at a steady reflux with stirring for an additional 5 to 7 hours to drive the reaction to completion.[10][11]
-
Process Control: Reaction progress should be monitored by a suitable analytical method, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC), to confirm the disappearance of the α-chloropinacolin starting material.
-
-
Cooling and Filtration: After completion, cool the reaction mixture to room temperature. The inorganic salts (KCl byproduct and excess K₂CO₃) will be present as a solid precipitate. Filter the slurry through a pressure filter or similar industrial filtration unit. Wash the filter cake thoroughly with additional acetone to recover any entrained product.[10][11]
-
Solvent Removal: Combine the filtrate and washes. Remove the acetone under reduced pressure using a rotary evaporator (lab scale) or an industrial distillation unit. This will yield a crude, often oily, residue.[10][11]
-
Product Purification (Recrystallization):
-
Add hot hexane to the crude residue and heat until the product fully dissolves.[10] An alternative is to dissolve the residue in a minimal amount of benzene.[11]
-
Allow the solution to cool slowly to ambient temperature, then further cool to 0-5°C to induce crystallization of the pure product.
-
Collect the white crystalline solid by filtration.
-
Wash the crystals with a small amount of cold hexane to remove any remaining impurities.
-
Dry the product under vacuum at 40-50°C to a constant weight. A typical melting point for the pure product is 62-64°C.[11]
-
Process Optimization and Scale-Up Considerations
Achieving high yield and purity on an industrial scale requires careful control over key parameters. A patent describing a similar process reports a yield as high as 99%, while other literature reports 72%, indicating that optimization is critical.[10][11]
Key Parameter Summary
| Parameter | Recommended Range | Impact on Process |
| Molar Ratio (Base:Triazole) | 1.05 - 1.1 : 1 | Ensures complete deprotonation of triazole for maximum reactivity. Excess base is easily removed. |
| Molar Ratio (Chloro-ketone:Triazole) | 0.98 - 1.02 : 1 | A near-stoichiometric ratio is optimal. A slight excess of triazole can be used to ensure full conversion of the more expensive chloro-ketone. |
| Reaction Temperature | 55 - 60°C (Acetone Reflux) | Balances reaction rate with solvent loss and safety. Higher temperatures do not offer significant advantages. |
| Reaction Time | 5 - 7 hours | Sufficient time for completion. Extending the time offers diminishing returns and may lead to side-product formation. |
| Purity of Pinacolone | >98% | The purity of the initial pinacolone starting material directly affects the purity of the chlorinated intermediate and the final product.[5] |
| Purification Solvent | Hexane, Cyclohexane, Benzene | Choice depends on solubility, cost, safety, and desired crystal morphology. Hexane is a common and effective choice.[10] |
Logical Relationship of Parameters to Outcome
Caption: Interdependence of process parameters and manufacturing outcomes.
Analytical Characterization and Quality Control
To ensure the final product meets specifications for use in GMP or agrochemical synthesis, rigorous analytical testing is required.
-
Identification:
-
¹³C NMR: The carbon spectrum provides definitive structural confirmation. Key expected signals include the ketone carbonyl (C=O) around 206 ppm and carbons of the triazole ring between 144-152 ppm.[10]
-
-
Purity Assessment:
-
High-Performance Liquid Chromatography (HPLC): The primary method for quantifying purity and detecting any process-related impurities. A purity of >98% is often required.[3]
-
-
Physical Properties:
-
Melting Point: A sharp melting point range (e.g., 62-64°C) is indicative of high purity.[11]
-
Appearance: The final product should be a white to off-white crystalline solid.
-
Safety and Environmental Protocols
Industrial chemical synthesis demands a strict adherence to safety and environmental standards.
-
Chemical Hazards:
-
Pinacolone: Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes skin and eye irritation.[5]
-
1-Chloro-3,3-dimethyl-2-butanone: As a halogenated ketone, it should be handled as a toxic and lachrymatory substance.
-
Acetone/Hexane: Highly flammable liquids. Vapors can form explosive mixtures with air.
-
-
Personal Protective Equipment (PPE): All personnel must wear appropriate PPE, including chemical-resistant gloves, safety glasses or goggles, and flame-retardant lab coats.[13] Work should be conducted in well-ventilated areas or under fume hoods.
-
Waste Management:
-
Inorganic Salts: The filtered potassium salts should be treated to neutralize any residual base before disposal according to local regulations.
-
Solvent Waste: Spent solvents (acetone, hexane) must be collected and handled as hazardous waste, preferably for recycling via distillation or incineration.
-
Conclusion
The N-alkylation of 1,2,4-triazole with α-chloropinacolin is a proven, high-yielding, and scalable method for the . The process is straightforward, relying on cost-effective reagents and standard chemical processing equipment. By implementing rigorous control over key reaction parameters, purification techniques, and safety protocols as outlined in this guide, manufacturers can reliably produce this vital agrochemical intermediate with high purity and yield, supporting the synthesis of next-generation crop protection agents.
References
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AERU, University of Hertfordshire. Triadimefon. Available from: [Link]
- MD4505C1 - Process for the synthesis of this compound.
-
PrepChem.com. Synthesis of 3,3-dimethyl-1-(1,2,4-triazol-1-yl)-butan-2-one. Available from: [Link]
- Google Patents. Synthesis method of triadimefon serving as fatty acid synthase inhibitor.
-
INIS-IAEA. Synthesis of the fungicide [14C]triadimefon. Available from: [Link]
-
CNKI. SYNTHESIS OF FUNGICIDE (~(14)C-TRIAZOLE)-TRIADIMEFON. Available from: [Link]
-
PrepChem.com. Synthesis of 3,3-dimethyl-4-fluoro-1-(1,2,4-triazol-1-yl)-butan-2-one. Available from: [Link]
- Google Patents. A kind of synthesis technique of Triadimenol.
-
Wikipedia. Pinacolone. Available from: [Link]
-
ResearchGate. Microbial Transformation of Triadimefon to Triadimenol in Soils: Selective Production Rates of Triadimenol Stereoisomers Affect Exposure and Risk | Request PDF. Available from: [Link]
- Google Patents. Triazolone and triadimenol compounds with antimicrobial activity and salts thereof, and synthesis method and application thereof.
-
Lookchem. Cas 58905-32-1,this compound. Available from: [Link]
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PubChem, National Center for Biotechnology Information. Pinacolone. Available from: [Link]
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HerbiGuide. Bayleton 125 EC. Available from: [Link]
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Clesens. BAYLETONFLO2. Available from: [Link]
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PubMed Central, National Center for Biotechnology Information. Novel 1, 2, 4-Triazoles as Antifungal Agents. Available from: [Link]
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ACS Publications. Microbial Transformation of Triadimefon to Triadimenol in Soils: Selective Production Rates of Triadimenol Stereoisomers Affect Exposure and Risk. Available from: [Link]
-
PubMed, National Center for Biotechnology Information. Microbial Transformation of Triadimefon to Triadimenol in Soils: Selective Production Rates of Triadimenol Stereoisomers Affect Exposure and Risk. Available from: [Link]
-
Organic Chemistry Portal. Synthesis of 3H-1,2,4-triazol-3-ones. Available from: [Link]
-
Zaporizhzhia State Medical and Pharmaceutical University. Synthesis methods of 1,2,4-triazole-3-thiones: review. Available from: [Link]
-
PubChem, National Center for Biotechnology Information. Triadimenol. Available from: [Link]
-
ResearchGate. Precursors of sterols in nature. | Download Scientific Diagram. Available from: [Link]
-
PubMed Central, National Center for Biotechnology Information. Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole. Available from: [Link]
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Solutions Pest & Lawn. Bayleton 50 WSP Fungicide. Available from: [Link]
-
Greenbook.net. Bayleton Flo | Bayer Environmental Science. Available from: [Link]
-
SAFFI. Separation and determination of triadimefon and its metabolites triadimenol enantiomers in fruit puree by supercritical fluid. Available from: [Link]
-
PubChem, National Center for Biotechnology Information. 3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)-2-butanone. Available from: [Link]
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ResearchGate. Fate of triadimefon and its metabolite triadimenol in jujube samples during jujube wine and vinegar processing | Request PDF. Available from: [Link]
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A Validated Protocol for the Synthesis of Paclobutrazol from 3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one
An Application Note for Researchers and Scientists
Abstract
Paclobutrazol (PBZ) is a triazole-based plant growth regulator widely utilized in agriculture to manage plant height, enhance stress tolerance, and improve crop yields.[1][2] Its primary mechanism of action involves the inhibition of gibberellin biosynthesis, specifically by blocking the enzyme ent-kaurene oxidase, a key cytochrome P450 monooxygenase.[3][4] This application note provides a comprehensive, two-step protocol for the synthesis of paclobutrazol, starting from the key intermediate 3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one. The protocol details the condensation reaction to form the pentan-3-one intermediate, followed by its stereoselective reduction to yield paclobutrazol. This guide is intended for researchers in agrochemistry and drug development, offering insights into the reaction mechanism, a step-by-step methodology, and analytical validation techniques.
Scientific Principles and Reaction Strategy
The synthesis of paclobutrazol from this compound is a well-established route that proceeds in two primary stages. The overall strategy is logical and efficient, building the carbon skeleton before performing the critical functional group transformation.
Step 1: Synthesis of the Ketone Intermediate
The first step involves an alkylation reaction. The starting material, this compound (herein referred to as triazolylpinacolone), is reacted with 4-chlorobenzyl chloride. This reaction forms the core structure of the target molecule, 1-(4-chlorophenyl)-4,4-dimethyl-2-(1H-1,2,4-triazol-1-yl)pentan-3-one. This condensation is typically carried out in the presence of a base to deprotonate the carbon alpha to the ketone, creating a nucleophilic enolate that subsequently attacks the electrophilic benzylic carbon of 4-chlorobenzyl chloride.
Step 2: Reduction of the Ketone to Paclobutrazol
The second and final step is the reduction of the carbonyl group in the pentan-3-one intermediate to a secondary alcohol, yielding paclobutrazol.[5][6] Sodium borohydride (NaBH₄) is the reagent of choice for this transformation due to its excellent selectivity.[7] It is a mild reducing agent that readily reduces aldehydes and ketones without affecting other potentially reducible functional groups, under simple and safe operating conditions.[8]
Stereochemical Considerations
The reduction of the prochiral ketone creates two chiral centers in the paclobutrazol molecule.[5] Consequently, the product is a mixture of four stereoisomers. The use of a non-chiral reducing agent like NaBH₄ results in the formation of a racemic mixture of diastereomers, primarily the (2RS,3RS) and (2RS,3SR) pairs. It is crucial to note that the biological activity of paclobutrazol is highly stereoselective, with the (2S,3S)-enantiomer exhibiting the most potent inhibitory effect on gibberellin biosynthesis.[3][4][9]
Experimental Workflow Diagram
The following diagram illustrates the complete workflow from starting materials to the validated final product.
Caption: Workflow for the synthesis of Paclobutrazol.
Detailed Synthesis Protocols
Safety Precaution: All procedures should be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.
Protocol A: Synthesis of 1-(4-chlorophenyl)-4,4-dimethyl-2-(1H-1,2,4-triazol-1-yl)pentan-3-one
Materials & Reagents
| Reagent/Material | CAS No. | M.W. ( g/mol ) | Quantity |
| This compound | 83457-56-7 | 181.22 | 18.1 g (0.10 mol) |
| 4-Chlorobenzyl chloride | 104-83-6 | 161.03 | 16.9 g (0.105 mol) |
| Sodium hydride (60% dispersion in mineral oil) | 7646-69-7 | 24.00 | 4.4 g (0.11 mol) |
| N,N-Dimethylformamide (DMF), anhydrous | 68-12-2 | 73.09 | 250 mL |
| Diethyl ether | 60-29-7 | 74.12 | As needed |
| Saturated NH₄Cl solution | 12125-02-9 | - | 100 mL |
| Brine (Saturated NaCl solution) | 7647-14-5 | - | As needed |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | As needed |
Procedure
-
Preparation: To a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (4.4 g). Wash the NaH three times with hexane to remove the mineral oil and decant the hexane carefully under a nitrogen atmosphere. Add 150 mL of anhydrous DMF.
-
Reactant Addition: Dissolve the triazolylpinacolone (18.1 g) in 100 mL of anhydrous DMF. Add this solution dropwise to the NaH suspension at 0°C (ice bath) over 30 minutes.
-
Enolate Formation: Allow the mixture to stir at 0°C for an additional 30 minutes after the addition is complete. The evolution of hydrogen gas should cease.
-
Alkylation: Add a solution of 4-chlorobenzyl chloride (16.9 g) in 50 mL of DMF dropwise to the reaction mixture at 0°C.
-
Reaction: After the addition, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the flask back to 0°C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution (100 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 150 mL).
-
Washing: Combine the organic layers and wash with water (2 x 100 mL) and then with brine (1 x 100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude ketone intermediate. The product can be purified by column chromatography if necessary.
Protocol B: Reduction to (2RS,3RS)-1-(4-chlorophenyl)-4,4-dimethyl-2-(1H-1,2,4-triazol-1-yl)pentan-3-ol (Paclobutrazol)
Materials & Reagents
| Reagent/Material | CAS No. | M.W. ( g/mol ) | Quantity |
| 1-(4-chlorophenyl)-4,4-dimethyl-2-(1H-1,2,4-triazol-1-yl)pentan-3-one | 83657-23-2 | 305.79 | 30.6 g (0.10 mol) |
| Sodium borohydride (NaBH₄) | 16940-66-2 | 37.83 | 4.2 g (0.11 mol) |
| Methanol | 67-56-1 | 32.04 | 300 mL |
| Acetone | 67-64-1 | 58.08 | ~20 mL |
| Ethyl Acetate | 141-78-6 | 88.11 | As needed |
| Deionized Water | 7732-18-5 | 18.02 | As needed |
| Acetonitrile (for recrystallization) | 75-05-8 | 41.05 | As needed |
Procedure
-
Setup: In a 500 mL round-bottom flask, dissolve the ketone intermediate (30.6 g) in methanol (300 mL). Cool the solution to 0-5°C using an ice-water bath.
-
Reduction: Add sodium borohydride (4.2 g) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10°C.
-
Reaction: Stir the reaction mixture at room temperature for 2-3 hours. Monitor the disappearance of the starting material by TLC.
-
Quenching: Once the reaction is complete, cool the flask in an ice bath and slowly add acetone (~20 mL) to quench any excess NaBH₄.
-
Solvent Removal: Remove the methanol under reduced pressure.
-
Work-up: To the resulting residue, add deionized water (200 mL) and extract with ethyl acetate (3 x 150 mL).
-
Washing and Drying: Combine the organic extracts, wash with brine (1 x 100 mL), and dry over anhydrous MgSO₄.
-
Purification: Filter and concentrate the solution to obtain the crude paclobutrazol. Purify the crude product by recrystallization from acetonitrile to yield a white crystalline solid.[6]
Product Characterization and Validation
The identity and purity of the synthesized paclobutrazol should be confirmed using standard analytical techniques.
Analytical Data
| Parameter | Expected Value | Reference |
| Appearance | White crystalline solid | [6] |
| Melting Point | 165-166 °C | [6] |
| Molecular Formula | C₁₅H₂₀ClN₃O | [5] |
| Molecular Weight | 293.8 g/mol | [5] |
| HPLC Purity | ≥98% (Radiochemical purity has been reported >99%) | [7], |
| Solubility (20°C) | Methanol: 150 g/L; Acetone: 110 g/L; Water: 35 mg/L | [6] |
Further structural confirmation should be obtained via ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry, comparing the obtained spectra with literature data or a certified reference standard.
References
- Paclobutrazol - Wikipedia. Wikipedia. [Link: https://en.wikipedia.org/wiki/Paclobutrazol]
- Paclobutrazol (Ref: PP 333). AERU - University of Hertfordshire. [Link: https://sitem.herts.ac.uk/aeru/ppdb/en/Reports/483.htm]
- Chemistry of Paclobutrazol (PBZ) and its Function in Agriculture: A Review. Omics Publishing Group. (2023-02-27). [Link: https://www.omicsonline.org/open-access/chemistry-of-paclobutrazol-pbz-and-its-function-in-agriculture-a-review-121227.html]
- Paclobutrazol - Zhejiang Rayfull Chemicals Co.,Ltd. Rayfull.com. [Link: https://www.rayfull.com/product/paclobutrazol.html]
- Advances in Crop Science and Technology - Chemistry of Paclobutrazol (PBZ) and its Function in Agriculture: A Review. Omics Publishing Group. [Link: https://www.omicsonline.org/open-access/chemistry-of-paclobutrazol-pbz-and-its-function-in-agriculture-a-review.html]
- CN103664809A - Preparation method for paclobutrazol. Google Patents. [Link: https://patents.google.
- SYNTHESIS OF ( C-14-TRIAZOL)-PACLOBUTRAZOL. Journal of Nuclear Agricultural Sciences. (1990). [Link: http://www.j.jnas.ac.cn/en/article/doi/10.3969/j.issn.1000-8551.1990.01.008]
- Paclobutrazol's Mechanism of Action in Inhibiting Gibberellin Biosynthesis: A Technical Guide. Benchchem. [Link: https://www.benchchem.com/blog/paclobutrazols-mechanism-of-action-in-inhibiting-gibberellin-biosynthesis-a-technical-guide/]
- Synthesis of (C-14-Triazol)-paclobutrazol. IAEA-INIS. [Link: https://inis.iaea.org/search/search.aspx?orig_q=RN:22081512]
- Regioselective Reduction of 1H-1,2,3-Triazole Diesters. MDPI. (2021-09-15). [Link: https://www.mdpi.com/1420-3049/26/18/5623]
- Stereoselective behaviors and enantiomeric effects of paclobutrazol on microorganisms during Chinese cabbage pickling process. PubMed. [Link: https://pubmed.ncbi.nlm.nih.gov/34219468/]
- Triazoles as Plant Growth Regulators and Stress Protectants. ResearchGate. [Link: https://www.researchgate.
- Triazole-based Plant Growth-Regulating Agents: A Recent Update. ResearchGate. [Link: https://www.researchgate.
- Stereoselectivity of paclobutrazol enantiomers to oxidative stress in wheat. PubMed. [Link: https://pubmed.ncbi.nlm.nih.gov/38384151/]
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Application Note: Comprehensive Analytical Characterization of 3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one
Abstract
This document provides a detailed guide to the analytical methods for the comprehensive characterization of 3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one (CAS 58905-32-1), a key intermediate in the synthesis of various biologically active compounds.[1][2] This guide is designed for researchers and scientists in the fields of agrochemical and pharmaceutical development. The protocols herein describe the application of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC) coupled with Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy for the unambiguous identification and purity assessment of this compound. Each section explains the theoretical basis of the technique, provides detailed experimental protocols, and offers insights into data interpretation, ensuring scientific rigor and reproducibility.
Introduction
This compound is a triazole-containing organic compound with significant importance as a precursor in the synthesis of fungicides and other biologically active molecules.[1][2] Its purity and structural integrity are critical for the quality and efficacy of the final products. Therefore, robust and reliable analytical methods are essential for its characterization. This application note presents a multi-faceted analytical approach for the comprehensive characterization of this compound, ensuring its identity, purity, and quality.
Compound Information:
-
IUPAC Name: 3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-2-one[3]
-
Synonyms: 1-(1H-1,2,4-triazol-1-yl)pinacolone[3]
-
CAS Number: 58905-32-1[3]
-
Molecular Formula: C₈H₁₃N₃O[3]
-
Molecular Weight: 167.21 g/mol [3]
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for the development of appropriate analytical methods.
| Property | Value | Source |
| Melting Point | 62-64 °C | [4] |
| Solubility | Soluble in acetone, benzene. Recrystallizes from hexane. | [4] |
| Appearance | White crystalline solid | [4] |
Analytical Workflow
A multi-step analytical workflow is recommended for the complete characterization of this compound. This integrated approach ensures both qualitative and quantitative data are obtained for a comprehensive assessment.
Caption: Integrated workflow for the characterization of this compound.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Principle: HPLC is a cornerstone technique for assessing the purity of non-volatile and thermally labile compounds. A reversed-phase HPLC method with UV detection is highly suitable for the quantitative analysis of this compound due to the presence of a UV-absorbing triazole ring.
Protocol:
-
Standard Preparation:
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in the mobile phase to a final concentration of approximately 20 µg/mL.
-
-
Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm | Provides good retention and separation for moderately polar compounds. |
| Mobile Phase | Acetonitrile:Water (70:30, v/v) | Offers a good balance of elution strength and resolution for triazole fungicides.[7] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, ensuring efficient separation.[7] |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
| Column Temperature | 25 °C | Maintains consistent retention times. |
| Detection | UV at 220 nm | The triazole moiety exhibits strong absorbance at this wavelength.[7] |
-
Data Analysis:
-
Calculate the purity of the sample using the area percent method from the resulting chromatogram.
-
Quantify the analyte using the calibration curve generated from the reference standard.
-
Method Validation: The analytical method should be validated according to established guidelines to ensure its suitability for its intended purpose.[8] Key validation parameters include linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[8][9]
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Impurity Profiling
Principle: GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds. The mass spectrometer provides detailed structural information, enabling confident identification of the main component and any volatile impurities.
Protocol:
-
Standard and Sample Preparation:
-
Prepare a 100 µg/mL solution of the reference standard and the sample in acetone or ethyl acetate.
-
-
GC-MS Conditions:
| Parameter | Condition | Rationale |
| GC Column | HP-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness | A versatile, non-polar column suitable for a wide range of compounds.[10] |
| Inlet Temperature | 250 °C | Ensures complete volatilization of the analyte. |
| Oven Program | 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min | Provides good separation of the analyte from potential impurities. |
| Carrier Gas | Helium, constant flow at 1.0 mL/min | Inert carrier gas with good chromatographic efficiency. |
| MS Transfer Line | 280 °C | Prevents condensation of the analyte. |
| Ion Source Temp. | 230 °C | Standard temperature for electron ionization. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Provides reproducible fragmentation patterns for library matching. |
| Mass Range | m/z 40-400 | Covers the expected mass range of the analyte and its fragments. |
-
Data Analysis:
-
Identify the main peak by comparing its retention time and mass spectrum with that of the reference standard.
-
The mass spectrum should be consistent with the known fragmentation pattern of the compound.[11]
-
Identify any impurities by searching their mass spectra against a commercial library (e.g., NIST).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Principle: NMR spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, confirming the molecular structure.
Protocol:
-
Sample Preparation:
-
Dissolve approximately 10-20 mg of the sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃).
-
-
NMR Acquisition Parameters:
| Parameter | ¹H NMR | ¹³C NMR |
| Spectrometer | 400 MHz or higher | 100 MHz or higher |
| Solvent | CDCl₃ | CDCl₃ |
| Temperature | 25 °C | 25 °C |
| Pulse Program | Standard single pulse | Proton-decoupled |
-
Data Interpretation:
-
¹H NMR: Analyze the chemical shifts, integration, and coupling patterns to assign the protons to their respective positions in the molecule.
-
¹³C NMR: The expected chemical shifts for this compound are:
-
Infrared (IR) Spectroscopy for Functional Group Analysis
Principle: IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrations of specific chemical bonds.
Protocol:
-
Sample Preparation:
-
The sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
-
-
Data Acquisition:
-
Scan the sample over the range of 4000-400 cm⁻¹.
-
-
Data Interpretation:
-
Identify the characteristic absorption bands corresponding to the functional groups in the molecule.
-
| Functional Group | Expected Absorption Range (cm⁻¹) |
| C=O (ketone) | 1715-1730 |
| C-N (triazole) | 1250-1350 |
| C-H (alkane) | 2850-3000 |
| C=N (triazole) | 1600-1680 |
Method Validation and System Suitability
For all chromatographic methods, a system suitability test must be performed before sample analysis to ensure the system is operating correctly. This typically involves multiple injections of a standard solution to check for consistency in retention time, peak area, and other chromatographic parameters. The validation of the analytical methods should be performed in accordance with regulatory guidelines to ensure the reliability of the results.[13]
Conclusion
The analytical methods detailed in this application note provide a comprehensive framework for the characterization of this compound. The combination of chromatographic and spectroscopic techniques ensures unambiguous identification, accurate quantification, and thorough purity assessment. Adherence to these protocols will enable researchers and scientists to confidently evaluate the quality of this important chemical intermediate.
References
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PubChem. (n.d.). Triadimenol. National Center for Biotechnology Information. Retrieved from [Link]
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Food and Agriculture Organization of the United Nations. (n.d.). TRIADIMENOL. FAO Knowledge Repository. Retrieved from [Link]
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ResearchGate. (n.d.). Chromatogram of triadimenol (50 mg/L in methanol) by HPLC with.... Retrieved from [Link]
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ResearchGate. (2020). Application of High Performance Liquid Chromatography Method for Triadimenol Analysis in Water Sample. Retrieved from [Link]
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Rjas. (n.d.). SIMULTANEOUS DETERMINATION OF THREE ACTIVE INGREDIENTS OF A PESTICIDE, USING GAS CHROMATOGRAPHY-FLAME IONIZATION DETECTOR. Retrieved from [Link]
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EZGC Method Translator. (n.d.). Triadimenol: CAS # 55219-65-3 Compound Information and Applications for GC (Gas Chromatography) and LC (Liquid Chromatography) Analysis. Retrieved from [Link]
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PubMed. (2011). Stereoselective separation and determination of triadimefon and triadimenol in wheat, straw, and soil by liquid chromatography-tandem mass spectrometry. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Triadimenol. NIST WebBook. Retrieved from [Link]
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ResearchGate. (n.d.). Development and Validation of an Analytical Method for Fungicide Sedaxane Determination in Agricultural Products using LC-MS/MS. Retrieved from [Link]
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Austin Publishing Group. (2018). The Challenges of Fungicide Analyses Using Gas Chromatography and Liquid Chromatography-Mass Spectrometry Methods. Retrieved from [Link]
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ResearchGate. (n.d.). Physicochemical properties of the examined fungicides. Retrieved from [Link]
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Australian Pesticides and Veterinary Medicines Authority. (2014). Validation of analytical methods for active constituents and agricultural products. Retrieved from [Link]
-
MDPI. (2022). Validation of an Analytical Method for the Determination of Thiabendazole in Various Food Matrices. Retrieved from [Link]
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ResearchGate. (n.d.). Stereoselective separation and determination of triadimefon and triadimenol in wheat, straw, and soil by liquid chromatography-tandem mass spectrometry. Retrieved from [Link]
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AERU. (n.d.). Triadimenol (Ref: BAY KWG 0519). Retrieved from [Link]
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Semantic Scholar. (2023). Investigation of Triadimenol fungicide through DFT-based analysis of FT-IR, Raman, and SERS spectra. Retrieved from [Link]
-
Semantic Scholar. (2022). Validation of an Analytical Method for the Determination of Thiabendazole in Various Food Matrices. Retrieved from [Link]
-
Ministry of Health, Labour and Welfare, Japan. (n.d.). Guidelines for the validation of analytical methods for testing agricultural chemical residues in food. Retrieved from [Link]
-
ResearchGate. (n.d.). Determination of residual triadimefon, triadimenol-a, triadimenol-b in corn by gel permeation chromatography and gas chromatography/mass spectrometry. Retrieved from [Link]
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Chemical Shifts. (n.d.). 2-Butanone, 3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)-. Retrieved from [Link]
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SAFFI. (2023). Separation and determination of triadimefon and its metabolites triadimenol enantiomers in fruit puree by supercritical fluid. Retrieved from [Link]
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Food and Agriculture Organization of the United Nations. (n.d.). 1027 TRIADIMEFON (133) AND TRIADIMENOL (168). Retrieved from [Link]
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Purdue University. (n.d.). 3,3-dimethyl-2-butanone. Retrieved from [Link]
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National Institutes of Health. (n.d.). A Simple High-Performance Liquid Chromatography Method for Simultaneous Determination of Three Triazole Antifungals in Human Plasma. Retrieved from [Link]
-
R Discovery. (2023). Investigation of Triadimenol fungicide through DFT-based analysis of FT-IR, Raman, and SERS spectra. Retrieved from [Link]
-
Acta Poloniae Pharmaceutica. (n.d.). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION ñ VIOSEPT OINTMENT. Retrieved from [Link]
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MDPI. (n.d.). Comparative Assessment of Short- and Long-Term Effects of Triadimenol Fungicide on Danio rerio Erythrocytes Using the Micronucleus and Erythrocyte Nuclear Abnormality Assays. Retrieved from [Link]
-
PubChem. (n.d.). 3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)-2-butanone. National Center for Biotechnology Information. Retrieved from [Link]
-
EURL-Pesticides. (n.d.). Determination of Triazole Derivative Metabolites (TDMs) in Fruit and Vegetables using the QuPPe Method and Differential Mobili. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of 3,3-dimethyl-1-(1,2,4-triazol-1-yl)-butan-2-one. Retrieved from [Link]
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Application Note: High-Performance Liquid Chromatography (HPLC) for Purity Analysis of 3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one
Abstract
This application note presents a detailed and validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantitative determination of 3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one, a key intermediate in the synthesis of fungicidal and antituberculous agents.[1] The protocol is designed for researchers, quality control analysts, and drug development professionals, providing a robust framework for assessing the purity of the compound and identifying potential impurities. The methodology is grounded in established chromatographic principles and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure data integrity and reliability.[2][3][4]
Introduction
This compound is a triazole-containing organic compound with significant applications in the pharmaceutical and agrochemical industries.[1][5] Triazole fungicides are widely used to protect crops, but their residues are regulated due to potential health concerns.[6][7][8] Therefore, ensuring the purity of this synthetic intermediate is critical for the safety and efficacy of the final active pharmaceutical ingredient (API) or agrochemical product.
This guide provides a comprehensive HPLC method that leverages the principles of reversed-phase chromatography, where a nonpolar stationary phase is used with a polar mobile phase to separate compounds based on their hydrophobicity.[9][10][11] This technique is highly suitable for the analysis of moderately polar compounds like the target analyte.
Chromatographic Method: The Scientific Rationale
The selection of chromatographic conditions is paramount for achieving optimal separation and accurate quantification. The developed method is based on a systematic approach to maximize resolution, peak symmetry, and sensitivity.
Stationary Phase Selection
A C18 (octadecylsilane) column is chosen as the stationary phase. This is the most common reversed-phase material, offering a high degree of hydrophobicity.[11][12] The nonpolar C18 chains interact with the analyte through hydrophobic interactions, retaining it on the column.[9][11] A column with low silanol activity, such as the Newcrom R1, is recommended to minimize peak tailing and improve chromatographic performance for this triazole-containing compound.[13]
Mobile Phase Composition
The mobile phase consists of a mixture of acetonitrile (MeCN) and water. Acetonitrile is a common organic modifier in reversed-phase HPLC due to its low viscosity and UV transparency.[10] By adjusting the ratio of acetonitrile to water, the polarity of the mobile phase can be modulated to control the retention time of the analyte. An acidic modifier, such as phosphoric acid or formic acid (for MS compatibility), is added to the mobile phase to suppress the ionization of any residual silanol groups on the stationary phase and to ensure consistent protonation of the analyte, leading to sharper, more symmetrical peaks.[13]
Detection
A Diode Array Detector (DAD) is employed for this analysis.[6][7] The triazole moiety in the analyte contains a chromophore that absorbs UV radiation. The DAD allows for monitoring at a specific wavelength (e.g., 230 nm) for quantification while also providing spectral data across a range (e.g., 220-400 nm) to confirm peak purity and identity against a reference standard.[7]
Experimental Protocol
Instrumentation and Reagents
-
HPLC System: An HPLC system equipped with a quaternary pump, autosampler, column oven, and Diode Array Detector (DAD).
-
Column: Newcrom R1, 4.6 x 150 mm, 5 µm particle size, or equivalent C18 column.[13]
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Phosphoric acid (85%, analytical grade) or Formic acid (for MS applications)
-
This compound reference standard (purity ≥ 99.5%)
-
Chromatographic Conditions
The following table summarizes the optimized HPLC conditions.
| Parameter | Condition |
| Column | Newcrom R1 (4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water:Phosphoric Acid (e.g., 60:40:0.1 v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | DAD, 230 nm for quantification, 200-400 nm for peak purity |
| Run Time | 15 minutes |
Sample and Standard Preparation
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standards (e.g., 10, 25, 50, 100, 250 µg/mL) by serial dilution of the stock solution with the mobile phase.
-
Sample Solution (100 µg/mL): Accurately weigh approximately 10 mg of the sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.
Method Validation Protocol (ICH Q2(R1))
The objective of validating an analytical procedure is to demonstrate that it is suitable for its intended purpose.[4] The following parameters should be assessed in accordance with ICH Q2(R1) guidelines.[2][3][14]
Specificity and Forced Degradation
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[4] Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.[15][16][17]
-
Protocol: Subject the analyte to stress conditions such as acid hydrolysis (0.1 M HCl), base hydrolysis (0.1 M NaOH), oxidation (3% H₂O₂), thermal stress (80°C), and photolytic stress (UV light).[17][18] Analyze the stressed samples alongside an unstressed sample.
-
Acceptance Criteria: The method is considered specific if the main peak is well-resolved from any degradation product peaks, and the peak purity analysis (via DAD) shows no co-eluting impurities.
Linearity
-
Protocol: Inject the prepared working standard solutions in triplicate. Construct a calibration curve by plotting the mean peak area against the concentration.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.
Accuracy
-
Protocol: Perform recovery studies by spiking a known amount of the reference standard into a sample solution at three concentration levels (e.g., 80%, 100%, and 120% of the nominal sample concentration).
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
Precision
-
Repeatability (Intra-day precision): Analyze six replicate injections of the sample solution on the same day.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or instrument.
-
Acceptance Criteria: The Relative Standard Deviation (RSD) should be ≤ 2.0% for both repeatability and intermediate precision.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
Protocol: Determine LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S).
-
Acceptance Criteria: The LOQ should be sufficiently low to quantify any potential impurities at the required reporting threshold.
Robustness
-
Protocol: Intentionally vary critical method parameters such as mobile phase composition (±2%), column temperature (±5°C), and flow rate (±0.1 mL/min).
-
Acceptance Criteria: The system suitability parameters (e.g., tailing factor, theoretical plates) should remain within acceptable limits, and the results should not be significantly affected by the minor variations.
Data Presentation and Workflow
Summary of Validation Parameters
| Validation Parameter | Acceptance Criteria |
| Specificity | No interference at the analyte's retention time; peak purity > 99% |
| Linearity (r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (% RSD) | ≤ 2.0% |
| Robustness | System suitability parameters met |
Experimental Workflow Diagram
Sources
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Quantitative Analysis of 3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one via Gas Chromatography-Mass Spectrometry (GC-MS): An Application Note and Protocol
Abstract
This comprehensive guide details a robust and validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantitative analysis of 3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one. This compound is a key intermediate in the synthesis of various agrochemicals, including fungicides and plant growth regulators like Paclobutrazol[1][2]. The accurate quantification of this intermediate is critical for ensuring the purity and efficacy of the final active pharmaceutical ingredients. This document provides a step-by-step protocol, from sample preparation using the QuEChERS methodology to instrument parameters and method validation, designed for researchers, scientists, and professionals in drug development and quality control.
Introduction: The Analytical Imperative
This compound (CAS No. 58905-32-1) is a pivotal building block in the synthesis of several triazole-based agrochemicals[1][2]. The triazole functional group is central to the biological activity of these compounds, which often function by inhibiting gibberellin biosynthesis[1][2]. Given its role as a direct precursor, the purity and concentration of this intermediate directly impact the yield and quality of the final product.
Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal analytical technique for this molecule due to its volatility and thermal stability. The coupling of gas chromatography's separation power with the sensitive and selective detection of mass spectrometry allows for accurate identification and quantification, even in complex matrices. This protocol is designed to be a self-validating system, ensuring trustworthiness and reproducibility of results.
The Causality Behind Methodological Choices
The development of a reliable analytical method is not merely a procedural checklist but a series of informed decisions. Here, we elucidate the reasoning behind the key components of this protocol.
Sample Preparation: The QuEChERS Approach
For the extraction of this compound from various matrices, such as in-process reaction mixtures or final product formulations, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is employed[3][4]. This technique offers a superior alternative to traditional liquid-liquid extraction by providing high recovery rates and effective removal of interfering matrix components with reduced solvent consumption[3][5]. The choice of acetonitrile as the extraction solvent is based on its ability to efficiently partition the polar analyte from non-polar interferences. The subsequent dispersive solid-phase extraction (d-SPE) cleanup step is critical for removing matrix components that could interfere with the GC-MS analysis.
GC-MS Analysis: Ensuring Selectivity and Sensitivity
The selection of a non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (HP-5ms or equivalent), is based on its proven efficacy in separating a wide range of pesticide and related compounds, including triazoles. The temperature programming is optimized to ensure a sharp peak shape and adequate separation from any potential impurities.
Electron Ionization (EI) is the chosen ionization technique due to its robustness and the creation of reproducible fragmentation patterns, which are essential for compound identification. The mass spectrometer is operated in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity for the target analyte.
Experimental Workflow
The following diagram illustrates the complete workflow from sample receipt to final data analysis.
Caption: Workflow for the GC-MS analysis of this compound.
Detailed Protocol
Reagents and Materials
-
Solvents: Acetonitrile, Toluene (HPLC or pesticide residue grade)
-
Reagents: Anhydrous Magnesium Sulfate (MgSO₄), Sodium Chloride (NaCl)
-
d-SPE Sorbents: Primary Secondary Amine (PSA), C18
-
Reference Standard: this compound (≥98% purity)
-
Internal Standard (IS): Triphenylmethane or other suitable stable compound not present in the sample.
Sample Preparation: QuEChERS Protocol
-
Extraction:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add the appropriate amount of internal standard solution.
-
Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.
-
Cap the tube and vortex vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Dispersive SPE Cleanup:
-
Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL d-SPE tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18.
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 rpm for 2 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into a GC vial for analysis.
-
GC-MS Instrumentation and Parameters
The following table summarizes the optimized instrumental parameters for the analysis.
| Parameter | Setting |
| Gas Chromatograph | |
| GC System | Agilent 7890B or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Inlet Temperature | 280 °C |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Oven Program | Initial temp 100 °C, hold for 1 min, ramp to 280 °C at 20 °C/min, hold for 5 min |
| Mass Spectrometer | |
| MS System | Agilent 5977A or equivalent |
| Ion Source | Electron Ionization (EI) |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Electron Energy | 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| SIM Ions (m/z) | |
| Quantifier Ion | To be determined from mass spectrum of standard |
| Qualifier Ions | To be determined from mass spectrum of standard |
Rationale for Ion Selection: The molecular weight of this compound is 167.21 g/mol [6][7]. The fragmentation pattern under EI is expected to show characteristic losses. A common fragmentation pathway for 1,2,4-triazoles involves the loss of HCN or N₂ from the triazole ring[8]. The base peak will be selected as the quantifier for maximum sensitivity, while other significant and specific fragments will be used as qualifiers to ensure identity confirmation.
Method Validation
The analytical method must be validated to ensure it is fit for its intended purpose. The validation should be performed in accordance with internationally recognized guidelines such as those from the International Council for Harmonisation (ICH)[9].
Validation Parameters and Acceptance Criteria
| Parameter | Description | Acceptance Criteria |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. | No interfering peaks at the retention time of the analyte and internal standard. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of 5 concentration levels should be used. | Correlation coefficient (r²) ≥ 0.995. |
| Accuracy | The closeness of the test results obtained by the method to the true value. Assessed by recovery studies at three concentration levels (e.g., 80%, 100%, 120%). | Mean recovery between 80-120%. |
| Precision | The degree of scatter between a series of measurements. Evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day). | Relative Standard Deviation (RSD) ≤ 15%. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of ≥ 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of ≥ 10:1 with acceptable precision and accuracy. |
| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. | No significant changes in results when parameters (e.g., oven ramp rate, flow rate) are slightly varied. |
Data Analysis and Quantification
Quantification is performed using an internal standard calibration method. A calibration curve is constructed by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte. The concentration of the analyte in the samples is then determined from this calibration curve.
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the GC-MS analysis of this compound. By explaining the causality behind the methodological choices and providing a detailed, step-by-step procedure, this guide is intended to empower researchers and quality control professionals to achieve accurate and reliable results. The outlined validation parameters ensure that the method is robust and fit for its intended purpose in a regulated environment.
References
-
Combination of switchable hydrophilic solvent liquid-liquid microextraction with QuEChERS for trace determination of triazole fungicide pesticides by GC-MS. (2023). PubMed. [Link]
-
METHOD VALIDATION AND QUALITY CONTROL PROCEDURES FOR PESTICIDE RESIDUES ANALYSIS IN FOOD AND FEED. European Commission. [Link]
-
Guidelines for in-house validation of analytical methods for pesticide residues in food and animal feeds. Analyst (RSC Publishing). [Link]
-
QuEChERS Sample Preparation for GC-MS & LC-MS Analysis. (2020). YouTube. [Link]
-
Extraction and Preconcentration Technique for Triazole Pesticides from Cow Milk Using Dispersive Liquid–Liquid Microextraction Followed by GC-FID and GC-MS Determinations. ResearchGate. [Link]
-
Validation of Analytical Procedures Q2(R2). (2023). ICH. [Link]
-
Paclobutrazol Residue Determination in Potato and Soil Using Low Temperature Partition Extraction and Ultrahigh Performance Liquid Chromatography Tandem Mass Spectrometry. NIH. [Link]
-
Mass spectra of 1,2,3-triazoles. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]
-
Mass Spectra of 1,2,3-Triazoles. ElectronicsAndBooks. [Link]
-
Determination of Triazole Pesticides in Zizania Latifolia by GC-MS Combined with QuEChERS and Dispersive Liquid-Liquid Microextraction. Physical Testing and Chemical Analysis Part B: Chemical Analysis. [Link]
-
Enantioselective determination of triazole fungicide simeconazole in vegetables, fruits, and cereals using modified QuEChERS (quick, easy, cheap, effective, rugged and safe) coupled to gas chromatography/tandem mass spectrometry. ResearchGate. [Link]
-
Guidelines for in-house validation of analytical methods for pesticide residues in food and animal feeds. ResearchGate. [Link]
- Method for detecting paclobutrazol content in foliar fertilizer by applying gas chromatography.
-
Quantum Chemical Prediction of Electron Ionization Mass Spectra of Trimethylsilylated Metabolites. PMC - NIH. [Link]
-
3,3-DIMETHYL-1-(1,2,4-TRIAZOL-1-YL)BUTAN-2-ONE. gsrs. [Link]
-
3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)-2-butanone. PubChem. [Link]
-
Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. PMC - PubMed Central. [Link]
-
Paclobutrazol Analysis. Scribd. [Link]
-
This compound. lookchem. [Link]
-
1-Methoxy-3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one. PubChem. [Link]
-
Simultaneous determination of triazole fungicides in animal-origin food by ultra-high-performance liquid chromatography coupled with tandem mass spectrometry. NIH. [Link]
-
The Challenges of Fungicide Analyses Using Gas Chromatography and Liquid Chromatography-Mass Spectrometry Methods. Austin Publishing Group. [Link]
-
Rapid analytical method for the determination of 220 pesticide with their isomers by GCMS-TIC. PMC - NIH. [Link]
-
Comprehensive analytical and structural characteristics of methyl 3,3-dimethyl-2-(1-(pent-4-en-1-yl)-1H-indazole-3-carboxamido)butanoate (MDMB-4en-PINACA). ResearchGate. [Link]
-
LC-ESI-MS analysis of 1,2,4-triazole derivatives with various alkyl and aromatic substituents. ResearchGate. [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one
Welcome to the technical support center for the synthesis of 3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important intermediate. Here, we will delve into the intricacies of the reaction, providing not just protocols, but the underlying scientific principles to empower your experimental success.
Frequently Asked Questions (FAQs)
Here are some of the most common questions we receive regarding the synthesis of this compound:
Q1: What is the most common synthetic route for this compound?
The most prevalent and efficient method is the N-alkylation of 1,2,4-triazole with a halo-substituted pinacolone derivative, typically 1-chloro-3,3-dimethyl-butan-2-one (α-chloropinacolin). This reaction is usually carried out in the presence of a base in a suitable organic solvent.[1][2]
Q2: I am seeing two spots on my TLC after the reaction. What could the second spot be?
The most likely culprit for a second spot is the formation of the N4-alkylated isomer, 4-(3,3-dimethyl-2-oxobutyl)-4H-1,2,4-triazole. The alkylation of 1,2,4-triazole can occur on either the N1 or N4 position of the triazole ring. While the N1-isomer is generally the major product, the reaction conditions can significantly influence the ratio of the two isomers.[3]
Q3: My yield is consistently low. What are the key factors I should investigate?
Low yields can stem from several factors. The most critical to investigate are:
-
Incomplete reaction: This could be due to insufficient reaction time, low temperature, or poor mixing.
-
Side reactions: The formation of the N4-isomer is a primary side reaction.
-
Purity of reagents: The quality of your 1,2,4-triazole, 1-chloro-3,3-dimethyl-butan-2-one, base, and solvent is paramount.
-
Workup and purification losses: The product might be lost during extraction or crystallization.
Q4: What is the role of potassium carbonate in this reaction?
Potassium carbonate (K₂CO₃) acts as a base to deprotonate the 1,2,4-triazole, forming the triazolide anion. This anion is a more potent nucleophile that then attacks the electrophilic carbon of 1-chloro-3,3-dimethyl-butan-2-one in an Sₙ2 reaction.[4][5]
Q5: How can I confirm the identity and purity of my final product?
Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy are essential for confirming the structure of your product. Purity can be assessed by High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or by observing a sharp melting point.
Troubleshooting Guide
This section provides a more in-depth look at common problems and their solutions.
Problem 1: Low Reaction Yield
A diminished yield is one of the most frequent challenges. Let's break down the potential causes and their remedies.
Potential Causes & Solutions
| Potential Cause | Explanation | Recommended Solution |
| Incomplete Reaction | The reaction may not have reached completion due to insufficient time or energy. | Monitor the reaction progress using TLC or GC-MS. If starting material is still present after the recommended reaction time, consider extending the reflux time. Ensure the reaction temperature is maintained at the boiling point of the solvent. |
| Suboptimal Base | The strength and solubility of the base are crucial. If the base is not strong enough or is not sufficiently soluble in the reaction medium, the deprotonation of 1,2,4-triazole will be inefficient. | While potassium carbonate is commonly used, stronger bases like sodium hydride (NaH) in an aprotic polar solvent like DMF can be employed. However, be aware that stronger bases may also promote side reactions. Ensure the potassium carbonate is finely ground to maximize its surface area.[1] |
| Moisture in the Reaction | Water can react with the alkylating agent and also affect the solubility of the base. | Use anhydrous solvents and ensure all glassware is thoroughly dried before use. |
| Poor Quality Reagents | Impurities in the starting materials can lead to unwanted side reactions and lower the yield of the desired product. | Use high-purity 1,2,4-triazole and 1-chloro-3,3-dimethyl-butan-2-one. |
Problem 2: Presence of Impurities (Isomer Formation)
The formation of the N4-alkylated isomer is the most significant side reaction. Controlling the regioselectivity is key to obtaining a high yield of the desired N1-isomer.
Controlling N1 vs. N4 Alkylation
The regioselectivity of the alkylation of 1,2,4-triazole is influenced by several factors:
| Factor | Effect on Regioselectivity | Recommendation |
| Solvent | Polar aprotic solvents like DMF and acetonitrile tend to favor N1-alkylation. Protic solvents can lead to mixtures. Acetone is a commonly used solvent that provides good results.[3][6] | Use a polar aprotic solvent such as acetone or DMF. |
| Base | Sterically hindered, non-nucleophilic bases can favor the formation of the N1-isomer. For example, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) has been reported to give high N1:N4 ratios.[3][6] | For higher N1 selectivity, consider using a sterically hindered base like DBU. However, for cost-effectiveness and ease of use, finely ground potassium carbonate in acetone is a good starting point. |
| Counter-ion | The nature of the cation associated with the triazolide anion can influence the site of alkylation. | The use of sodium or potassium salts of 1,2,4-triazole is common. |
Experimental Workflow for Maximizing N1-Isomer Formation
Caption: A typical experimental workflow for the synthesis.
Problem 3: Difficulties in Purification
Even with a successful reaction, isolating the pure product can be challenging.
Troubleshooting Purification
-
Oiling Out During Crystallization: If the product oils out instead of crystallizing, it may be due to the presence of impurities or residual solvent.
-
Solution: Try re-dissolving the oil in a minimum amount of a hot solvent and then slowly cooling it. Adding a seed crystal can also induce crystallization. Ensure all the previous solvent (e.g., acetone) has been thoroughly removed.
-
-
Persistent Impurities: If the N4-isomer or other impurities are difficult to remove by crystallization, column chromatography may be necessary.
-
Solution: Use a silica gel column with a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the isomers. The polarity difference between the N1 and N4 isomers should allow for their separation.
-
Mechanistic Insight
Understanding the reaction mechanism is fundamental to troubleshooting. The synthesis proceeds via a nucleophilic substitution reaction.
Caption: The two-step reaction mechanism.
References
- Bulger, P. G., et al. An Investigation into the Alkylation of 1,2,4-Triazole.
- PrepChem. Synthesis of 3,3-dimethyl-1-(1,2,4-triazol-1-yl)-butan-2-one. PrepChem.com.
- BenchChem.
- BenchChem. Troubleshooting Guide for the Synthesis of Heterocyclic Compounds. BenchChem.
- ResearchGate. Synthesis of 1-phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone.
- BenchChem. Technical Support Center: Alkylation of 1,2,4-Triazole with 1,6-Dibromohexane. BenchChem.
- MD4505C1 - Process for the synthesis of this compound.
- Kumar, V., et al. Regioselective alkylation of 1,2,4-triazole using ionic liquids under microwave conditions. Green Processing and Synthesis.
- Jorapur, Y. R., et al. Potassium carbonate as a base for the N-alkylation of indole and pyrrole in ionic liquids. Tetrahedron Letters.
- MDPI. Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). MDPI.
- Jorapur, Y. R., et al. Potassium Carbonate as a Base for the N-Alkylation of Indole and Pyrrole in Ionic Liquids. ScienceDirect.
- PubMed. [Synthesis and Antifungal Activity of 1-(1,2,4-triazolyl-1H-1-yl)-2-(2,4-diflurophenyl)-3-(4-substituted benzyl-1-piperazinyl)-2-propanols]. PubMed.
- Singh, P., et al. Potassium Carbonate, a Support for the Green Synthesis of Azoles and Diazines. Request PDF.
- Reddit.
- de Oliveira, C. M., et al. Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans. Journal of the Brazilian Chemical Society.
- NIH. 1-(4-Fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)
- Patil, S. A., et al. Discovery, Synthesis, and Optimization of 1,2,4-Triazolyl Pyridines Targeting Mycobacterium tuberculosis. PMC - NIH.
- Farshadi, M., et al. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. PMC - NIH.
- Fizer, M., et al. Identifying and explaining the regioselectivity of alkylation of 1,2,4-triazole-3-thiones using NMR, GIAO and DFT methods. Journal of Molecular Structure.
- ChemicalBook. This compound | 58905-32-1. ChemicalBook.
- NIH. Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole. PMC - NIH.
- Singh, R. P., et al. Syntheses of 1-Alkyl-1,2,4-triazoles and the Formation of Quaternary 1-Alkyl-4-polyfluoroalkyl-1,2,4-triazolium Salts Leading to Ionic Liquids.
- ChemicalBook. Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole. ChemicalBook.
- American Chemical Society. Green Chemistry Institute Pharmaceutical Roundtable Reagent Guide. American Chemical Society.
- MDPI. Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities. MDPI.
- PrepChem. Synthesis of 3,3-dimethyl-4-fluoro-1-(1,2,4-triazol-1-yl)-butan-2-one. PrepChem.com.
- NIH. Potassium carbonate-mediated β-selective anomeric O-alkylation with primary electrophiles: Application to the synthesis of glycosphingolipids. PMC - NIH.
- ResearchGate. Identification of N‐ or O‐Alkylation of Aromatic Nitrogen Heterocycles and N‐Oxides Using H–N HMBC NMR Spectroscopy.
- ResearchGate. (PDF) Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole.
- PubMed. Syntheses of 1-alkyl-1,2,4-triazoles and the formation of quaternary 1-alkyl-4-polyfluoroalkyl-1,2,4-triazolium salts leading to ionic liquids. PubMed.
- ResearchGate. Strategy to Construct 1,2,3‐Triazoles by K2CO3‐Mediated [4+1] Annulation Reactions of N‐Acetyl Hydrazones with Bifunctional Amino Reagents.
- American Chemical Society. Alternative methods for the alkylation of heterocycles. American Chemical Society.
- NIH. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. PMC - NIH.
- ChemicalBook. This compound | 58905-32-1. ChemicalBook.
- International Journal of Science and Research (IJSR). Chemistry of 1, 2, 4-Triazole: A Review Article. International Journal of Science and Research (IJSR).
Sources
Technical Support Center: Synthesis of 3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one
Welcome to the technical support center for the synthesis of 3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one, a key intermediate in the production of various agrochemicals and pharmaceuticals.[1][2] This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during its synthesis. Our focus is on providing practical, experience-driven advice to help you optimize your reaction outcomes.
The primary synthetic route to this compound involves the nucleophilic substitution of 1-chloro-3,3-dimethyl-2-butanone (also known as α-chloropinacolin) with 1,2,4-triazole, typically in the presence of a base such as potassium carbonate in a solvent like acetone.[3][4] While this reaction is generally efficient, the formation of byproducts can complicate purification and reduce yields. This guide will delve into the most common byproducts, their mechanisms of formation, and strategies for their mitigation.
Troubleshooting Guide: Common Byproducts and Their Mitigation
This section addresses the most frequently observed byproducts in the synthesis of this compound. Each entry provides a detailed explanation of the byproduct's origin, troubleshooting steps, and preventative measures.
Issue 1: Presence of an Isomeric Byproduct - 3,3-Dimethyl-1-(4H-1,2,4-triazol-4-yl)butan-2-one
Symptoms:
-
Chromatographic analysis (TLC, GC, or LC-MS) of the crude product shows a second major spot/peak with the same mass as the desired product.
-
NMR spectroscopy of the crude product reveals a second set of signals, indicating the presence of an isomer.
Cause and Mechanism:
1,2,4-triazole is an asymmetric heterocycle with two potential sites for N-alkylation: N1 and N4. The reaction of 1,2,4-triazole with an alkylating agent like 1-chloro-3,3-dimethyl-2-butanone can lead to the formation of two constitutional isomers: the desired N1-substituted product and the undesired N4-substituted byproduct. The ratio of these isomers is highly dependent on the reaction conditions.
The regioselectivity of this alkylation is governed by a combination of electronic and steric factors, as well as the nature of the base and solvent employed. While the N1 position is generally favored, suboptimal conditions can lead to a significant increase in the formation of the N4 isomer.
Troubleshooting and Prevention:
-
Choice of Base and Solvent: The combination of a weak base and a polar aprotic solvent generally favors the formation of the N1 isomer. Potassium carbonate in acetone is a commonly used system that provides good selectivity.[3][4] Stronger bases might lead to a higher proportion of the N4-alkylated product.
-
Reaction Temperature: Running the reaction at a controlled, moderate temperature (e.g., refluxing acetone) is advisable. Higher temperatures can sometimes decrease the regioselectivity of the reaction.
-
Purification: If the formation of the N4-isomer is unavoidable, it can typically be separated from the desired N1-isomer by column chromatography on silica gel. The two isomers often have different polarities, allowing for effective separation. Recrystallization can also be an effective purification method, depending on the relative concentrations and solubilities of the isomers.
Experimental Protocol: Maximizing N1-Selectivity
-
To a stirred suspension of finely ground potassium carbonate (1.1 equivalents) in acetone, add 1,2,4-triazole (1.0 equivalent).
-
Heat the mixture to reflux for 30-60 minutes to ensure the formation of the triazole salt.
-
Slowly add a solution of 1-chloro-3,3-dimethyl-2-butanone (1.0 equivalent) in acetone to the refluxing mixture over a period of 30 minutes.
-
Maintain the reaction at reflux and monitor its progress by TLC or GC.
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., hexane or an ethanol/water mixture) or by column chromatography.
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Issue 2: Formation of a Carboxylic Acid Derivative Byproduct
Symptoms:
-
Acidic work-up of the reaction mixture leads to the isolation of an acidic byproduct.
-
IR spectroscopy of a byproduct shows a broad O-H stretch and a C=O stretch characteristic of a carboxylic acid.
-
The mass spectrum of the byproduct is inconsistent with the desired product or its isomer.
Cause and Mechanism:
α-Haloketones, in the presence of a base, can undergo a skeletal rearrangement known as the Favorskii rearrangement.[5][6] For 1-chloro-3,3-dimethyl-2-butanone, the presence of an α-proton allows for the formation of a cyclopropanone intermediate, which is then attacked by a nucleophile (such as hydroxide or alkoxide ions) to yield a carboxylic acid or its derivative. If water is present in the reaction mixture, the final product will be 2,2-dimethylpropanoic acid.
Troubleshooting and Prevention:
-
Anhydrous Conditions: Ensure that all reagents and solvents are thoroughly dried before use. The presence of water can promote the Favorskii rearrangement and hydrolysis of the starting material.
-
Base Selection: The use of a non-nucleophilic, hindered base can sometimes suppress the Favorskii rearrangement. However, for this particular synthesis, a moderately basic carbonate is generally sufficient and less prone to inducing this side reaction compared to stronger bases like hydroxides or alkoxides.
-
Temperature Control: Running the reaction at the lowest effective temperature can help to minimize the rate of the Favorskii rearrangement relative to the desired nucleophilic substitution.
-
Work-up Procedure: A non-acidic work-up is recommended to avoid the potential for acid-catalyzed side reactions. A simple filtration and evaporation of the solvent, followed by purification, is often sufficient.
Issue 3: Presence of a Hydroxylated Byproduct - 1-Hydroxy-3,3-dimethyl-2-butanone
Symptoms:
-
A polar byproduct is observed on TLC.
-
The mass spectrum of this byproduct corresponds to the molecular weight of 1-hydroxy-3,3-dimethyl-2-butanone.
-
The IR spectrum shows a characteristic broad O-H stretch.
Cause and Mechanism:
The starting material, 1-chloro-3,3-dimethyl-2-butanone, can undergo hydrolysis in the presence of water and a base to form 1-hydroxy-3,3-dimethyl-2-butanone. This is a simple nucleophilic substitution where hydroxide acts as the nucleophile.
Troubleshooting and Prevention:
-
Strict Anhydrous Conditions: As with the Favorskii rearrangement, the most effective way to prevent hydrolysis is to use anhydrous reagents and solvents.
-
Control of Basicity: While a base is necessary for the main reaction, using an excessive amount can increase the rate of hydrolysis if any water is present.
-
Purification: The hydroxylated byproduct is significantly more polar than the desired product and can be easily removed by column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the ideal molar ratio of reactants?
A slight excess of 1,2,4-triazole (e.g., 1.05-1.1 equivalents) and the base (e.g., 1.1-1.2 equivalents) relative to the 1-chloro-3,3-dimethyl-2-butanone can help to ensure complete consumption of the limiting starting material and can favor the desired reaction pathway.
Q2: How can I effectively monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a simple and effective method. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexane) to achieve good separation between the starting material, the product, and any byproducts. Staining with potassium permanganate can help visualize the spots. Gas chromatography (GC) can also be used for more quantitative monitoring.
Q3: What are the recommended safety precautions for this synthesis?
1-chloro-3,3-dimethyl-2-butanone is a lachrymator and should be handled in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Q4: Can other bases be used for this reaction?
Yes, other bases such as sodium carbonate, or organic bases like triethylamine or DBU have been used in similar alkylations of 1,2,4-triazoles. However, the choice of base can significantly impact the regioselectivity and the byproduct profile. For this specific synthesis, potassium carbonate offers a good balance of reactivity and selectivity.
Q5: My yield is consistently low, even with minimal byproducts. What could be the issue?
Low yields can result from incomplete reaction, loss of product during work-up and purification, or decomposition of the starting material or product. Ensure your reaction is going to completion by monitoring it over time. Optimize your purification procedure to minimize losses. Also, verify the purity of your starting materials, as impurities can interfere with the reaction.
Data Summary
| Byproduct | Common Cause | Mitigation Strategies | Purification Method |
| 3,3-Dimethyl-1-(4H-1,2,4-triazol-4-yl)butan-2-one | Suboptimal reaction conditions (base, solvent, temperature) | Use of K₂CO₃ in acetone, moderate temperature | Column chromatography, Recrystallization |
| 2,2-Dimethylpropanoic acid derivative | Presence of strong base and water | Strict anhydrous conditions, use of a mild base | Acid-base extraction |
| 1-Hydroxy-3,3-dimethyl-2-butanone | Presence of water | Strict anhydrous conditions | Column chromatography |
References
- Process for the synthesis of this compound. (n.d.). Google Patents.
-
Synthesis of 3,3-dimethyl-1-(1,2,4-triazol-1-yl)-butan-2-one. (n.d.). PrepChem.com. Retrieved from [Link]
-
Synthesis of 3,3-dimethyl-4-fluoro-1-(1,2,4-triazol-1-yl)-butan-2-one. (n.d.). PrepChem.com. Retrieved from [Link]
-
The Significance of 3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)-2-butanone in Agricultural Chemical Synthesis. (n.d.). Autech Industry Co., Limited. Retrieved from [Link]
-
Triadimenol. (n.d.). PubChem. Retrieved from [Link]
- A kind of synthesis technique of Triadimenol. (n.d.). Google Patents.
-
Novel 1, 2, 4-Triazoles as Antifungal Agents. (2022). Molecules, 27(11), 3543. [Link]
- Triazolone and triadimenol compounds with antimicrobial activity and salts thereof, and synthesis method and application thereof. (n.d.). Google Patents.
-
Favorskii rearrangement. (n.d.). Wikipedia. Retrieved from [Link]
Sources
- 1. Syntheses of 1-alkyl-1,2,4-triazoles and the formation of quaternary 1-alkyl-4-polyfluoroalkyl-1,2,4-triazolium salts leading to ionic liquids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Regioselective 1H-1,2,4 Triazole alkylation | PPT [slideshare.net]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Favorskii rearrangement - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of 3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one (Triadimefon)
Welcome to the technical support center for the purification of 3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one, a compound widely known in agricultural and pharmaceutical research as Triadimefon. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this moderately polar ketone and triazole-containing molecule. Here, we synthesize technical expertise with practical, field-proven insights to ensure you can achieve the desired purity for your downstream applications.
Purification Strategy Selection
The choice of purification technique for Triadimefon is contingent on the scale of your synthesis and the nature of the impurities. A logical workflow for selecting the appropriate method is crucial for efficiency and success.
Caption: Decision workflow for selecting the appropriate purification technique for Triadimefon.
Troubleshooting Guide: Recrystallization
Recrystallization is a powerful and scalable technique for purifying solid compounds like Triadimefon.[1][2] However, success is highly dependent on the correct choice of solvent and optimal conditions.
Q1: My Triadimefon fails to crystallize from solution, even after cooling.
Possible Causes & Solutions:
-
Supersaturation: The solution may be supersaturated. To induce crystallization, try scratching the inside of the flask with a glass rod at the meniscus or adding a seed crystal of pure Triadimefon.[3][4] These actions provide nucleation sites for crystal growth.
-
Excess Solvent: You may have used too much solvent, preventing the solution from reaching saturation upon cooling.[5]
-
Solution: Gently heat the solution to evaporate some of the solvent, then allow it to cool again.
-
-
Inappropriate Solvent: The chosen solvent may be too good at dissolving Triadimefon, even at low temperatures.
Q2: The compound "oils out" instead of forming crystals.
Possible Causes & Solutions:
-
Cooling Too Rapidly: If the solution is cooled too quickly, the solubility of Triadimefon may drop so fast that it separates as a liquid (oil) rather than forming an ordered crystal lattice.
-
Solution: Reheat the solution to dissolve the oil, and allow it to cool more slowly. Insulating the flask can help.
-
-
High Impurity Level: Significant amounts of impurities can depress the melting point of the mixture, leading to oiling out.
-
Solution: A preliminary purification step, such as passing the crude material through a short plug of silica gel, might be necessary before recrystallization.
-
-
Solvent Choice: The boiling point of the solvent might be higher than the melting point of the impure compound.
-
Solution: Choose a solvent with a lower boiling point.
-
Q3: The recrystallization yield is very low.
Possible Causes & Solutions:
-
Too Much Solvent: As mentioned, using an excessive amount of solvent will result in a significant portion of the product remaining in the mother liquor.[5]
-
Solution: Use the minimum amount of hot solvent necessary to fully dissolve the solid.
-
-
Premature Crystallization: If the solution cools too much during a hot filtration step to remove insoluble impurities, product can be lost.
-
Solution: Use a heated filter funnel and pre-warm the receiving flask. Rinse the filter paper with a small amount of hot solvent.
-
-
Incomplete Crystallization: Not allowing sufficient time or cooling to a low enough temperature can leave product in the solution.
-
Solution: After cooling to room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
| Recrystallization Solvent Systems for Triadimefon | Comments |
| Single Solvents | |
| Isopropanol | Good for obtaining well-formed crystals. |
| Acetone | High solubility when hot, may require a co-solvent for good recovery. |
| Ethyl Acetate | A versatile solvent for moderately polar compounds. |
| Mixed Solvents | |
| Acetone/Hexane | A common choice where acetone is the "good" solvent and hexane is the "poor" solvent.[6] |
| Ethyl Acetate/Heptane | Similar to acetone/hexane, offers good control over crystallization. |
| Isopropanol/Water | Can be effective, but care must be taken to avoid oiling out. |
Troubleshooting Guide: Column Chromatography
For smaller scales or when dealing with complex impurity profiles, column chromatography is the method of choice.
Q1: I'm getting poor separation between Triadimefon and an impurity.
Possible Causes & Solutions:
-
Inappropriate Solvent System: The polarity of the eluent may be too high, causing all components to move too quickly down the column, or too low, resulting in very slow elution and band broadening.
-
Solution: Optimize the mobile phase using thin-layer chromatography (TLC) first. Aim for an Rf value of 0.25-0.35 for Triadimefon. A mixture of ethyl acetate and hexane is a good starting point.
-
-
Column Overloading: Applying too much sample to the column will lead to broad, overlapping bands.
-
Solution: As a rule of thumb, use a 1:30 to 1:100 ratio of crude material to silica gel by weight.
-
-
Poor Column Packing: Channels or cracks in the stationary phase will result in an uneven flow of the mobile phase and poor separation.
-
Solution: Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry.
-
Q2: Triadimefon is eluting with a tailing peak.
Possible Causes & Solutions:
-
Secondary Interactions: The triazole group in Triadimefon can interact with acidic silanol groups on the surface of the silica gel, causing tailing.
-
Solution: Add a small amount (0.1-1%) of a polar modifier like triethylamine or acetic acid to the eluent to block these active sites. The choice of modifier depends on the nature of the compound and impurities.
-
-
Sample Overloading: As with poor separation, too much sample can lead to peak tailing.
-
Solution: Reduce the amount of sample loaded onto the column.
-
Q3: The recovery from the column is low.
Possible Causes & Solutions:
-
Irreversible Adsorption: The compound may be strongly and irreversibly binding to the stationary phase.
-
Solution: If tailing is also observed, a modifier in the eluent may help. In some cases, switching to a less acidic stationary phase like alumina might be beneficial.
-
-
Compound Instability: Triadimefon could be degrading on the silica gel.
-
Solution: While Triadimefon is generally stable, if you suspect degradation, work quickly and consider using a deactivated silica gel.
-
| Parameter | Recommendation for Triadimefon Purification |
| Stationary Phase | Silica gel, 60 Å, 230-400 mesh |
| Mobile Phase (Eluent) | Gradient of Ethyl Acetate in Hexane (e.g., 10% to 50% Ethyl Acetate) |
| Sample Loading | Dry loading or minimal volume of a strong solvent |
| Detection | UV visualization at 254 nm on TLC plates |
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in a crude Triadimefon sample?
A1: Impurities can originate from starting materials or side reactions during synthesis. Potential impurities include unreacted 1,2,4-triazole, chloro- or bromo-pinacolone, and positional isomers if substituted phenols are used.[8] Additionally, the primary metabolite, Triadimenol, which is a reduction product of the ketone, could be present if the crude material has been exposed to certain conditions.[9][10]
Q2: How can I assess the purity of my Triadimefon sample?
A2: Purity can be assessed by a combination of techniques:
-
Thin-Layer Chromatography (TLC): A quick and easy way to get a qualitative idea of the number of components in your sample.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data. A reversed-phase C18 column with a mobile phase of acetonitrile and water is a common starting point.[11][12]
-
Melting Point: A sharp melting point close to the literature value (82.3 °C) is a good indicator of purity.[3] Impurities will typically cause a depression and broadening of the melting point range.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and identify any residual solvents or impurities.
Q3: Is Triadimefon chiral, and do I need to worry about separating enantiomers?
A3: Yes, Triadimefon has a chiral center and exists as a pair of enantiomers.[9] For most applications, it is used as a racemate. However, if your research requires enantiomerically pure Triadimefon, you will need to employ chiral separation techniques, such as chiral HPLC or supercritical fluid chromatography (SFC) with a suitable chiral stationary phase.[13][14]
Q4: Can I use distillation to purify Triadimefon?
A4: Distillation is generally not a suitable method for purifying Triadimefon. It is a solid at room temperature and may decompose at the high temperatures required for distillation, even under vacuum.
Q5: What safety precautions should I take when handling Triadimefon?
A5: Triadimefon is a pesticide and should be handled with appropriate care.[15] Always work in a well-ventilated fume hood, wear personal protective equipment (gloves, lab coat, safety glasses), and avoid inhalation of dust or contact with skin. Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.
References
-
Agilent. Preparative HPLC Troubleshooting Guide. Available from: [Link]
-
Scribd. Preparative HPLC Troubleshooting Guide-Agilent | PDF. Available from: [Link]
-
PharmaCores. Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. Available from: [Link]
-
Washington State University. HPLC Troubleshooting Guide. Available from: [Link]
-
PubMed. Microbial Transformation of Triadimefon to Triadimenol in Soils: Selective Production Rates of Triadimenol Stereoisomers Affect Exposure and Risk. Available from: [Link]
-
University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. Available from: [Link]
-
Recrystallization. Available from: [Link]
-
Recrystallization. --->. Available from: [Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available from: [Link]
-
ResearchGate. How to Purify an organic compound via recrystallization or reprecipitation?. Available from: [Link]
-
Reddit. Picking a recrystallization solvent? : r/chemhelp. Available from: [Link]
-
Chemistry LibreTexts. 3.6F: Troubleshooting. Available from: [Link]
-
ResearchGate. Microbial Transformation of Triadimefon to Triadimenol in Soils: Selective Production Rates of Triadimenol Stereoisomers Affect Exposure and Risk | Request PDF. Available from: [Link]
-
Quora. What is the best solvent for recrystallization?. Available from: [Link]
-
RSC Education. Finding the best solvent for recrystallisation student sheet. Available from: [Link]
-
NIH Public Access. Author Manuscript. Available from: [Link]
-
ResearchGate. How to select the best solvent or re crystallization?. Available from: [Link]
-
SAFFI. Separation and determination of triadimefon and its metabolites triadimenol enantiomers in fruit puree by supercritical fluid. Available from: [Link]
-
Phenomenex. High-Performance Preparative LC Techniques. Available from: [Link]
-
Freudenberg Filtration Technologies. Pesticides in agriculture: a necessary evil?. Available from: [Link]
-
Waters. Preparative Chromatography Solutions | For Sample Preparation & Purification. Available from: [Link]
-
ResearchGate. Fate of triadimefon and its metabolite triadimenol in jujube samples during jujube wine and vinegar processing | Request PDF. Available from: [Link]
-
Cesursan Filtre. Purification in-Agricultural Irrigation. Available from: [Link]
-
Daicel Chiral Technologies. Preparative Chromatography Solutions. Available from: [Link]
-
Reddit. Recrystallization Issues : r/Chempros. Available from: [Link]
-
NACL Industries. Common Mistakes In Agrochemical Use and How To Avoid Them. Available from: [Link]
-
MDPI. Water Pollution and Agriculture Pesticide. Available from: [Link]
-
NIH. Simultaneous Preconcentration of Triazole Fungicide Residues Using In-Situ Coacervative Extraction Based on a Double-Solvent Supramolecular System Prior to High Performance Liquid Chromatographic Analysis. Available from: [Link]
-
How to Remove Pesticides and Herbicides from Drinking Water. Available from: [Link]
-
PubMed. [Enantiomeric separations of 1-1,2,4-triazole compounds by micro-high performance liquid chromatography]. Available from: [Link]
-
NIH. Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole - PMC. Available from: [Link]
-
Enantiomer separation of triazole fungicides by high-performance liquid chromatography. Available from: [Link]
Sources
- 1. Recrystallization [sites.pitt.edu]
- 2. edu.rsc.org [edu.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Tips & Tricks [chem.rochester.edu]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Microbial transformation of triadimefon to triadimenol in soils: selective production rates of triadimenol stereoisomers affect exposure and risk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Simultaneous Preconcentration of Triazole Fungicide Residues Using In-Situ Coacervative Extraction Based on a Double-Solvent Supramolecular System Prior to High Performance Liquid Chromatographic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Enantiomer separation of triazole fungicides by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. saffi.eu [saffi.eu]
- 14. [Enantiomeric separations of 1-1,2,4-triazole compounds by micro-high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pesticides in agriculture: a necessary evil? - Freudenberg Filtration Technologies [freudenberg-filter.com]
Technical Support Center: Synthesis of Paclobutrazol from its Ketone Precursor
Welcome to the technical support center for the synthesis of paclobutrazol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this important triazole fungicide from its ketone precursor, 1-(4-chlorophenyl)-4,4-dimethyl-2-(1H-1,2,4-triazol-1-yl)pentan-3-one. Here, you will find in-depth troubleshooting advice and frequently asked questions to ensure the success of your experiments.
I. Synthetic Pathway Overview
The synthesis of paclobutrazol from its ketone precursor is a critical step that involves the reduction of a carbonyl group to a hydroxyl group. A common and effective method for this transformation is the use of a reducing agent such as sodium borohydride (NaBH₄).[1][2][3] This reaction is typically performed in an alcoholic solvent like methanol or ethanol.[4]
Reaction Scheme:
Caption: Reduction of the ketone precursor to paclobutrazol.
II. Troubleshooting Guide
This section addresses common issues encountered during the synthesis of paclobutrazol. Each problem is presented with potential causes and actionable solutions.
Problem 1: Low or No Product Yield
Symptom: After the reaction and workup, you isolate a significantly lower amount of paclobutrazol than theoretically expected, or none at all.
| Potential Cause | Explanation | Recommended Solution |
| Inactive Reducing Agent | Sodium borohydride (NaBH₄) can decompose over time, especially if exposed to moisture. | Use a fresh, unopened container of NaBH₄. To test the activity of an older batch, a small-scale reaction with a simple ketone like acetone can be performed. |
| Insufficient Reducing Agent | The stoichiometry of the reaction is crucial. Using too little NaBH₄ will result in incomplete conversion of the starting material. | Ensure you are using a molar excess of NaBH₄. A common practice is to use 1.5 to 2.0 equivalents relative to the ketone precursor. |
| Reaction Temperature Too Low | While the reduction is typically exothermic, very low temperatures can significantly slow down the reaction rate, leading to incomplete conversion within the allotted time. | Maintain the reaction temperature between 0°C and room temperature. If starting at 0°C, allow the reaction to slowly warm to room temperature. |
| Improper Workup | The intermediate borate ester must be hydrolyzed to yield the final alcohol product. An incomplete workup will result in low yields. | After the reaction is complete, carefully add water or a dilute acid (e.g., 1M HCl) to quench the excess NaBH₄ and hydrolyze the borate ester. Ensure the pH is slightly acidic before extraction. |
Problem 2: Presence of Starting Material in the Final Product
Symptom: TLC or HPLC analysis of your purified product shows a significant amount of the starting ketone.
Caption: Workflow for addressing incomplete reactions.
| Potential Cause | Explanation | Recommended Solution |
| Short Reaction Time | The reaction may not have been allowed to proceed to completion. | Monitor the reaction progress using TLC or HPLC. Continue the reaction until the starting material spot/peak is no longer visible. |
| Poor Mixing | If the reaction mixture is not adequately stirred, localized concentrations of reactants can lead to an incomplete reaction. | Use a magnetic stirrer and an appropriately sized stir bar to ensure the reaction mixture is homogeneous. |
| Solvent Issues | The choice of solvent is important. While methanol and ethanol are common, other solvents might affect the reaction rate. | Stick to standard protic solvents like methanol or ethanol for this reduction. Ensure the solvent is of an appropriate grade and dry if necessary, although NaBH₄ is tolerant of small amounts of water. |
Problem 3: Formation of Side Products
Symptom: Your final product contains impurities other than the starting material, as observed by TLC, HPLC, or NMR.
| Potential Cause | Explanation | Recommended Solution |
| Over-reduction | While unlikely with NaBH₄, more potent reducing agents like Lithium Aluminum Hydride (LiAlH₄) could potentially cleave the C-N bond or reduce the triazole ring under harsh conditions. | Stick with the milder NaBH₄ for this specific transformation. If using a stronger reducing agent is necessary for other reasons, carefully control the temperature and reaction time.[5] |
| Reaction with Solvent | In some cases, the reducing agent can react with the solvent, especially at elevated temperatures. | Maintain the recommended temperature range (0°C to room temperature) to minimize side reactions. |
| Degradation of Starting Material or Product | The starting material or product may be unstable under the reaction or workup conditions, especially if the pH is too high or too low for extended periods. | Perform the reaction and workup in a timely manner. Neutralize the reaction mixture promptly after the acidic workup before extraction and purification. |
III. Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for the reduction of the ketone precursor to paclobutrazol?
A1: Protic solvents such as methanol and ethanol are ideal for this reaction when using sodium borohydride.[4] They are capable of dissolving both the ketone precursor and the reducing agent, and they can also act as a proton source during the workup.
Q2: How can I monitor the progress of the reaction?
A2: Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction. Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexane) to achieve good separation between the starting ketone and the more polar paclobutrazol product. The reaction is complete when the spot corresponding to the starting material is no longer visible. HPLC can also be used for more quantitative monitoring.[6][7]
Q3: What is the purpose of the acidic workup?
A3: The initial product of the reduction is a borate ester intermediate. The addition of a dilute acid (or water) serves two purposes: it quenches any unreacted sodium borohydride, and it hydrolyzes the borate ester to liberate the desired alcohol, paclobutrazol.[4]
Q4: Are there any safety precautions I should take when working with sodium borohydride?
A4: Yes. Sodium borohydride is a flammable solid and can react with water to produce flammable hydrogen gas. It is also corrosive and can cause skin and eye irritation. Always handle NaBH₄ in a well-ventilated fume hood, wear appropriate personal protective equipment (gloves, safety glasses, lab coat), and avoid contact with water and acids during storage and handling.
Q5: Can I use a different reducing agent, like Lithium Aluminum Hydride (LiAlH₄)?
A5: While LiAlH₄ is a more powerful reducing agent, it is generally not recommended for this specific transformation due to its higher reactivity and lack of selectivity.[5] It reacts violently with protic solvents like methanol and ethanol, requiring the use of anhydrous ethereal solvents (e.g., diethyl ether, THF) and a more stringent anhydrous reaction setup. For the simple reduction of a ketone to an alcohol, NaBH₄ is a safer and more convenient choice.
IV. Experimental Protocols
Protocol 1: Synthesis of Paclobutrazol
-
Dissolve the ketone precursor (1.0 eq) in methanol (10 mL per gram of ketone) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add sodium borohydride (1.5 eq) to the solution in small portions over 15-20 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Cool the reaction mixture back to 0°C and slowly quench the reaction by the dropwise addition of 1M HCl until the effervescence ceases and the pH is slightly acidic.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude paclobutrazol.
Protocol 2: Purification of Paclobutrazol
-
The crude product can be purified by column chromatography on silica gel.
-
Choose an appropriate eluent system, such as a gradient of ethyl acetate in hexane, to separate the paclobutrazol from any remaining starting material and non-polar impurities.
-
Alternatively, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane or methanol/water) can be employed to obtain pure paclobutrazol.[3]
V. Analytical Methods
The purity and identity of the synthesized paclobutrazol can be confirmed by various analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.[6][7]
-
Gas Chromatography-Mass Spectrometry (GC-MS): For both qualitative and quantitative analysis.[8][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of the product.
-
Infrared (IR) Spectroscopy: To verify the presence of the hydroxyl group and the disappearance of the carbonyl group.
VI. References
-
1,2,4-Triazole - Wikipedia. (n.d.). Retrieved January 12, 2026, from [Link]
-
Synthesis of 1H-1,2,4-triazoles - Organic Chemistry Portal. (n.d.). Retrieved January 12, 2026, from [Link]
-
Tian, Y., et al. (2020). Synthesis and mechanism of 1,2,4-triazole. Frontiers in Chemistry, 8, 589.
-
Xia, Y., et al. (2019). A facile copper-catalyzed one-pot method to prepare 3,5-disubstituted-1,2,4-triazole from amide and nitrile by cascade addition oxidation cyclization. Organic Letters, 21(15), 5936-5940.
-
Chen, Z., et al. (2016). Metal-Free Intermolecular Cascade Reaction of Hydrazones and Amines under Aerobic Oxidative Conditions: A Facile and Efficient Approach to 1,3,5-Trisubstituted 1,2,4-Triazoles. The Journal of Organic Chemistry, 81(15), 6434-6441.
-
CN103664809B - A kind of preparation method of paclobutrazol - Google Patents. (n.d.). Retrieved January 12, 2026, from
-
Paclobutrazol (Ref: PP 333) - AERU - University of Hertfordshire. (n.d.). Retrieved January 12, 2026, from [Link]
-
Paclobutrazol - Wikipedia. (n.d.). Retrieved January 12, 2026, from [Link]
-
Extraction, Purification, and Quantitation of Paclobutrazol from Fruit Tree Tissues. (1986). HortScience, 21(3), 442-444.
-
CN103664809A - Preparation method for paclobutrazol - Google Patents. (n.d.). Retrieved January 12, 2026, from
-
Paclobutrazol - Zhejiang Rayfull Chemicals Co.,Ltd. (n.d.). Retrieved January 12, 2026, from [Link]
-
Grant, J. A., et al. (2019). Removal of paclobutrazol from irrigation water using granular-activated carbon. HortScience, 54(1), 122-127.
-
Grant, J. A., et al. (2020). Paclobutrazol removal from irrigation water using a commercial-scale granular activated carbon system. HortTechnology, 30(2), 227-234.
-
Determination of paclobutrazol content. (n.d.). Retrieved January 12, 2026, from [Link]
-
Curry, E. A., & Williams, M. W. (1986). Extraction, Purification, and Quantitation of Paclobutrazol from Fruit Tree Tissues. HortScience, 21(1), 123-124.
-
Sýs, M., et al. (2019). A new voltammetric approach for the determination of the growth retardant paclobutrazol in the presence of difenoconazole in pesticide preparations. Monatshefte für Chemie-Chemical Monthly, 150(10), 1821-1829.
-
Wang, J., et al. (2015). Paclobutrazol Residue Determination in Potato and Soil Using Low Temperature Partition Extraction and Ultrahigh Performance Liquid Chromatography Tandem Mass Spectrometry. Journal of Analytical Methods in Chemistry, 2015, 856430.
-
Li, H., et al. (2021). Different Degradation Patterns of Chiral Contaminant Enantiomers: Paclobutrazol as a Case Study. Journal of the Brazilian Chemical Society, 32(1), 113-121.
-
The Reduction of Aldehydes and Ketones. (2023). In Chemistry LibreTexts. Retrieved from [Link]
-
Reduction of aldehydes and ketones. (n.d.). In Chemguide. Retrieved from [Link]
-
Ashenhurst, J. (2021). Reduction of Ketones and Aldehydes (NaBH4 and LiAlH4). In Master Organic Chemistry. Retrieved from [Link]
-
Reduction of Aldehydes and Ketones. (n.d.). In Chemistry Steps. Retrieved from [Link]
-
The Crucial Role of 1-(4-Chlorophenyl)-4,4-dimethyl-3-pentanone in Agrochemicals. (n.d.). Retrieved January 12, 2026, from [Link]
-
Fisher, P., & Grant, J. (2017). Sample Container and Storage Temperature for Paclobutrazol Monitoring in Irrigation Water. HortTechnology, 27(4), 548-552.
-
Reactions and Mechanisms. (n.d.). In Master Organic Chemistry. Retrieved from [Link]
-
In Water Treatment. (n.d.). In USDA ARS. Retrieved from [Link]
-
Ashenhurst, J. (2016). Synthesis Problems Involving Grignard Reagents. In Master Organic Chemistry. Retrieved from [Link]
-
Khan, M. A., & Husain, A. (2020). Novel 1, 2, 4-Triazoles as Antifungal Agents. Molecules, 25(21), 5037.
-
The Synthesis of Triazolium Salts as Antifungal Agents: A Biological and In Silico Evaluation. (2021). Molecules, 26(11), 3294.
-
Singh, M. (2021). Unbelievable Challenges in Triazole Synthesis! [Video]. YouTube. [Link]
-
Design, Synthesis and Fungicidal Activity of New 1,2,4-Triazole Derivatives Containing Oxime Ether and Phenoxyl Pyridinyl Moiety. (2020). Molecules, 25(21), 5037.
-
Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. (2022). Molecules, 27(9), 2736.
-
Rademacher, W. (2016). Chemistry of Paclobutrazol (PBZ) and its Function in Agriculture: A Review. Advances in Crop Science and Technology, 4(4), 1-6.
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- 8. researchgate.net [researchgate.net]
- 9. hort [journals.ashs.org]
Technical Support Center: Synthesis of Triazole Fungicides
Welcome to the technical support center for the synthesis of triazole fungicides. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this critical class of agrochemicals. Here, we move beyond simple protocols to explain the underlying chemistry, enabling you to troubleshoot effectively and optimize your synthetic routes.
Part 1: Troubleshooting Guide
This section addresses specific, in-the-moment problems you might encounter during your experiments. Each issue is presented in a question-and-answer format, detailing the probable causes and providing step-by-step solutions.
Issue 1: Poor Regioselectivity in Azide-Alkyne Cycloadditions (Formation of 1,4- and 1,5-Isomers)
Question: "I'm performing a Huisgen 1,3-dipolar cycloaddition to synthesize a 1,2,3-triazole core, but I'm getting a mixture of 1,4- and 1,5-disubstituted regioisomers. How can I control the selectivity?"
Underlying Cause: The classic thermal Huisgen 1,3-dipolar cycloaddition proceeds through a concerted mechanism where the frontier molecular orbitals (HOMO and LUMO) of the azide and alkyne have similar energy levels for both possible orientations.[1][2] This lack of a strong energetic preference, coupled with the high temperatures often required, leads to poor regioselectivity, typically yielding a mixture of products.[1][3][4]
Solution: The most effective solution is to switch from a thermal reaction to a catalyzed one. The choice of catalyst directly dictates the regiochemical outcome.
-
For the 1,4-disubstituted isomer: Employ the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This is the quintessential "click chemistry" reaction.[3][5][6] The mechanism involves the formation of a copper-acetylide intermediate, which then reacts with the azide in a stepwise manner, exclusively forming the 1,4-isomer under mild conditions.[3][7]
-
For the 1,5-disubstituted isomer: Utilize the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC). This reaction proceeds through a different mechanistic pathway involving a ruthenacycle intermediate, which selectively yields the 1,5-isomer.[1][2]
Workflow for Regioselectivity Control
Caption: Workflow for selecting the correct catalytic system to achieve regiochemical control in 1,2,3-triazole synthesis.
Issue 2: Formation of an Isomeric Impurity in Propiconazole Synthesis
Question: "During the final step of my propiconazole synthesis—the nucleophilic substitution of the bromomethyl dioxolane intermediate with sodium triazolide—I'm observing a significant impurity with the same mass as my product. What is it and how can I avoid it?"
Underlying Cause: This common impurity is an isomer of propiconazole where the dioxolane moiety is attached to a different nitrogen atom of the 1,2,4-triazole ring. The 1,2,4-triazole anion is an ambident nucleophile, meaning it has two potential sites for alkylation (N1 and N4). The reaction conditions, particularly the solvent and counter-ion, can influence which nitrogen atom acts as the nucleophile.
Solution: Controlling the reaction environment is key to minimizing this side product.
-
Solvent Choice: The use of a polar aprotic solvent like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) is common.[8][9] These solvents effectively solvate the cation (e.g., Na+) without strongly interacting with the triazole anion, leaving it more available to react.
-
Temperature Control: The reported synthesis often uses high temperatures (e.g., 160°C in DMSO).[8] It is crucial to maintain a consistent and optimized temperature. Running small-scale experiments at slightly different temperatures (e.g., 140°C, 150°C, 160°C) can help identify an optimal window where the formation of the desired product is maximized relative to the isomer.
-
Base and Salt Formation: Ensure the complete formation of the sodium triazole salt before adding the brominated intermediate. The presence of unreacted 1,2,4-triazole could lead to more complex side reactions.
Protocol to Minimize Propiconazole Isomer Formation
-
Salt Formation: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add 1,2,4-triazole to dry DMF.
-
Deprotonation: Add sodium hydride (NaH) portion-wise at 0°C and allow the mixture to slowly warm to room temperature, stirring until hydrogen evolution ceases, indicating complete salt formation.
-
Addition of Electrophile: Add a solution of the 2-bromomethyl-2-(2,4-dichlorophenyl)-4-propyl-1,3-dioxolane intermediate in dry DMF dropwise to the sodium triazolide solution.
-
Reaction: Heat the reaction mixture to the optimized temperature (e.g., 150-160°C) and monitor by TLC or LC-MS until the starting material is consumed.[8]
-
Work-up: Cool the reaction, quench carefully with water, and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
Issue 3: Formation of 1,3,4-Oxadiazole Byproduct in 1,2,4-Triazole Synthesis
Question: "I am trying to synthesize a 1,2,4-triazole from an acylhydrazine, but I am isolating a significant amount of a 1,3,4-oxadiazole byproduct. Why is this happening?"
Underlying Cause: This is a classic competing reaction pathway. Acylhydrazines can undergo an intramolecular cyclization via dehydration, especially under acidic or high-temperature conditions, to form the thermodynamically stable 1,3,4-oxadiazole ring.[10] This intramolecular reaction competes directly with the desired intermolecular reaction required to form the 1,2,4-triazole.
Solution: The strategy is to favor the intermolecular reaction pathway over the intramolecular cyclization.
-
Control pH: Avoid strongly acidic conditions which can catalyze the dehydration to the oxadiazole. If an acid catalyst is required for the triazole formation, use the mildest possible acid at the lowest effective concentration.
-
Choice of Reagents: The Einhorn-Brunner reaction, which involves reacting imides with alkyl hydrazines, is a regioselective method that can circumvent this issue.[11] Similarly, the Pellizzari reaction dehydrates a mixture of amides and hydrazides.[11]
-
Temperature Management: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate for the triazole formation. High temperatures will favor the elimination of water and the formation of the oxadiazole.
-
Dehydrating Agents: If a dehydrating agent is used, its choice is critical. A milder agent might be preferable to a harsh one that aggressively promotes the unwanted cyclization.
Reaction Pathway Diagram
Caption: Competing reaction pathways for acylhydrazine precursors, leading to either the desired 1,2,4-triazole or the 1,3,4-oxadiazole byproduct.
Part 2: Frequently Asked Questions (FAQs)
Q1: My Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction is sluggish or fails completely. What are the common causes?
A1: Low yields or reaction failure in CuAAC often stem from issues with the copper catalyst.
-
Copper Oxidation: The active catalyst is Cu(I). If you start with a Cu(II) salt (e.g., CuSO₄), a reducing agent like sodium ascorbate is essential to generate Cu(I) in situ.[7] Oxygen can oxidize Cu(I) to the inactive Cu(II) state. While many CuAAC reactions are robust enough to run in air, degassing your solvent or running the reaction under an inert atmosphere (nitrogen or argon) can be crucial for sensitive substrates.
-
Catalyst Loading: Insufficient catalyst loading can lead to slow conversion. A typical loading is 1-5 mol% of the copper source.
-
Ligand Choice: While some reactions work with just the copper salt, ligands can stabilize the Cu(I) oxidation state and accelerate the reaction. Tris(benzyltriazolylmethyl)amine (TBTA) is a common and effective ligand.
-
Impure Reagents: Impurities in your azide or alkyne starting materials can chelate to the copper and poison the catalyst. Ensure your starting materials are pure.
Q2: I'm having difficulty with the purification of my final triazole fungicide product due to low solubility. What strategies can I use?
A2: Low solubility is a common issue with the planar, heteroaromatic triazole core.
-
Recrystallization: This is the most effective method if you can find a suitable solvent system. You may need to screen a wide range of solvents or solvent mixtures (e.g., ethanol/water, ethyl acetate/hexanes).
-
Trituration: If the product crashes out of the reaction mixture, the resulting solid may be amorphous and contain trapped impurities. Triturating this solid—suspending it in a solvent in which the product is insoluble but the impurities are soluble—can be an effective purification step.
-
Column Chromatography: While sometimes difficult with poorly soluble compounds, it may be necessary. Using a stronger eluent system or adsorbing the crude product onto a solid support (like Celite) before loading it onto the column can help.
-
Solvent Choice for Work-up: During the aqueous work-up, if your product has low solubility in common extraction solvents like ethyl acetate, you may need to use others like dichloromethane (DCM). However, be aware that this can sometimes lead to emulsions.
Q3: What are the primary impurities I should look for in the synthesis of tebuconazole?
A3: The synthesis of tebuconazole typically involves the ring-opening of an epoxide intermediate by 1,2,4-triazole.[][13] The main impurities to monitor are:
-
Isomers: Similar to propiconazole, isomeric byproducts can form. Using a composite catalyst system, such as an organic amine and a crown ether, has been shown to significantly improve the yield and purity by minimizing these isomers.[13]
-
Unreacted Starting Materials: Incomplete reaction will leave the epoxide intermediate and 1,2,4-triazole in your crude product.
-
Diol Formation: If water is present during the ring-opening step, it can also act as a nucleophile, opening the epoxide to form an unwanted diol. Ensure anhydrous conditions for this step.
Table 1: Troubleshooting Summary for Common Triazole Synthesis Issues
| Issue | Probable Cause(s) | Key Troubleshooting Steps |
| Mixture of 1,4- and 1,5-isomers | Thermal Huisgen cycloaddition used | Switch to catalyzed reaction: CuAAC for 1,4-isomer, RuAAC for 1,5-isomer.[1] |
| Low Yield in CuAAC | Cu(I) oxidation to inactive Cu(II); Catalyst poisoning | Degas solvents; Run under inert atmosphere; Use a stabilizing ligand (e.g., TBTA); Purify starting materials. |
| Propiconazole Isomer Impurity | Ambident nucleophilicity of triazole anion | Optimize temperature; Ensure complete formation of triazole salt before adding electrophile. |
| Oxadiazole Formation | Intramolecular cyclization of acylhydrazine | Use mild reaction conditions (lower temp, controlled pH); Consider alternative synthetic routes (e.g., Einhorn-Brunner).[10] |
| Product Purification Difficulty | Low solubility of triazole core | Screen various solvents for recrystallization; Use trituration to wash the crude solid.[14] |
References
- addressing regioselectivity issues in triazole synthesis. (n.d.). Benchchem.
- Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. (2024). MDPI.
- Delaney, H. (n.d.). Synthesis of the Fungicide Propiconazole a Systemic Foliar Fungicide.
- Tebuconazole Impurities. (n.d.). BOC Sciences.
- Tebuconazole (Ref: HWG 1608). (n.d.). AERU, University of Hertfordshire.
- troubleshooting side reactions in 1,2,4-triazole synthesis. (n.d.). Benchchem.
- Isolating Trace Impurities for Structural Elucidation in a Commercial Fungicide Formulation Using Preparative SFC. (n.d.). Waters Corporation.
- Tebuconazole synthesis. (n.d.). ChemicalBook.
- Propiconazole Impurity 6. (n.d.). SRIRAMCHEM.
- Synthesis of Triazoles by Electro-Assisted Click Reaction Using a Copper Foil Electrode. (n.d.).
- Propiconazole (Ref: CGA 64250). (n.d.). AERU, University of Hertfordshire.
- CN102225935B - Manufacturing method of proPiconazole. (n.d.). Google Patents.
- troubleshooting common issues in 1,2,4-triazole synthesis pathways. (n.d.). Benchchem.
- Overcoming low solubility of triazole derivatives in organic synthesis. (n.d.). Benchchem.
- Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (2022). Frontiers.
- synthesis of 1,2,4 triazole compounds. (n.d.). ISRES.
- Click chemistry. (n.d.). Wikipedia.
- Epoxiconazole (Ref: BAS 480F). (n.d.). AERU, University of Hertfordshire.
- Synthesis of bi- and bis-1,2,3-triazoles by copper-catalyzed Huisgen cycloaddition: A family of valuable products by click chemistry. (n.d.). Beilstein Journals.
- Simple new process method for synthesizing tebuconazole in water phase. (2018). SciSpace.
- CN103435564B - A kind of preparation method of tebuconazole. (n.d.). Google Patents.
- Regioselective Synthesis of New Family of 2-Substituted 1,2,3-Triazoles and Study of Their Fluorescent Properties. (2023). NIH.
- Click Chemistry Azide-Alkyne Cycloaddition. (n.d.).
- Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review. (2024). PubMed.
- Triazole. (n.d.). Wikipedia.
- Topics (Click Chemistry). (n.d.). TCI AMERICA.
- The Huisgen Reaction: Milestones of the 1,3‐Dipolar Cycloaddition. (n.d.). Refubium.
- 1,2,3-Triazole synthesis. (n.d.). Organic Chemistry Portal.
- Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. (2022). NIH.
- CN108164514A - A kind of preparation method of epoxiconazole. (n.d.). Google Patents.
- Synthesis of the fungicide epoxiconazole (44). (n.d.). ResearchGate.
- TREATMENT METHODS FOR 1,2,4-TRIAZOLE FUNGICIDES FROM WATERS. (n.d.). ISRES.
- COMPREHENSIVE REVIEW ON HUISGEN'S CYCLOADDITION REACTIONS. (n.d.).
- Azide-alkyne Huisgen cycloaddition. (n.d.). Wikipedia.
- Simultaneous removal of five triazole fungicides from synthetic solutions on activated carbons and cyclodextrin-based adsorbents. (2017). NIH.
- Huisgen 1,3-Dipolar Cycloaddition. (n.d.). Organic Chemistry Portal.
- Unbelievable Challenges in Triazole Synthesis!. (2021). YouTube.
- Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (2022). PMC, NIH.
- Design, Synthesis, and Antifungal/Anti-Oomycete Activities of Novel 1,2,4-Triazole Derivatives Containing Carboxamide Fragments. (2024). MDPI.
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stability and storage conditions for 3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one
Answering the user's request.
Technical Support Center: Triadimenol
A Guide to the Stability and Storage of 3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one and its Metabolite, Triadimenol
A Note on Chemical Identity: The compound name provided, this compound, refers to an intermediate chemical (CAS 58905-32-1) used in the synthesis of fungicides like Paclobutrazol[1][2]. However, the vast majority of stability and application data in scientific literature and safety documents pertains to its closely related and widely studied metabolite, Triadimenol (CAS 55219-65-3). Triadimenol is the alcohol form (butan-2-ol) of the fungicide Triadimefon, which is a butan-2-one. Given the context of experimental use for researchers and drug development professionals, this guide will focus on the comprehensive data available for Triadimenol, as its stability and handling are critical for experimental success.
Section 1: Technical Data Sheet
This section summarizes the key chemical and physical properties of Triadimenol.
| Property | Value | Source(s) |
| CAS Number | 55219-65-3 | [3][4] |
| Molecular Formula | C₁₄H₁₈ClN₃O₂ | [4][5] |
| Molecular Weight | 295.76 g/mol | [5][6] |
| Appearance | White, tasteless fine crystalline powder | [3] |
| Melting Point | 112 °C | [3] |
| Water Solubility | 0.12 g/L | [3] |
| Stability | Hydrolytically stable (>1 year at 20°C, pH 4, 7, 9) | [5][7] |
| Storage (Long-term) | -20°C | [4] |
| Storage (Short-term) | Cool, dry place; Room Temperature | [8] |
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the ideal temperature for storing Triadimenol?
The optimal storage temperature depends on the intended duration and the form of the compound.
-
Long-Term Storage (Analytical Standard): For maintaining the highest purity over extended periods (e.g., ≥ 4 years), storage at -20°C is recommended.[4] This is standard practice for analytical reference materials to minimize any potential for slow degradation.
-
Short-Term Storage (Working Stock): For routine laboratory use, storing the compound in a cool, dry, well-ventilated area at ambient or room temperature is sufficient.[8] It is crucial to avoid prolonged exposure to elevated temperatures, as this can accelerate degradation.
Q2: How sensitive is Triadimenol to light exposure?
Triadimenol can be degraded by light (photolysis).[5] When irradiated, it can undergo photodegradation, with potential breakdown products including 4-chlorophenol.[5] Therefore, it is essential to store the compound in its original, opaque container or in an amber vial to protect it from light. When handling, especially in solution, minimize exposure to direct sunlight or strong artificial light.[9][10][11]
Q3: What is the hydrolytic stability of Triadimenol in solution?
Triadimenol is very stable against hydrolysis in aqueous solutions across a range of pH values. Its half-life at 20°C is greater than one year in neutral, acidic (pH 4), and basic (pH 9) conditions.[5][7] However, it can decompose when boiled in a strong acidic medium.[3] This high stability makes it robust for most experimental buffers and conditions that do not involve extreme heat and pH.
Q4: What chemicals or materials are incompatible with Triadimenol?
Avoid contact with strong oxidizing agents and strong acids.[12][13] These substances can cause chemical decomposition. Store the compound away from areas where it might come into contact with such materials.
Q5: What is the expected shelf-life of Triadimenol?
When stored under the recommended conditions, Triadimenol is highly stable. As an analytical standard stored at -20°C, a stability of at least 4 years has been reported.[4] When stored at room temperature in a sealed container protected from light and moisture, it is also stable for extended periods, though it is good practice to re-evaluate its purity if stored for more than two years.
Section 3: Troubleshooting Guide
This guide addresses specific issues that may arise during experimentation.
Issue 1: My experimental results show high variability or suggest lower-than-expected activity. Could the compound have degraded?
Possible Cause: Compound degradation due to improper storage or handling is a primary suspect for inconsistent results.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent experimental results.
Explanation:
-
Verify Storage: First, confirm that the compound was stored according to recommendations (Section 2, Q1). Exposure to heat or light is a common cause of degradation.[5]
-
Assess Solution Age: Solutions, especially in non-optimal solvents or at room temperature for long periods, may degrade faster than the solid compound. It is always best practice to use freshly prepared solutions for critical experiments.
-
Check for Incompatibilities: Review your experimental buffer and reagents for strong oxidizers or acids.[12]
-
Analytical Confirmation: If degradation is still suspected, the most definitive step is to re-analyze the compound's purity via methods like HPLC or LC-MS. Compare the results to the Certificate of Analysis provided by the supplier.
Issue 2: The solid Triadimenol powder appears discolored, clumpy, or has an unusual odor.
Possible Cause: This indicates potential contamination or degradation. The pure compound should be a white, fine crystalline powder.[3]
Solution:
-
Do Not Use: Do not proceed with using the compromised material, as it will lead to unreliable results.
-
Quarantine: Isolate the container to prevent cross-contamination.
-
Check Storage History: Investigate if the container was improperly sealed, exposed to moisture, or stored near volatile chemicals.
-
Contact Supplier/Dispose: Contact the supplier for guidance or dispose of the chemical according to your institution's hazardous waste protocols.
Issue 3: My solution of Triadimenol is cloudy or has formed a precipitate.
Possible Cause: This is likely due to solubility issues rather than degradation, as Triadimenol has low water solubility (0.12 g/L).[3]
Solution:
-
Verify Solvent and Concentration: Ensure you are using an appropriate solvent. Triadimenol is soluble in methanol (25 mg/ml) and other organic solvents like isopropanol and methylene chloride.[3][4]
-
Gently Warm/Sonicate: If using a suitable solvent, gentle warming or sonication can help dissolve the compound.
-
Re-evaluate Concentration: You may be exceeding the solubility limit for your chosen solvent system. Try preparing a more dilute solution.
-
Filter if Necessary: If a precipitate remains in what should be a saturated solution, you can filter it through a 0.22 µm syringe filter to ensure you are using a clear, homogenous solution for your experiment.
Section 4: Experimental Protocols
Protocol 1: Standard Handling and Storage Procedure
This protocol ensures the integrity and longevity of your Triadimenol stock.
Materials:
-
Triadimenol (solid)
-
Spatula
-
Weighing paper/boat
-
Appropriate solvent (e.g., methanol)
-
Amber glass vials with PTFE-lined caps
-
Personal Protective Equipment (PPE): gloves, safety goggles, lab coat
Procedure:
-
Preparation: Work in a well-ventilated area or a chemical fume hood.[13] Don all required PPE.
-
Dispensing Solid: To avoid contamination, use a clean, dry spatula to dispense the required amount of Triadimenol powder. Promptly and tightly reseal the main stock container.
-
Preparing Stock Solutions:
-
Dissolve the weighed solid in a suitable solvent (e.g., methanol) in an amber glass vial.
-
Ensure the cap is securely fastened to prevent solvent evaporation.
-
Clearly label the vial with the compound name, concentration, solvent, and date of preparation.
-
-
Storage:
-
Solid Stock: Return the main container to its designated storage location (cool, dry, dark area, or -20°C freezer for long-term storage).[4]
-
Solution Stock: For long-term storage, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C. For daily use, a small volume can be kept at 4°C for a short period, but always allow it to come to room temperature before opening to prevent condensation.
-
Protocol 2: Decision Tree for Storage Conditions
Caption: Decision tree for selecting appropriate storage conditions.
References
-
Triadimenol - MATERIAL SAFETY DATA SHEET. (n.d.). T3DB. Retrieved January 12, 2026, from [Link]
-
Triadimenol | C14H18ClN3O2 | CID 41368. (n.d.). PubChem - NIH. Retrieved January 12, 2026, from [Link]
-
Triadimenol (Ref: BAY KWG 0519). (n.d.). AERU. Retrieved January 12, 2026, from [Link]
-
TRIADIMENOL. (n.d.). FAO Knowledge Repository. Retrieved January 12, 2026, from [Link]
-
Cas 58905-32-1,this compound. (n.d.). lookchem. Retrieved January 12, 2026, from [Link]
-
Factors affecting triadimefon degradation in soils. (n.d.). PubMed. Retrieved January 12, 2026, from [Link]
-
TRIADIMENOL 250 EC. (2002, May 6). HerbiGuide. Retrieved January 12, 2026, from [Link]
-
[Formation and degradation of triademinol after the use of triadimefon in a wheat monoculture]. (n.d.). PubMed. Retrieved January 12, 2026, from [Link]
-
Thermal Degradation and Combustion Behavior of Antifungal Pesticides: Triadimenol and Tebuconazole. (n.d.). Aidic. Retrieved January 12, 2026, from [Link]
-
Safety data sheet. (n.d.). BASF Agro España. Retrieved January 12, 2026, from [Link]
-
Effects of sensitizers on the photodegradation of the systemic fungicide triadimenol | Request PDF. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)-2-butanone | C8H13N3O | CID 100877. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]
-
3,3-DIMETHYL-1-(1,2,4-TRIAZOL-1-YL)BUTAN-2-ONE. (n.d.). gsrs. Retrieved January 12, 2026, from [Link]
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- 4. caymanchem.com [caymanchem.com]
- 5. Triadimenol | C14H18ClN3O2 | CID 41368 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 7. Triadimenol (Ref: BAY KWG 0519) [sitem.herts.ac.uk]
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- 10. gardennurseryproducts.com.au [gardennurseryproducts.com.au]
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Technical Support Center: NMR Analysis of 3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one
Welcome to the technical support center for the analysis of 3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one. This guide is designed for researchers, scientists, and drug development professionals to effectively identify and troubleshoot impurities in their samples using Nuclear Magnetic Resonance (NMR) spectroscopy. Here, we provide in-depth answers to common questions, detailed experimental protocols, and reference data to ensure the integrity of your synthesis and purification processes.
Frequently Asked Questions (FAQs)
Q1: What are the expected ¹H and ¹³C NMR signals for pure this compound?
A1: Understanding the NMR signature of your target compound is the first step in identifying any deviations caused by impurities. The structure of this compound gives rise to a distinct set of signals in both ¹H and ¹³C NMR spectra.
-
¹H NMR: You should expect to see three distinct signals:
-
A sharp singlet for the nine equivalent protons of the tert-butyl group.
-
A singlet for the two protons of the methylene group adjacent to the triazole ring and the carbonyl group.
-
Two singlets for the two non-equivalent protons on the triazole ring.
-
-
¹³C NMR: The spectrum will show five signals corresponding to the different carbon environments in the molecule.[1]
The following table summarizes the expected chemical shifts. Note that the exact chemical shifts can vary slightly depending on the solvent used.
| Assignment | Structure | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| tert-butyl (C(CH₃)₃) | CH₃ | ~1.2 (s, 9H) | ~26.1 |
| tert-butyl (C(CH₃)₃) | C | ~43.5 | |
| Methylene (CH₂) | CH₂ | ~5.3 (s, 2H) | ~53.2 |
| Carbonyl (C=O) | C=O | ~206.3 | |
| Triazole (C-H) | C-H | ~8.0 (s, 1H) | ~144.7 |
| Triazole (C-H) | C-H | ~8.2 (s, 1H) | ~151.7 |
Q2: My NMR spectrum shows more peaks than expected. How can I identify if they are from unreacted starting materials?
A2: The synthesis of this compound typically involves the reaction of 1,2,4-triazole with a derivative of pinacolone, such as 1-chloro-3,3-dimethyl-2-butanone (α-chloropinacolin). Therefore, residual starting materials are common impurities.
Here's how to identify them:
-
1,2,4-Triazole: This starting material will show a characteristic singlet in the ¹H NMR spectrum at approximately 8.1 ppm in many common deuterated solvents.[2][3] In the ¹³C NMR spectrum, it will have a signal around 145 ppm.
-
Pinacolone (3,3-dimethyl-2-butanone): If this is present, you will see two singlets in the ¹H NMR spectrum: one around 2.1 ppm (methyl group) and another around 1.1 ppm (tert-butyl group).[4][5][6][7][8] The corresponding ¹³C signals are typically found at approximately 214 ppm (C=O), 44 ppm (quaternary carbon), 26 ppm (tert-butyl carbons), and 24 ppm (methyl carbon).
-
1-Chloro-3,3-dimethyl-2-butanone (α-chloropinacolin): This reactant is structurally similar to pinacolone, but the chloromethyl group will shift the adjacent proton and carbon signals. Expect a singlet for the methylene protons further downfield than the methyl protons of pinacolone, likely in the range of 4.0-4.5 ppm.
The following table provides a quick reference for the NMR signals of these potential impurities.
| Compound | Key ¹H NMR Signals (ppm) | Key ¹³C NMR Signals (ppm) |
| 1,2,4-Triazole | ~8.1 (s) | ~145 |
| Pinacolone | ~2.1 (s, 3H), ~1.1 (s, 9H) | ~214, ~44, ~26, ~24 |
| 1-Chloro-3,3-dimethyl-2-butanone | ~4.0-4.5 (s, 2H), ~1.2 (s, 9H) | ~208, ~45, ~48, ~26 |
Q3: I see small peaks in my spectrum that don't correspond to my product or starting materials. What else could they be?
A3: These extraneous peaks often originate from residual solvents used during the synthesis or purification, or from common laboratory contaminants.
-
Residual Solvents: Even after drying, trace amounts of solvents can remain. Common solvents used in the synthesis of this compound include acetone and benzene. It is also crucial to identify the residual peak of the deuterated solvent used for the NMR measurement itself.
| Solvent | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Acetone-d₅ (residual) | 2.05 (quintet) | 206.7, 29.9 |
| Benzene-d₅ (residual) | 7.16 (broad s) | 128.4 |
| Chloroform-d (residual) | 7.26 (s) | 77.2 |
| DMSO-d₅ (residual) | 2.50 (quintet) | 39.5 |
| Water (H₂O/HOD) | Varies with solvent (e.g., ~1.56 in CDCl₃, ~2.8 in Acetone-d₆) | - |
For a comprehensive list of common laboratory solvents and their chemical shifts in various deuterated solvents, consult authoritative sources such as the work by Gottlieb, Kotlyar, and Nudelman.[9][10]
-
Other Contaminants:
-
Silicone Grease: Often appears as a broad singlet near 0 ppm.
-
Plasticizers (e.g., phthalates): Can leach from plasticware and typically show signals in the aromatic region (around 7.5-7.7 ppm) and in the aliphatic region (various signals between 1-4 ppm).
-
Q4: How can I confirm the identity of a suspected impurity?
A4: To definitively identify an impurity, you can employ one or more of the following techniques:
-
Spiking: Add a small amount of the suspected impurity (e.g., a starting material) to your NMR tube and re-acquire the spectrum. If the peak increases in intensity, you have confirmed its identity.
-
2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can help establish connectivity between protons and carbons, which is invaluable for structure elucidation of unknown impurities.
-
Mass Spectrometry (MS): Coupling your separation technique (like LC or GC) with MS can provide the molecular weight of the impurity, which is a powerful piece of information for its identification.
Troubleshooting Workflow
The following diagram illustrates a systematic approach to identifying impurities in your sample of this compound.
Experimental Protocol: NMR Sample Preparation and Data Acquisition
To obtain a high-quality NMR spectrum, proper sample preparation and instrument setup are crucial.
Materials:
-
Your sample of this compound (5-10 mg)
-
High-purity deuterated solvent (e.g., CDCl₃, Acetone-d₆)
-
NMR tube
-
Pipettes
-
Vortex mixer
Procedure:
-
Sample Preparation: a. Weigh approximately 5-10 mg of your dried sample directly into a clean, dry NMR tube. b. Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the NMR tube. c. Securely cap the NMR tube and vortex gently until the sample is completely dissolved. If the sample does not fully dissolve, you may need to filter it to avoid solid particles in the tube, which can degrade the quality of the spectrum.
-
Data Acquisition: a. Insert the NMR tube into the spectrometer. b. Tune and lock the spectrometer to the deuterium signal of the solvent. c. Shim the magnetic field to optimize its homogeneity. This is a critical step for obtaining sharp peaks. d. Acquire a ¹H NMR spectrum. A sufficient number of scans should be taken to achieve a good signal-to-noise ratio. e. Process the ¹H NMR spectrum (Fourier transform, phase correction, and baseline correction). f. Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., 7.26 ppm for CDCl₃). g. Integrate the peaks to determine the relative ratios of the different protons. h. Acquire a ¹³C NMR spectrum. This will typically require a longer acquisition time than the ¹H spectrum. i. Process and calibrate the ¹³C NMR spectrum using the solvent peak as a reference (e.g., 77.16 ppm for CDCl₃).
The following diagram outlines the key steps in this process.
References
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
-
Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]
-
SpectraBase. (n.d.). 2-Butanone, 3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)-. Retrieved from [Link]
-
SpectraBase. (n.d.). 1,2,4-Triazole. Retrieved from [Link]
-
Organic Spectroscopy International. (2015, August 27). Pinacolone. Retrieved from [Link]
-
SpectraBase. (n.d.). Pinacolone. Retrieved from [Link]
-
PubChem. (n.d.). Pinacolone. Retrieved from [Link]
Sources
- 1. dev.spectrabase.com [dev.spectrabase.com]
- 2. 1,2,4-Triazole(288-88-0) 1H NMR spectrum [chemicalbook.com]
- 3. spectrabase.com [spectrabase.com]
- 4. Pinacolone(75-97-8) 1H NMR spectrum [chemicalbook.com]
- 5. ORGANIC SPECTROSCOPY INTERNATIONAL: Pinacolone [orgspectroscopyint.blogspot.com]
- 6. spectrabase.com [spectrabase.com]
- 7. Pinacolone | C6H12O | CID 6416 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. spectrabase.com [spectrabase.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. kgroup.du.edu [kgroup.du.edu]
Technical Support Center: Optimizing the Synthesis of 3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one
Welcome to the technical support guide for the synthesis and optimization of 3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one. This molecule is a critical intermediate in the manufacturing of high-value agrochemicals, including fungicides and plant growth regulators like Diniconazole and Paclobutrazol.[1][2] Achieving a high yield and purity of this triazolyl ketone is paramount for the efficiency of subsequent synthetic steps.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the laboratory. We will delve into the causality behind experimental parameters, providing you with the scientific rationale to not only follow a protocol but to optimize it for your specific laboratory conditions.
Core Synthesis Overview: The N-Alkylation Reaction
The synthesis of this compound is typically achieved via a nucleophilic substitution reaction. Specifically, it involves the N-alkylation of 1,2,4-triazole with an α-haloketone, 1-chloro-3,3-dimethyl-2-butanone (also known as α-chloropinacolin).[3][4] The reaction is facilitated by a weak base in an appropriate polar aprotic solvent.
The mechanism hinges on the deprotonation of 1,2,4-triazole by the base (e.g., potassium carbonate), which enhances its nucleophilicity. The resulting triazolide anion then attacks the electrophilic carbon atom adjacent to the carbonyl group of the α-chloropinacolin, displacing the chloride leaving group in what is typically an SN2-type mechanism. The carbonyl group of the α-haloketone activates the α-carbon, making it more susceptible to nucleophilic attack.[5]
Frequently Asked Questions & Troubleshooting Guide
Here we address common challenges and questions regarding the optimization of reaction time and temperature.
Q1: My reaction yield is significantly lower than reported in the literature. What are the most likely causes?
Low yield is a common issue that can stem from several factors. Systematically investigating the following points is crucial.
-
Incomplete Reaction: The most straightforward cause is stopping the reaction prematurely. It is essential to monitor the reaction's progress.
-
Solution: Use Thin-Layer Chromatography (TLC) to track the disappearance of the starting materials (1,2,4-triazole and 1-chloro-3,3-dimethyl-2-butanone).[4][6] A common mobile phase for this could be a mixture of ethyl acetate and hexane. Only when the limiting reagent spot has vanished should the reaction be terminated.
-
-
Reagent Quality: The purity and dryness of your reagents are critical.
-
Base (K2CO3): Potassium carbonate can absorb moisture from the air, which can hinder its effectiveness. Ensure you are using a freshly opened or properly stored anhydrous K2CO3.[3][4]
-
Solvent (Acetone): The presence of water in the acetone can interfere with the reaction. Use a dry, reagent-grade solvent.[3][4][7]
-
-
Suboptimal Temperature: The reaction requires sufficient thermal energy to overcome the activation barrier. If the temperature is too low, the reaction rate will be impractically slow.
Q2: The reaction seems to be running very slowly or has stalled. How can I increase the reaction rate?
A sluggish reaction points towards issues with kinetics.
-
Temperature: As mentioned, temperature is a critical factor. The reaction is typically performed at the reflux temperature of acetone.[3][4][7] Increasing the temperature (by switching to a higher boiling solvent) could increase the rate, but may also promote side reactions. Sticking to refluxing acetone is a reliable starting point.
-
Stirring Efficiency: This is a heterogeneous reaction mixture (solid K2CO3 in acetone). Inefficient stirring will limit the interaction between the dissolved reactants and the solid base.
-
Solution: Use a magnetic stir bar of adequate size and a stir plate that can provide vigorous, consistent agitation to ensure the K2CO3 is well suspended.
-
-
Base Particle Size: The surface area of the potassium carbonate can influence the reaction rate.
-
Solution: Using ground or powdered potassium carbonate increases its surface area, allowing for more efficient deprotonation of the 1,2,4-triazole.[3]
-
Q3: I'm observing multiple unexpected spots on my TLC plate. What are the potential side reactions?
While this reaction is generally clean, side products can form under non-optimal conditions.
-
Isomeric Products: 1,2,4-Triazole has two potentially nucleophilic nitrogen atoms (N1 and N4). While alkylation typically occurs selectively at the N1 position under these conditions, reaction at N4 is a theoretical possibility, leading to the formation of a 4-substituted isomer. However, published procedures for this specific synthesis show high regioselectivity for the desired N1-alkylated product.[3][4]
-
Elimination Reactions: Although less common with α-haloketones compared to other alkyl halides, the base could potentially induce elimination of HCl from the α-chloropinacolin, especially at excessively high temperatures.
-
Degradation: Prolonged heating at high temperatures could lead to the degradation of starting materials or the product. Adhering to the recommended reaction times of 5-7 hours is a good practice.[4]
Q4: What is the optimal temperature and reaction time I should aim for?
Based on established protocols, a reliable starting point for optimization is to maintain the reaction at the reflux temperature of acetone for a duration of 5 to 7 hours.[4] One procedure notes that the initial addition of reagents is exothermic and can bring the mixture to a boil on its own, after which external heating is applied to maintain reflux for 5 hours.[3]
The table below summarizes typical reaction parameters found in the literature.
| Parameter | Recommended Value | Source(s) |
| Solvent | Acetone | [3][4][7] |
| Base | K2CO3 (Potassium Carbonate) | [3][4][7] |
| Temperature | Reflux (approx. 56°C) | [3][4] |
| Reaction Time | 5 - 7 hours | [4] |
| Reported Yield | 72% - 99% | [3][4] |
Experimental Protocols and Workflows
Standard Synthesis Protocol
This protocol is synthesized from common procedures reported in the literature.[3][4]
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1,2,4-triazole (1.0 eq), ground potassium carbonate (1.1 eq), and acetone.
-
Initial Heating: Stir the mixture and heat it to a gentle boil for approximately 10-15 minutes.[4]
-
Addition of Electrophile: Prepare a solution of 1-chloro-3,3-dimethyl-2-butanone (1.0 eq) in acetone. Add this solution dropwise to the boiling triazole mixture. An exothermic reaction may be observed.[3]
-
Reflux: Once the addition is complete, maintain the reaction mixture at a steady reflux with vigorous stirring for 5-7 hours.
-
Monitoring: Periodically take small aliquots from the reaction mixture to monitor the consumption of the starting materials by TLC.
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Isolation: Filter off the inorganic salts (K2CO3 and KCl) and wash the filter cake with a small amount of fresh acetone.
-
Concentration: Combine the filtrates and remove the acetone using a rotary evaporator.
-
Purification: The resulting crude product (often an oil or solid) can be purified by recrystallization. A common method is to extract the residue with boiling hexane and then allow it to cool, whereupon the pure product crystallizes and can be collected by filtration.[4]
Workflow for Synthesis
Caption: General workflow for the synthesis of this compound.
Troubleshooting Flowchart
Caption: A logical flowchart for troubleshooting common synthesis issues.
References
- Time in BT. Google Search. Retrieved January 12, 2026.
-
Synthesis of 3,3-dimethyl-1-(1,2,4-triazol-1-yl)-butan-2-one. PrepChem.com. Retrieved January 12, 2026. [Link]
- Process for the synthesis of this compound.
-
Synthesis of 3,3-dimethyl-4-fluoro-1-(1,2,4-triazol-1-yl)-butan-2-one. PrepChem.com. Retrieved January 12, 2026. [Link]
-
A recent overview on the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles. National Institutes of Health (NIH). Retrieved January 12, 2026. [Link]
-
Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. National Institutes of Health (PMC). Retrieved January 12, 2026. [Link]
-
Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. ACS Publications. Retrieved January 12, 2026. [Link]
-
Optimizing Agrochemical Synthesis: The Role of 3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl). Agrochemicals Manufacturer. Retrieved January 12, 2026. [Link]
-
The Significance of 3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)-2-butanone in Agricultural Chemical Synthesis. Agrochemicals Manufacturer. Retrieved January 12, 2026. [Link]
-
Synthesis of 1,2,4 triazole compounds. ISRES. Retrieved January 12, 2026. [Link]
-
Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Chemistry. Retrieved January 12, 2026. [Link]
-
Factors That Affect The Course of Nucleophilic Substitutions at sp3 Carbon. Chemistry LibreTexts. Retrieved January 12, 2026. [Link]
-
Factors affecting rate of nucleophilic substitution reactions. Organic Chemistry 1: An open textbook. Retrieved January 12, 2026. [Link]
-
Nucleophilic Substitution Reactions. SlidePlayer. Retrieved January 12, 2026. [Link]
-
Factors affecting nucleophilic substitution reactions. Slideshare. Retrieved January 12, 2026. [Link]
-
The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. National Institutes of Health (PMC). Retrieved January 12, 2026. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. prepchem.com [prepchem.com]
- 4. MD4505C1 - Process for the synthesis of this compound - Google Patents [patents.google.com]
- 5. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. prepchem.com [prepchem.com]
Technical Support Center: Synthesis of 3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one
Welcome to the dedicated technical support guide for the synthesis of 3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth insights, troubleshooting advice, and detailed protocols for this crucial chemical transformation. As your virtual Senior Application Scientist, my goal is to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system.
Overview of the Primary Synthesis Route
The most prevalent and efficient method for synthesizing this compound is through the N-alkylation of 1,2,4-triazole with a suitable alkylating agent, typically 1-chloro-3,3-dimethyl-2-butanone (also known as α-chloropinacolin). This reaction is a classic example of nucleophilic substitution where the triazole ring acts as the nucleophile. The choice of catalyst, which in this context is more accurately a base, is critical for achieving high yield and regioselectivity.
The general reaction is as follows:
This guide will focus on the selection and troubleshooting of the base/catalyst system for this specific transformation.
Catalyst/Base Selection: Frequently Asked Questions
A proper understanding of the role and choice of the base is fundamental to the success of this synthesis.
Question 1: What is the recommended base for this synthesis and why?
For the N-alkylation of 1,2,4-triazole with 1-chloro-3,3-dimethyl-2-butanone, the most commonly recommended and highly effective base is anhydrous potassium carbonate (K₂CO₃).[1][2][3]
Causality Explained:
-
Basicity: Potassium carbonate is a moderately strong inorganic base, sufficient to deprotonate 1,2,4-triazole (pKa ≈ 10) to form the triazolide anion. This anion is a much stronger nucleophile than the neutral triazole, thus accelerating the rate of the desired N-alkylation reaction.
-
Heterogeneity: In solvents like acetone, K₂CO₃ is largely insoluble. This creates a solid-liquid phase system. The reaction primarily occurs on the surface of the potassium carbonate particles. This can be advantageous in simplifying the post-reaction workup, as the base and its resulting salt (KCl) can be easily removed by filtration.[2]
-
Cost-Effectiveness and Availability: K₂CO₃ is an inexpensive, readily available, and easy-to-handle laboratory reagent, making it ideal for both small-scale research and large-scale production.
Question 2: Are there alternative bases I can use, and what are the potential implications?
Yes, other bases can be employed, although they may alter the reaction conditions and outcomes.
-
Triethylamine (Et₃N): This is a common organic base that can also be used as an acid scavenger.[4] However, it is a weaker base than K₂CO₃, which might necessitate longer reaction times or higher temperatures. Being a liquid and soluble in many organic solvents, its removal during workup requires an extraction step.
-
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene): For general alkylation of 1,2,4-triazoles, DBU has been reported as a strong, non-nucleophilic organic base that can lead to high yields of 1-substituted-1,2,4-triazoles.[5] Its high basicity can significantly accelerate the reaction, but it is also more expensive than K₂CO₃.
-
Sodium Hydroxide (NaOH): While a strong and inexpensive base, its use in this context can be complicated by its high reactivity and potential to promote side reactions, such as hydrolysis of the chloro-ketone starting material.
Question 3: Is a phase transfer catalyst (PTC) necessary or beneficial?
In the standard procedure with K₂CO₃ in acetone, a phase transfer catalyst is generally not required to achieve high yields.[1][2] However, in certain situations, a PTC like tetrabutylammonium bromide (TBAB) could be beneficial.
Mechanistic Insight: A PTC facilitates the transfer of the triazolide anion from the solid phase (or an aqueous phase if present) to the organic phase where the alkylating agent resides. This can enhance the reaction rate, particularly if the reaction is sluggish. For the alkylation of 1,2,4-triazole, the use of a PTC has been reported to be effective.[5] It would be a logical troubleshooting step if the reaction with K₂CO₃ alone is not proceeding to completion.
Question 4: What is the mechanistic role of the base in this reaction?
The base plays a crucial catalytic role by deprotonating the 1,2,4-triazole. The mechanism proceeds as follows:
-
Deprotonation: The base removes a proton from one of the nitrogen atoms of the 1,2,4-triazole ring, creating a resonance-stabilized triazolide anion.
-
Nucleophilic Attack: The highly nucleophilic triazolide anion then attacks the electrophilic carbon atom of 1-chloro-3,3-dimethyl-2-butanone, which bears the chlorine leaving group.
-
Displacement: The triazolide anion displaces the chloride ion in an Sₙ2 reaction, forming the desired C-N bond and yielding the final product, this compound.
Below is a diagram illustrating this catalytic cycle.
Caption: Catalytic cycle for the base-mediated N-alkylation of 1,2,4-triazole.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Problem 1: My reaction has a very low yield or has not gone to completion.
-
Possible Cause 1: Purity of Reactants.
-
Troubleshooting: Impurities in either the 1,2,4-triazole or the 1-chloro-3,3-dimethyl-2-butanone can inhibit the reaction. Verify the purity of your starting materials using techniques like NMR or GC-MS. The chloro-ketone can be particularly unstable and should be used when fresh or stored under appropriate conditions.
-
-
Possible Cause 2: Inactive Base.
-
Troubleshooting: Potassium carbonate is hygroscopic and can absorb moisture from the atmosphere, which reduces its basicity. Use freshly opened or properly stored anhydrous K₂CO₃. For optimal results, you can grind the K₂CO₃ to increase its surface area.[2]
-
-
Possible Cause 3: Inadequate Reaction Conditions.
-
Troubleshooting: The reaction is typically run at reflux in acetone for 5-7 hours.[1] Ensure your reaction is reaching the appropriate temperature and is maintained for a sufficient duration. Monitor the reaction progress by TLC. If the reaction is still sluggish, consider increasing the temperature by switching to a higher-boiling solvent like DMF, or add a phase transfer catalyst like TBAB.
-
Problem 2: My TLC plate shows multiple spots, indicating a mixture of products.
-
Possible Cause 1: Formation of Regioisomers.
-
Troubleshooting: 1,2,4-triazole has two potential sites for alkylation (N1 and N4). While the N1-substituted product is generally favored in this reaction, the formation of the N4-isomer is a possibility. The isomers can often be distinguished by NMR spectroscopy. To favor the N1 isomer, using a solid-liquid phase system like K₂CO₃ in acetone is generally effective. If isomer formation is a persistent issue, a thorough purification by column chromatography may be necessary.
-
-
Possible Cause 2: Decomposition.
-
Troubleshooting: If you observe streaking or a multitude of spots on your TLC, it could indicate decomposition of your starting materials or product.[6] This might be due to excessive heat or the presence of impurities. Try running the reaction at a slightly lower temperature for a longer period.
-
Problem 3: I'm having difficulty with the product workup and isolation.
-
Possible Cause 1: Oily Residue Instead of a Solid.
-
Troubleshooting: After filtering off the inorganic salts and evaporating the solvent, the crude product may be an oil.[2] This is not uncommon. The product can often be induced to crystallize by trituration with a non-polar solvent like hexane. The literature suggests extracting the residue with boiling hexane, from which the pure product precipitates upon cooling.[1]
-
-
Possible Cause 2: Incomplete Removal of Inorganic Salts.
-
Troubleshooting: If the product is contaminated with salts, this can hinder crystallization. Ensure the inorganic precipitate is thoroughly washed with fresh solvent (e.g., acetone) after filtration to maximize the recovery of the product.[1]
-
Below is a troubleshooting workflow to guide your decision-making process.
Caption: A decision tree for troubleshooting common issues in the synthesis.
Experimental Protocols & Data
Standard Protocol: K₂CO₃ in Acetone
This protocol is adapted from established procedures with high reported yields.[1][2]
-
To a solution of 1,2,4-triazole (6.9 g, 0.1 mol) in 50 mL of acetone, add anhydrous potassium carbonate (15.1 g, 0.109 mol).
-
Heat the mixture to reflux and stir for 10-15 minutes.
-
Slowly add a solution of 1-chloro-3,3-dimethyl-2-butanone (13.4 g, 0.1 mol) in 20 mL of acetone dropwise to the refluxing mixture.
-
Maintain the reaction at reflux for 5-7 hours, monitoring the progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and filter off the solid precipitate (K₂CO₃ and KCl).
-
Wash the filtered solid thoroughly with additional acetone.
-
Combine the filtrates and remove the acetone under reduced pressure.
-
To the resulting residue, add boiling hexane to extract the product.
-
Allow the hexane solution to cool, upon which the pure this compound will precipitate as a white solid.
-
Isolate the solid by filtration and dry to obtain the final product.
Data Summary: Reaction Conditions
| Base | Solvent | Temperature | Time | Yield | Reference |
| K₂CO₃ | Acetone | Reflux | 5-7 hours | 99% | [1] |
| K₂CO₃ | Acetone | Reflux | 5 hours | 72% | [2] |
| K₂CO₃ | Acetone | Reflux | 3 hours | 55%* | [7] |
| Et₃N | Acetone | Reflux | 4 hours | 51%** | [4] |
Note: This reaction used the bromo-analogue of the alkylating agent. *Note: This reaction used a different substrate but a similar core structure.
References
- Process for the synthesis of this compound.
- Synthesis of 3,3-dimethyl-1-(1,2,4-triazol-1-yl)-butan-2-one. PrepChem.com.
-
Synthesis, crystal structure and plant growth regulatory activity of 1-(3-Amino-[1][3][8]triazol-1-yl)-3, 3-dimethyl-butan-2-one. ResearchGate.
- Synthesis of 3,3-dimethyl-4-fluoro-1-(1,2,4-triazol-1-yl)-butan-2-one. PrepChem.com.
- 3,3-Dimethyl-1-[5-(1H-1,2,4-triazol-1-ylmethyl)-1,3,4-thiadiazol-2-ylsulfanyl]butan-2-one. PMC - NIH.
- An Investigation into the Alkylation of 1,2,4-Triazole.
- Troubleshooting common issues in 1,2,4-triazole synthesis p
Sources
- 1. MD4505C1 - Process for the synthesis of this compound - Google Patents [patents.google.com]
- 2. prepchem.com [prepchem.com]
- 3. researchgate.net [researchgate.net]
- 4. 3,3-Dimethyl-1-[5-(1H-1,2,4-triazol-1-ylmethyl)-1,3,4-thiadiazol-2-ylsulfanyl]butan-2-one - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. prepchem.com [prepchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
scale-up challenges for 3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one production
An essential precursor in the synthesis of conazole fungicides and plant growth regulators, 3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one is a cornerstone intermediate for widely used agricultural products like Triadimenol, Paclobutrazol, and Diniconazole.[1][2][3] Its production, typically achieved through the N-alkylation of 1,2,4-triazole with a halogenated pinacolone derivative, presents unique challenges when transitioning from laboratory-scale synthesis to industrial-scale manufacturing.[4][5]
This technical support guide provides researchers, process chemists, and drug development professionals with a comprehensive resource for troubleshooting common issues encountered during the scale-up of this compound production. The content is structured in a practical question-and-answer format to address specific experimental hurdles with scientifically grounded explanations and actionable solutions.
Core Synthesis Overview
The primary synthetic route involves the nucleophilic substitution of a halo-ketone, such as 1-chloro-3,3-dimethyl-butan-2-one (α-chloropinacolin), with 1,2,4-triazole.[5] The reaction is typically performed in the presence of a base, like potassium carbonate, to deprotonate the triazole ring, thereby activating it as a nucleophile.
Typical Lab-Scale Protocol
The following protocol is a representative synthesis based on established procedures.[4][5]
Reagents & Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Molar Equiv. |
| 1,2,4-Triazole | 69.07 | 138 g | 2.0 mol |
| 1-Chloro-3,3-dimethyl-butan-2-one | 134.60 | 269.2 g | 2.0 mol |
| Potassium Carbonate (K₂CO₃), ground | 138.21 | 276.4 g | 2.0 mol |
| Acetone | 58.08 | 500 mL | - |
| Hexane or Benzene (for crystallization) | - | As needed | - |
Step-by-Step Procedure:
-
Reactor Setup: Charge a suitable reactor with 500 mL of acetone, 276.4 g of ground potassium carbonate, and 269.2 g of 1-chloro-3,3-dimethyl-butan-2-one.
-
Reagent Addition: While stirring, add 138 g of 1,2,4-triazole in portions to the mixture at room temperature. The addition is exothermic and will likely cause the internal temperature to rise to the boiling point of acetone.
-
Reaction: Heat the reaction mixture and maintain it under reflux for approximately 5-7 hours.[4] Monitor the reaction's progress periodically using a suitable analytical method like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up & Filtration: After the reaction is complete, cool the mixture to room temperature. Filter the inorganic salts (KCl and unreacted K₂CO₃). Wash the filter cake thoroughly with additional acetone to recover any trapped product.
-
Solvent Removal: Combine the filtrate and the acetone washes. Concentrate the solution by distilling off the acetone under reduced pressure. An oily residue is typically obtained.
-
Crystallization & Isolation: To the oily residue, add a crystallization solvent like benzene or hexane.[4][5] Stir to induce crystallization. The product will precipitate as a white solid. Cool the slurry to maximize recovery, then filter the crystals.
-
Drying: Dry the isolated product under vacuum to obtain this compound. The expected yield is typically in the range of 72-99%.[4][5]
Troubleshooting Guide & FAQs
This section addresses the most common challenges encountered during the scale-up of this synthesis.
Q1: My reaction yield is significantly lower than expected on a larger scale, or the reaction fails to reach completion. What are the likely causes and solutions?
This is a frequent scale-up issue stemming from mass and heat transfer limitations.
-
Causality: The reaction is a heterogeneous solid-liquid reaction involving 1,2,4-triazole (solid), potassium carbonate (solid), and the chloro-ketone (liquid/dissolved) in acetone. Effective contact between these phases is critical. On a larger scale, inadequate mixing can lead to "dead zones" in the reactor where reagents are not sufficiently interacting. Furthermore, the reaction's exothermicity can create localized hot spots if not managed, potentially leading to side reactions, or conversely, insufficient bulk temperature can slow the reaction rate.
-
Troubleshooting Steps:
-
Optimize Base Properties: Use finely ground or milled potassium carbonate. A higher surface area increases the rate of triazole deprotonation, which is often the rate-limiting step. Ensure at least one molar equivalent of base is used; a slight excess (1.05-1.1 eq) can be beneficial.[4]
-
Enhance Agitation: Re-evaluate the reactor's agitation system (impeller type, speed, baffle configuration) to ensure efficient suspension of the solid K₂CO₃. Poor agitation is a primary cause of failed scale-up for slurry reactions.
-
Controlled Reagent Addition: The initial addition of 1,2,4-triazole can be significantly exothermic.[5] On a large scale, add it portion-wise at a controlled rate, allowing the reactor's cooling system to manage the temperature. This prevents runaway reactions and minimizes by-product formation.
-
Verify Temperature: Ensure the bulk reaction mixture is maintained at a consistent reflux temperature. Use calibrated temperature probes and ensure the reactor heating jacket provides uniform heat distribution.
-
Moisture Control: Water can hydrolyze the chloro-ketone and interfere with the basicity of K₂CO₃. Use anhydrous grade solvents and ensure reagents are dry before use.
-
Q2: I am observing a significant amount of an isomeric by-product. How can I improve the regioselectivity of the alkylation?
The formation of the N4-alkylated isomer is a known issue in the alkylation of 1,2,4-triazole.[6] The target compound is the N1-substituted isomer.
-
Causality: The 1,2,4-triazole anion has nucleophilic centers at both the N1 and N4 positions. The ratio of N1 to N4 alkylation products is influenced by factors including the solvent, the counter-ion of the base, and temperature. The N1-substituted product is generally the thermodynamically more stable isomer.
-
Troubleshooting Steps:
-
Solvent and Base Selection: While acetone/K₂CO₃ is common, the choice of solvent can influence selectivity. Polar aprotic solvents like DMF are sometimes used, but this can complicate downstream processing.[7] Some studies suggest that using a stronger, non-coordinating organic base like DBU (1,8-Diazabicyclo[11.5.4.0]undec-7-ene) can improve the regioselectivity towards the N1 isomer.[6]
-
Implement Phase Transfer Catalysis (PTC): A phase transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), can be highly effective in improving both the rate and regioselectivity.[8] The catalyst transports the triazole anion from the solid or aqueous phase into the organic phase where the halo-ketone resides, facilitating a more controlled reaction at the interface or in the bulk organic phase.
-
Purification Strategy: If isomeric by-products are unavoidable, focus on an efficient purification method. The difference in polarity and crystal packing between the N1 and N4 isomers often allows for effective separation via fractional crystallization. A careful selection of the crystallization solvent and controlled cooling rates are paramount.
-
Q3: During work-up, the product remains an intractable oil and refuses to crystallize. How can I achieve effective isolation?
"Oiling out" is a common crystallization problem, especially when residual impurities or solvents are present.
-
Causality: The presence of unreacted starting materials, isomeric by-products, or residual high-boiling solvents (if used) can act as impurities that inhibit the formation of a crystal lattice, depressing the melting point and leading to an oil. Incomplete removal of the primary solvent (e.g., acetone) can also interfere with the crystallization from a non-polar solvent like hexane.
-
Troubleshooting Steps:
-
Thorough Solvent Removal: Ensure the acetone is completely removed after filtration. On a large scale, this may require a longer distillation time or the use of a high-quality vacuum system. A solvent swap distillation, where hexane is slowly added as the acetone is removed, can be effective.
-
Optimize Crystallization Solvent: While hexane is reported, a mixture of solvents (e.g., hexane with a small amount of a slightly more polar solvent like ethyl acetate or toluene) might be necessary to achieve the right solubility profile for effective crystallization.
-
Seeding: This is crucial for large-scale operations. Prepare a small amount of high-purity crystalline product to use as seed crystals. Add the seeds to the supersaturated solution at the appropriate temperature to induce controlled crystallization and avoid oiling out.
-
Controlled Cooling: Rapid cooling often leads to oiling or the formation of very fine, impure crystals. Implement a programmed, slow cooling ramp for the crystallizer to allow for proper crystal growth.
-
Aqueous Wash: Before crystallization, consider dissolving the crude residue in a water-immiscible solvent (e.g., toluene or methyl tert-butyl ether) and performing an aqueous wash to remove any remaining water-soluble salts or impurities. Dry the organic layer thoroughly before proceeding to crystallization.
-
Q4: What are the primary safety concerns when scaling up this process?
Safety must be the top priority. The main hazards are thermal runaway, solvent flammability, and chemical handling.
-
Causality: The alkylation reaction is exothermic. As the reactor size increases, the surface-area-to-volume ratio decreases, making heat removal less efficient. This can lead to a rapid temperature and pressure increase, known as thermal runaway. Acetone is also a highly flammable solvent.
-
Control Measures:
-
Process Safety Analysis: Conduct a thorough hazard analysis (e.g., HAZOP) before scale-up. Use calorimetric data (from tools like a Reaction Calorimeter, RC1) to understand the heat of reaction and the rate of heat evolution.
-
Thermal Management: Ensure the reactor's cooling system is capable of handling the maximum heat output of the reaction. Implement a controlled, slow addition of the limiting reagent to keep the heat generation rate well within the cooling capacity.
-
Solvent Handling: Use intrinsically safe equipment in an appropriately zoned (ATEX, Class/Div) area to manage the risks associated with flammable solvents. Ensure proper grounding and bonding to prevent static discharge.
-
Chemical Toxicity: The halo-ketone starting material is an alkylating agent and should be handled with appropriate personal protective equipment (PPE), including gloves and eye protection, in a well-ventilated area. While 1,2,4-triazole itself is of moderate concern, some triazole derivatives are under scrutiny for potential health effects.[9] Always consult the Safety Data Sheet (SDS) for all chemicals.[10]
-
Process Workflow Visualization
The following diagram outlines the key unit operations in the production sequence.
References
- Process for the synthesis of this compound. (n.d.). Google Patents.
-
Synthesis of 3,3-dimethyl-1-(1,2,4-triazol-1-yl)-butan-2-one. (n.d.). PrepChem.com. Retrieved from [Link]
-
Synthesis of 3,3-dimethyl-4-fluoro-1-(1,2,4-triazol-1-yl)-butan-2-one. (n.d.). PrepChem.com. Retrieved from [Link]
-
Jin, T., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. Retrieved from [Link]
-
The Significance of 3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)-2-butanone in Agricultural Chemical Synthesis. (n.d.). Agrochemicals Manufacturer. Retrieved from [Link]
- A kind of synthesis technique of Triadimenol. (n.d.). Google Patents.
-
Jin, T., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. National Institutes of Health. Retrieved from [Link]
- Triazolone and triadimenol compounds with antimicrobial activity and salts thereof, and synthesis method and application thereof. (n.d.). Google Patents.
-
Recent Progress in Catalytic Synthesis of 1,2,3-Triazoles. (2021). MDPI. Retrieved from [Link]
-
An Investigation into the Alkylation of 1,2,4-Triazole. (2005). ResearchGate. Retrieved from [Link]
-
Regioselective alkylation of 1,2,4-triazole using ionic liquids under microwave conditions. (2016). ResearchGate. Retrieved from [Link]
-
Identifying and explaining the regioselectivity of alkylation of 1,2,4-triazole-3-thiones using NMR, GIAO and DFT methods. (2021). ResearchGate. Retrieved from [Link]
-
Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles. (2009). Organic Chemistry Portal. Retrieved from [Link]
-
Acyl Transfer Catalysis with 1,2,4-Triazole Anion. (2009). Organic Chemistry Portal. Retrieved from [Link]
-
Automated Synthesis of a 96 Product-Sized Library of Triazole Derivatives Using a Solid Phase Supported Copper Catalyst. (2008). National Institutes of Health. Retrieved from [Link]
-
1,2,3-Triazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
SAFETY AND TOXICITY STUDIES OF TRIAZOLES AND AZIDES IN THE ENVIRONMENT, REPRODUCTIVE HUMAN HEALTH RISK ASSESSMENT. (2017). ResearchGate. Retrieved from [Link]
-
Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. (2024). ResearchGate. Retrieved from [Link]
-
What Is Phase Transfer Catalysis? (2024). YouTube. Retrieved from [Link]
-
3,3-DIMETHYL-1-(1,2,4-TRIAZOL-1-YL)BUTAN-2-ONE. (n.d.). gsrs. Retrieved from [Link]
-
1,2,4-triazoles: Synthetic strategies and pharmacological. (2015). ResearchGate. Retrieved from [Link]
-
Cas 58905-32-1,this compound. (n.d.). lookchem.com. Retrieved from [Link]
-
Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities. (2020). MDPI. Retrieved from [Link]
-
Triadimenol. (n.d.). National Institutes of Health. Retrieved from [Link]
-
3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)-2-butanone. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Fate of triadimefon and its metabolite triadimenol in jujube samples during jujube wine and vinegar processing. (2021). ResearchGate. Retrieved from [Link]
-
Precursors of sterols in nature. (n.d.). ResearchGate. Retrieved from [Link]
- Process for preparing biologically active derivatives of 1,2,4-triazol and intermediaries useful in this process. (n.d.). Google Patents.
-
6-[(2S,3R)-3-(2,4-Difluorophenyl)-3-hydroxy-4-(1H-1,2,4-triazol-1-yl)butan-2-yl]-5-fluoropyrimidine-4-carbaldehyde. (2022). MDPI. Retrieved from [Link]
-
Peer review of the pesticide risk assessment of the active substance metconazole. (2023). National Institutes of Health. Retrieved from [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to the Validation of Analytical Methods for Triadimefon
For researchers, scientists, and drug development professionals, the robust validation of analytical methods is the bedrock of reliable data and regulatory compliance. This guide provides an in-depth comparison of analytical methodologies for the quantification of 3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one, commonly known as Triadimefon, a widely used triazole fungicide.[1][2] We will delve into the technical nuances of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), offering field-proven insights and detailed experimental protocols.
Triadimefon's chemical structure, characterized by a chlorophenoxy group and a triazole moiety, presents unique analytical challenges.[1] Its primary metabolite, Triadimenol, is of comparable toxicity and often needs to be quantified simultaneously.[1][3] Therefore, the chosen analytical method must be specific, accurate, and robust enough to distinguish and quantify both the parent compound and its key metabolites in various matrices.
This guide is structured to provide a comprehensive understanding of the method validation process for Triadimefon, grounded in the principles of scientific integrity and regulatory expectations as outlined by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[4][5][6][7][8][9][10][11][12][13][14][15][16][17][18]
Comparing Analytical Techniques: HPLC vs. GC-MS for Triadimefon Analysis
The choice between HPLC and GC-MS for Triadimefon analysis depends on several factors, including the sample matrix, the required sensitivity, and the available instrumentation. Both techniques offer distinct advantages and are widely accepted for pesticide residue analysis.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the analysis of thermally labile and non-volatile compounds like Triadimefon. The separation is based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase.
Causality Behind Experimental Choices:
-
Column Selection: A reversed-phase C18 column is the workhorse for Triadimefon analysis. The nonpolar nature of the C18 stationary phase effectively retains the moderately nonpolar Triadimefon molecule through hydrophobic interactions. Mixed-mode columns, such as those with embedded basic ion-pairing groups, can offer enhanced selectivity by providing multiple modes of interaction.[19]
-
Mobile Phase Composition: A mixture of acetonitrile and water is a common mobile phase.[20][21] The ratio is optimized to achieve a balance between adequate retention for good separation and a reasonable analysis time. The organic modifier (acetonitrile) disrupts the hydrophobic interactions between Triadimefon and the stationary phase, allowing it to elute from the column.
-
Detector: A UV detector set at a wavelength where Triadimefon exhibits maximum absorbance (e.g., 276 nm) provides good sensitivity and selectivity.[20][21] For more complex matrices or lower detection limits, a mass spectrometer (LC-MS) can be employed for its superior specificity and sensitivity.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. While Triadimefon has a relatively high melting point (82.3 °C), it is amenable to GC analysis.[1][3]
Causality Behind Experimental Choices:
-
Column Selection: A nonpolar or mid-polar capillary column, such as one coated with a phenyl-arylene polymer, is typically used. The separation is based on the volatility and polarity of the analytes.
-
Injection Technique: A split/splitless injector is commonly used. For trace analysis, a splitless injection is preferred to ensure that the entire sample is transferred to the column, maximizing sensitivity.
-
Detector: A mass spectrometer is the detector of choice for GC analysis of Triadimefon. It provides both qualitative (mass spectrum) and quantitative (ion chromatogram) information, offering high specificity and sensitivity. Selected Ion Monitoring (SIM) mode is often used to enhance sensitivity by monitoring only the characteristic ions of Triadimefon and its metabolites.[22]
The Validation Workflow: A Self-Validating System
A robust analytical method validation protocol is a self-validating system, ensuring the reliability of the data generated. The following diagram illustrates the key parameters to be evaluated as per ICH guidelines.[4][5][9]
Caption: A typical workflow for analytical method validation.
Experimental Protocols
The following are detailed, step-by-step methodologies for the analysis of Triadimefon using HPLC-UV and GC-MS.
Protocol 1: HPLC-UV Method for the Determination of Triadimefon
This protocol is designed for the quantification of Triadimefon in technical materials and formulated products.
1. Instrumentation and Conditions:
-
HPLC System: A system equipped with a pump, autosampler, column oven, and UV detector.
-
Column: C18, 5 µm particle size, 4.6 mm x 250 mm (or equivalent).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40 °C.[20]
-
Injection Volume: 20 µL.
2. Reagent and Standard Preparation:
-
Acetonitrile: HPLC grade.
-
Water: HPLC grade.
-
Triadimefon Standard: A certified reference standard of known purity.
-
Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh about 50 mg of Triadimefon standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
3. Sample Preparation:
-
Technical Material/Formulated Product: Accurately weigh a portion of the homogenized sample containing approximately 50 mg of Triadimefon into a 50 mL volumetric flask.
-
Extraction: Add about 40 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution.[20][21]
-
Dilution: Allow the solution to cool to room temperature and dilute to volume with the mobile phase. Mix well.
-
Filtration: Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial.
4. System Suitability:
-
Before starting the analysis, inject the mid-range working standard solution five times.
-
The relative standard deviation (RSD) of the peak areas should be ≤ 2.0%.
-
The tailing factor for the Triadimefon peak should be ≤ 2.0.
-
The theoretical plates for the Triadimefon peak should be ≥ 2000.
5. Analysis:
-
Inject the blank (mobile phase), working standard solutions, and sample solutions into the HPLC system.
-
Construct a calibration curve by plotting the peak area of Triadimefon against the concentration of the working standard solutions.
-
Determine the concentration of Triadimefon in the sample solutions from the calibration curve.
Protocol 2: GC-MS Method for the Determination of Triadimefon and Triadimenol Residues
This protocol is suitable for the analysis of Triadimefon and its primary metabolite, Triadimenol, in complex matrices such as fruits and vegetables.
1. Instrumentation and Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A fused silica capillary column with a stationary phase suitable for pesticide analysis (e.g., 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 1 min.
-
Ramp 1: 20 °C/min to 180 °C.
-
Ramp 2: 5 °C/min to 280 °C, hold for 5 min.
-
-
Injection Mode: Splitless.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for Triadimefon and Triadimenol.
2. Reagent and Standard Preparation:
-
Solvents: Acetonitrile, petroleum ether, dichloromethane (pesticide residue grade).
-
Standards: Certified reference standards of Triadimefon and Triadimenol.
-
Standard Stock Solutions (e.g., 100 µg/mL): Prepare individual stock solutions in a suitable solvent like acetone.
-
Mixed Working Standard Solutions: Prepare a series of mixed working standard solutions containing both Triadimefon and Triadimenol at various concentrations.
3. Sample Preparation (QuEChERS-based):
-
Homogenization: Homogenize a representative portion of the sample (e.g., 10 g of cucumber).[22]
-
Extraction: Place the homogenized sample in a 50 mL centrifuge tube. Add 10 mL of acetonitrile and shake vigorously for 1 min.
-
Salting Out: Add anhydrous magnesium sulfate and sodium chloride to induce phase separation. Shake vigorously for 1 min.
-
Centrifugation: Centrifuge at ≥ 3000 rpm for 5 min.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the upper acetonitrile layer to a d-SPE tube containing primary secondary amine (PSA) sorbent and anhydrous magnesium sulfate. Vortex for 30 s.
-
Centrifugation: Centrifuge at ≥ 3000 rpm for 5 min.
-
Final Extract: Transfer the cleaned extract into a GC vial. An internal standard can be added at this stage.
4. Analysis:
-
Inject the prepared sample extracts and working standard solutions into the GC-MS system.
-
Identify and quantify Triadimefon and Triadimenol based on their retention times and the response of their characteristic ions.
Data Presentation: A Comparative Summary
The following tables summarize the key performance characteristics of the two analytical methods.
Table 1: Comparison of HPLC-UV and GC-MS for Triadimefon Analysis
| Parameter | HPLC-UV | GC-MS |
| Principle | Partition chromatography | Gas-phase separation based on volatility |
| Analyte Suitability | Non-volatile, thermally labile compounds | Volatile, thermally stable compounds |
| Selectivity | Moderate to high | Very high |
| Sensitivity | Good (µg/mL range) | Excellent (ng/mL to pg/mL range) |
| Matrix Effects | Can be significant | Can be mitigated with cleanup |
| Confirmation | Retention time | Retention time and mass spectrum |
Table 2: Typical Validation Parameters and Acceptance Criteria (based on ICH Q2(R2)) [4][5][9]
| Validation Parameter | Acceptance Criteria |
| Specificity/Selectivity | No interference from blank, placebo, or related substances at the retention time of the analyte. |
| Linearity (r²) | ≥ 0.995 |
| Accuracy (% Recovery) | Typically 80-120% for drug product, 70-120% for residues. |
| Precision (% RSD) | Repeatability (Intra-day): ≤ 2.0% Intermediate Precision (Inter-day): ≤ 3.0% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1 |
| Robustness | No significant change in results with small, deliberate variations in method parameters. |
The following diagram illustrates the logical relationship for establishing the limits of detection and quantitation.
Sources
- 1. EXTOXNET PIP - TRIADIMEFON [extoxnet.orst.edu]
- 2. Triadimefon - Wikipedia [en.wikipedia.org]
- 3. 498. Triadimefon (Pesticide residues in food: 1979 evaluations) [inchem.org]
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- 6. qbdgroup.com [qbdgroup.com]
- 7. FDA Guidance for Industry: Q2A Validation of Analytical Procedures - ECA Academy [gmp-compliance.org]
- 8. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
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- 10. fda.gov [fda.gov]
- 11. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 12. EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5 - ECA Academy [gmp-compliance.org]
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- 15. ema.europa.eu [ema.europa.eu]
- 16. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 17. Quality: specifications, analytical procedures and analytical validation | European Medicines Agency (EMA) [ema.europa.eu]
- 18. EMA publishes Document on the Validation of analytical Methods - ECA Academy [gmp-compliance.org]
- 19. HPLC Separation of Triadimefon on Obelisc and Primesep Columns | SIELC Technologies [sielc.com]
- 20. cipac.org [cipac.org]
- 21. cipac.org [cipac.org]
- 22. Determination of Buprofezin and Triadimefon Residues in Cucumbers by GC-MS [spkx.net.cn]
A Comparative Guide to the Synthesis of 3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one
Introduction
3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one, also known as α-triazolyl pinacolone, is a pivotal chemical intermediate in the agrochemical industry.[1] Its structure serves as a fundamental building block for a range of potent triazole-based fungicides and plant growth regulators, including paclobutrazol, uniconazole, and diniconazole.[2][3] The efficacy and economic viability of these agricultural products are directly influenced by the efficiency, cost, and scalability of the synthesis route used to produce this key precursor.
This guide provides an in-depth, objective comparison of the predominant synthetic pathways to this compound. We will dissect the experimental protocols, analyze the underlying chemical principles, and present comparative data to empower researchers and process chemists in selecting the optimal route for their specific applications, whether for laboratory-scale research or industrial manufacturing.
Core Synthetic Strategy: Nucleophilic Substitution
The synthesis of this compound is primarily achieved through the nucleophilic substitution (alkylation) of 1,2,4-triazole with a halogenated derivative of 3,3-dimethyl-butan-2-one (pinacolone). The core of this transformation involves the formation of a new carbon-nitrogen bond between the triazole ring and the pinacolone backbone.
The general workflow can be visualized as follows:
Caption: General workflow for the synthesis of the target compound.
The choice of the halogen on the pinacolone derivative (chlorine vs. bromine) and the selection of the base and solvent system are the primary variables that define the specific synthetic routes. We will compare two major pathways based on the halogenated precursor.
Route 1: Alkylation with 1-Chloro-3,3-dimethyl-2-butanone (α-Chloropinacolin)
This route is the most widely documented and commercially practiced method, utilizing the relatively stable and cost-effective chlorinated precursor. The reaction proceeds via an SN2 mechanism where the deprotonated 1,2,4-triazole anion acts as the nucleophile, attacking the electrophilic carbon adjacent to the carbonyl group and displacing the chloride ion.
Comparative Experimental Protocols
Two distinct protocols are presented below, highlighting how variations in reaction conditions can significantly impact yield and workup procedure.
Protocol A: High-Yield Synthesis in Acetone/K₂CO₃
This method, adapted from patent literature, demonstrates a remarkably efficient synthesis with a near-quantitative yield.[4]
-
Reagents:
-
1H-1,2,4-triazole (0.1 mol, 6.9 g)
-
Potassium Carbonate (K₂CO₃), anhydrous (0.109 mol, 15.1 g)
-
1-Chloro-3,3-dimethyl-2-butanone (0.1 mol, 13.4 g)
-
Acetone (70 mL total)
-
Hexane (for extraction)
-
-
Procedure:
-
A solution of 1H-1,2,4-triazole in 50 mL of acetone is prepared in a reaction vessel equipped with a reflux condenser.
-
Potassium carbonate is added, and the mixture is brought to a boil for approximately 10-15 minutes. The purpose of this step is to activate the triazole by forming its potassium salt, a more potent nucleophile.
-
A solution of 1-chloro-3,3-dimethyl-2-butanone in 20 mL of acetone is added dropwise to the boiling mixture.
-
The reaction mixture is maintained at reflux for 5 to 7 hours, with reaction progress monitored by an appropriate method (e.g., TLC).
-
After cooling, the inorganic precipitate (KCl and excess K₂CO₃) is removed by filtration.
-
The acetone is distilled from the filtrate under reduced pressure.
-
The resulting residue is extracted with boiling hexane. The desired product is soluble in hot hexane, while impurities may be left behind.
-
Upon cooling the hexane extract, the pure product, this compound, crystallizes as a white precipitate.
-
The precipitate is collected by filtration, yielding 16.5 g (99%) of the product with a melting point of 65-67°C.[4]
-
Protocol B: Standard Synthesis with Benzene Crystallization
This protocol describes a more conventional approach resulting in a good, albeit lower, yield.[5]
-
Reagents:
-
1,2,4-Triazole (2 mol, 138 g)
-
Potassium Carbonate (K₂CO₃), ground (2 mol, 276.4 g)
-
α-Chloropinacolin (2 mol, 269.2 g)
-
Acetone (500 mL)
-
Benzene (for crystallization)
-
-
Procedure:
-
To a mixture of ground potassium carbonate and α-chloropinacolin in acetone at room temperature, 1,2,4-triazole is added in portions. The exothermic nature of the addition causes the internal temperature to rise to the boiling point.
-
The reaction mixture is stirred under reflux for 5 hours.
-
After cooling to room temperature, the mixture is filtered to remove inorganic salts.
-
The filtrate is concentrated by distilling off the solvent in vacuo.
-
The resulting oily residue is treated with benzene, inducing crystallization.
-
The solid product is collected, yielding 240.8 g (72% of theory) with a melting point of 62-64°C.[5]
-
Route 2: Alkylation with 1-Bromo-3,3-dimethyl-2-butanone
This alternative route utilizes the brominated analog of pinacolone. From a mechanistic standpoint, bromide is a superior leaving group compared to chloride, which can potentially lead to faster reaction rates or allow for milder reaction conditions. However, bromo-compounds are typically more expensive and can be less stable than their chloro counterparts.
Protocol C: Synthesis with a Brominated Precursor and Triethylamine
This procedure uses an organic base, triethylamine, in place of potassium carbonate.[6][7]
-
Reagents:
-
1-Bromo-3,3-dimethylbutan-2-one (8 mmol)
-
5-((1H-1,2,4-triazol-1-yl)methyl)-1,3,4-thiadiazole-2(3H)-thione (8 mmol) - Note: This specific literature example synthesizes a more complex molecule, but the core reaction of alkylating a triazole with the bromo-ketone is directly applicable. For our target, this would be replaced with 1,2,4-triazole.
-
Triethylamine (8 mmol)
-
Acetone (50 mL)
-
Ethanol (for recrystallization)
-
-
Procedure:
-
A mixture of the triazole-containing starting material, 1-bromo-3,3-dimethylbutan-2-one, and triethylamine in acetone is refluxed for 4 hours.[6] Triethylamine acts as both a base to deprotonate the triazole and a scavenger for the HBr byproduct.
-
The reaction mixture is cooled, leading to the precipitation of the product and triethylammonium bromide salt.
-
The crude solid is collected and recrystallized from ethanol to afford the pure product.
-
The reported yield for a similar transformation using this method was 50.86%.[6]
-
Comparative Analysis
To facilitate an objective comparison, the key performance indicators for each route are summarized below.
Caption: Head-to-head comparison of the two primary synthetic routes.
Quantitative Data Summary
| Parameter | Route 1 (Protocol A) | Route 1 (Protocol B) | Route 2 (Protocol C) |
| Halogenated Precursor | 1-Chloro-3,3-dimethyl-2-butanone | 1-Chloro-3,3-dimethyl-2-butanone | 1-Bromo-3,3-dimethyl-2-butanone |
| Base | K₂CO₃ (inorganic) | K₂CO₃ (inorganic) | Triethylamine (organic) |
| Solvent | Acetone | Acetone | Acetone |
| Reaction Time | 5-7 hours | 5 hours | 4 hours |
| Reported Yield | 99% [4] | 72%[5] | ~51%[6] |
| Melting Point (°C) | 65-67[4] | 62-64[5] | Not specified |
| Purification Method | Hexane Extraction/Crystallization | Benzene Crystallization | Ethanol Recrystallization |
Expertise-Driven Insights
-
Yield and Efficiency: The data unequivocally favors Route 1, Protocol A , which achieves a near-quantitative yield of 99%.[4] This level of efficiency is exceptional and highly desirable for industrial processes, minimizing waste and maximizing output. The use of a bromo-precursor in Route 2, despite its better leaving group ability, resulted in a significantly lower yield in the cited literature.[6] This suggests that for this specific substrate, optimizing conditions with the chloro-precursor is more fruitful than simply switching to a more reactive halogen.
-
Cost and Reagent Selection: The chloro-precursor (α-chloropinacolin) is generally more economical than the bromo-precursor due to the lower cost of chlorinating agents.[1] Furthermore, potassium carbonate (K₂CO₃) is a bulk, inexpensive, and easy-to-handle solid base. In contrast, triethylamine is a more expensive liquid organic base that requires more careful handling. Therefore, from a cost-of-goods perspective, Route 1 is substantially more advantageous .
-
Process and Workup: The workup for Route 1 protocols is straightforward, involving the filtration of solid K₂CO₃ and the byproduct KCl. The high-yield Protocol A employs hexane for purification, a relatively low-toxicity and effective solvent for crystallizing the target compound.[4] The use of benzene in Protocol B is less favorable due to its toxicity.[5] The workup for Route 2 involves managing the triethylammonium bromide salt, which can sometimes complicate purification.
-
Scalability and Industrial Viability: Considering the high yield, low-cost reagents, and simple solid-liquid separation, Route 1 (Protocol A) is the most robust and scalable option for industrial production . Its efficiency directly translates to lower production costs and a more sustainable process.
Conclusion
While several pathways to this compound exist, the alkylation of 1,2,4-triazole with 1-chloro-3,3-dimethyl-2-butanone using potassium carbonate as a base in acetone stands out as the superior method. The protocol achieving a 99% yield demonstrates an optimized system that is highly efficient, cost-effective, and well-suited for large-scale manufacturing.[4] The alternative route using a brominated precursor offers no clear advantages in yield and comes with a higher reagent cost, making it less attractive for commercial applications. For researchers and drug development professionals, a deep understanding of these synthetic nuances is critical for the efficient and economical production of vital agrochemical and pharmaceutical compounds.
References
- Title: Process for the synthesis of 3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)
-
Title: Synthesis of 3,3-dimethyl-1-(1,2,4-triazol-1-yl)-butan-2-one Source: PrepChem.com URL: [Link]
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Title: Synthesis of 3,3-dimethyl-4-fluoro-1-(1,2,4-triazol-1-yl)-butan-2-one Source: PrepChem.com URL: [Link]
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Title: The Significance of 3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)-2-butanone in Agricultural Chemical Synthesis Source: Agrochemicals Manufacturer Analysis URL: [Link]
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Title: 3,3-Dimethyl-1-[5-(1H-1,2,4-triazol-1-ylmethyl)-1,3,4-thiadiazol-2-ylsulfanyl]butan-2-one Source: National Center for Biotechnology Information (PMC - NIH) URL: [Link]
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Title: Synthesis, crystal structure and plant growth regulatory activity of 1-(3-Amino-[2][4][5]triazol-1-yl)-3, 3-dimethyl-butan-2-one Source: ResearchGate URL: [Link]
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Title: 3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)-2-butanone | C8H13N3O | CID 100877 Source: PubChem URL: [Link]
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Title: Optimizing Agrochemical Synthesis: The Role of 3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl) Source: Agrochemicals Manufacturer Analysis URL: [Link]
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A Comparative Guide to Triazole Fungicide Intermediates: 3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one vs. Key Alternatives
Executive Summary
In the synthesis of modern agricultural and pharmaceutical agents, the selection of a chemical intermediate is a critical decision that dictates the efficiency, scalability, and economic viability of the entire process. This is particularly true for triazole fungicides, a dominant class of compounds used to protect crops and treat medical mycoses. This guide provides a detailed comparative analysis of 3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one, a foundational building block for numerous high-impact fungicides, against other pivotal triazole intermediates. We will explore the nuances of their synthesis, compare performance based on experimental data, and provide expert insights into the causal factors behind protocol choices, offering researchers and development professionals a clear framework for strategic intermediate selection.
The Indispensable Role of Triazole Intermediates
Triazole fungicides are systemic compounds renowned for their broad-spectrum activity. Their primary mechanism of action involves the inhibition of sterol 14α-demethylase, a key enzyme in the fungal ergosterol biosynthesis pathway. This disruption of the fungal cell membrane is a highly effective method of control. The core of every triazole fungicide is the 1,2,4-triazole ring, which must be efficiently incorporated into a more complex molecular scaffold. The nature of this scaffold, the "intermediate," defines the synthetic route and ultimately influences the properties of the final active ingredient.
Spotlight on this compound: A Versatile Workhorse
This compound is a cornerstone intermediate for some of the most successful triazole fungicides and plant growth regulators, including:
Its value lies in a robust and high-yielding synthesis and a chemical structure amenable to further modification.
Optimized Synthesis: A Self-Validating Protocol
The predominant synthesis is a direct nucleophilic substitution where 1,2,4-triazole is alkylated with an α-haloketone, typically 1-chloro-3,3-dimethyl-2-butanone (α-chloropinacolin).[5][6] This reaction is notable for its efficiency and scalability.
Experimental Protocol: High-Yield Synthesis of this compound
-
Reactor Setup: Charge a suitable reaction vessel with 1,2,4-triazole (1.0 mol), potassium carbonate (K₂CO₃, 1.1 mol), and acetone (500 mL).
-
Initial Reflux: Heat the mixture to reflux for 10-15 minutes to ensure activation and solubility.
-
Substrate Addition: Add a solution of 1-chloro-3,3-dimethyl-2-butanone (1.0 mol) in acetone (200 mL) dropwise to the boiling mixture. The exothermic nature of the reaction will maintain the reflux.[6]
-
Reaction: Maintain the reaction mixture at reflux for 5-7 hours. Monitor progress via Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[5]
-
Work-up: After cooling to room temperature, filter the mixture to remove the inorganic potassium salts.
-
Isolation: Concentrate the filtrate by distilling off the acetone under reduced pressure. The resulting residue is the crude product.
-
Purification: Extract the crude product with boiling hexane. Upon cooling, pure this compound precipitates as a white solid. Yields of up to 99% have been reported under optimized conditions.[5]
Expertise & Causality Behind Experimental Choices:
-
Solvent System (Acetone): Acetone is an ideal polar aprotic solvent for this SN2 reaction. It readily dissolves the organic reactants while being inert to the base and allowing for easy removal post-reaction.
-
Base Selection (K₂CO₃): Potassium carbonate is a cost-effective, non-hygroscopic, and sufficiently strong base to deprotonate the N-H of the triazole ring, creating the nucleophile. Its insolubility in acetone simplifies the work-up to a simple filtration step.
-
Purification (Hexane Extraction): The high polarity of the triazolyl-ketone product contrasts sharply with the non-polar nature of hexane. This differential solubility allows for highly effective purification by selective extraction and subsequent crystallization, removing non-polar impurities.
Caption: Optimized workflow for the synthesis of the target intermediate.
Comparative Analysis: Performance vs. Alternative Intermediates
While highly effective, this compound is one of several key intermediates. The optimal choice depends entirely on the target active ingredient.
| Intermediate | Target Fungicide(s) | Typical Overall Yield | Key Synthetic Challenge |
| This compound | Triadimefon, Tebuconazole | >90% (for intermediate) | Control of N1 vs. N4 alkylation (typically favors N1) |
| 1-(4-chlorophenyl)-4,4-dimethyl-3-pentanone | Tebuconazole | 85-95% | Multi-step synthesis from p-chloroformaldehyde[7][] |
| 2-(2,4-dichlorobenzoyl)acetonitrile | Difenoconazole | 70-80% | Handling of cyanide reagents; multi-step process |
| 1-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone | Propiconazole | 75-85% | Ketal protection/deprotection steps required |
Table 1: Comparative data for key triazole fungicide intermediates.
Tebuconazole Intermediates: A Multi-Step Approach
The synthesis of Tebuconazole often employs a different strategy, starting with p-chloroformaldehyde.[] This route involves an aldehyde-ketone condensation followed by catalytic hydrogenation to produce the intermediate 1-(4-chlorophenyl)-4,4-dimethyl-3-pentanone .[7] While effective, this multi-step process is inherently more complex than the direct alkylation used for our primary topic intermediate. Subsequent steps for Tebuconazole synthesis involve epoxidation and then ring-opening with the triazole anion, adding further complexity.[9]
Difenoconazole and Propiconazole Intermediates: The Challenge of Complexity
The synthesis of fungicides like Difenoconazole and Propiconazole requires even more specialized intermediates. These routes often involve more steps, including the use of protecting groups (e.g., ketals for Propiconazole) and potentially hazardous reagents. This increased complexity typically translates to a lower overall yield, more demanding purification, and higher production costs compared to the straightforward synthesis of this compound.
Caption: Logical comparison of synthetic strategies for triazole intermediates.
Conclusion and Strategic Recommendations
For research and development professionals, the data clearly indicates that This compound represents a superior choice when the target molecule allows for its use. Its primary advantages are:
-
Synthetic Efficiency: A single-step, high-yield reaction significantly reduces process time and cost.
-
Simplicity and Scalability: The protocol avoids hazardous reagents and complex purification, making it highly amenable to industrial-scale production.
-
Versatility: It serves as a common precursor for a wide range of commercially important fungicides and plant growth regulators.
While more complex intermediates are necessary for synthesizing specific active ingredients like Difenoconazole or Propiconazole, they inherently involve trade-offs in yield, cost, and process complexity. Therefore, for novel fungicide discovery and process optimization, synthetic routes designed around robust and efficient building blocks like this compound are strategically advantageous.
References
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-
Synthesis of 3,3-dimethyl-1-(1,2,4-triazol-1-yl)-butan-2-one. (n.d.). PrepChem.com. Retrieved from [Link]
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The Significance of 3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)-2-butanone in Agricultural Chemical Synthesis. (n.d.). LinkedIn. Retrieved from [Link]
- Tebuconazole intermediate and preparation method of tebuconazole. (n.d.). Google Patents.
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Synthesis and characterization of fungicide tebuconazole. (2007). ResearchGate. Retrieved from [Link]
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Microbial Transformation of Triadimefon to Triadimenol in Soils: Selective Production Rates of Triadimenol Stereoisomers Affect Exposure and Risk. (2011). PubMed. Retrieved from [Link]
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Microbial Transformation of Triadimefon to Triadimenol in Soils: Selective Production Rates of Triadimenol Stereoisomers Affect Exposure and Risk. (2011). ResearchGate. Retrieved from [Link]
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3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)-2-butanone. (n.d.). PubChem. Retrieved from [Link]
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A Comparative Guide to the Efficacy of Fungicides Derived from Different Precursors
For researchers, scientists, and professionals in drug development, the selection of an appropriate fungicide is a critical decision influenced by factors such as efficacy, mechanism of action, spectrum of activity, and potential for resistance development. This guide provides an in-depth, objective comparison of fungicides derived from distinct precursor categories: synthetic chemicals, natural products, and biological organisms. By examining experimental data and the underlying scientific principles, this document aims to equip you with the knowledge to make informed decisions in your research and development endeavors.
Introduction: The Ever-Evolving Landscape of Fungal Control
Fungal pathogens pose a significant threat to agriculture, food security, and human health, causing substantial economic losses and diseases.[1][2] The primary method of control has been the application of fungicides. However, the continuous use of these agents has led to the emergence of resistant fungal strains, necessitating a deeper understanding of their mechanisms and the exploration of novel alternatives.[3] This guide will dissect the performance of major fungicide classes, categorized by their origins, to provide a clear comparative framework.
Classification of Fungicides by Precursor
Fungicides can be broadly classified into three main groups based on their precursor origins. This classification is crucial as the precursor often dictates the fungicide's fundamental chemical properties, mode of action, and environmental footprint.
Figure 1: Classification of fungicides based on their precursor origins.
Synthetic Fungicides: Precision in Chemical Design
Synthetic fungicides are chemically synthesized molecules designed to target specific metabolic pathways in fungi. Their development often involves extensive research to optimize efficacy, stability, and spectrum of activity.
Quinone Outside Inhibitors (QoIs)
-
Precursor Origin: The discovery of strobilurins, natural antifungal compounds produced by the fungus Strobilurus tenacellus, was the catalyst for the development of synthetic QoI fungicides.[4] Synthetic analogs were created to enhance photostability and broaden the spectrum of activity.[5]
-
Mechanism of Action: QoIs inhibit mitochondrial respiration by binding to the Qo site of cytochrome b, which is part of the cytochrome bc1 complex (Complex III). This blockage disrupts the electron transport chain, leading to a cessation of ATP synthesis and subsequent fungal death.[4]
-
Efficacy: QoIs, such as azoxystrobin and pyraclostrobin, exhibit broad-spectrum activity against a wide range of fungal pathogens, including Ascomycetes, Basidiomycetes, and Oomycetes. However, their efficacy can be compromised by the development of resistance. For instance, in the control of Asian soybean rust, the efficacy of some QoIs has been reduced, with azoxystrobin and pyraclostrobin showing lower control percentages compared to picoxystrobin and trifloxystrobin.[6][7]
Demethylation Inhibitors (DMIs)
-
Precursor Origin: DMIs are a large and diverse group of synthetic fungicides, including triazoles, imidazoles, and pyrimidines. Their development is a result of extensive chemical synthesis programs aimed at identifying compounds that interfere with fungal sterol biosynthesis.
-
Mechanism of Action: DMIs inhibit the C14-demethylase enzyme, which is essential for the production of ergosterol, a vital component of fungal cell membranes.[8][9] The disruption of ergosterol synthesis leads to the accumulation of toxic sterol precursors and compromises cell membrane integrity, ultimately inhibiting fungal growth.[10]
-
Efficacy: DMI fungicides have been widely used for their broad-spectrum and curative activity against many fungal diseases.[9] However, resistance to DMIs has been reported in various fungal pathogens.[11]
Succinate Dehydrogenase Inhibitors (SDHIs)
-
Precursor Origin: SDHIs are a class of synthetic fungicides that have been developed through chemical synthesis to target fungal respiration.
-
Mechanism of Action: SDHIs block the fungal respiratory chain at Complex II (succinate dehydrogenase), an enzyme involved in cellular respiration.[12][13] This inhibition disrupts the tricarboxylic acid (TCA) cycle and electron transport, leading to a severe energy deficit in the fungal cell.
-
Efficacy: SDHIs are effective against a range of fungal pathogens. However, similar to other single-site inhibitors, the repeated use of SDHIs has led to the development of resistance in several fungal species, often due to mutations in the target Sdh genes.[14]
Natural Product-Derived Fungicides: Harnessing Nature's Arsenal
Natural product-derived fungicides are compounds extracted from plants and other natural sources that possess antifungal properties. They are often complex mixtures of bioactive molecules.
Plant Extracts
-
Precursor Origin: Various plants produce secondary metabolites with antifungal properties as a defense mechanism against pathogens. Crude extracts from these plants can be used as fungicides.
-
Mechanism of Action: The antifungal activity of plant extracts is often attributed to a mixture of compounds, such as phenols, flavonoids, and alkaloids, that can act on multiple targets in the fungal cell. This multi-target action is believed to reduce the risk of resistance development.
-
Efficacy: The efficacy of plant extracts can be variable and is often lower than that of synthetic fungicides.[2] However, some extracts have shown significant inhibitory effects. For example, extracts of Cannabis sativa have demonstrated 100% inhibition of Curvularia lunata at a 20% concentration.[15] Extracts from Lantana hirta and Argemone ochroleuca have also shown 100% in vitro inhibition of Pestalotiopsis clavispora and Colletotrichum gloeosporioides.[16]
Essential Oils
-
Precursor Origin: Essential oils are volatile aromatic compounds extracted from plants. Their antifungal properties have been recognized for centuries.
-
Mechanism of Action: The lipophilic nature of essential oils allows them to disrupt the fungal cell membrane, leading to increased permeability and leakage of cellular contents. Specific components can also interfere with cellular processes like respiration and enzyme activity.
-
Efficacy: The efficacy of essential oils depends on their composition and concentration. Thyme essential oil has been shown to completely inhibit the growth of several banana rot fungi at 1000 ppm, while cinnamon and oregano oils were effective at 600 ppm.[17]
Biological Fungicides: The Power of Living Organisms
Biological fungicides, or biofungicides, utilize living microorganisms to suppress fungal pathogens. Their use is a cornerstone of sustainable agriculture and integrated pest management (IPM) programs.
Trichoderma Species
-
Precursor Origin: Trichoderma are free-living fungi that are common in soil and root ecosystems. Certain species are known for their potent antagonistic activity against a wide range of plant pathogenic fungi.[18][19]
-
Mechanism of Action: Trichoderma spp. employ multiple mechanisms to combat fungal pathogens, including:
-
Efficacy: Trichoderma harzianum has been shown to inhibit the growth of pathogens like Fusarium solani, Rhizoctonia solani, and Phoma destructiva by 88.0% to 100% in dual culture assays.[21] Commercial formulations based on Trichoderma have demonstrated performance equal to or better than chemical products against many fungal pathogens.[22]
Bacillus Species
-
Precursor Origin: Bacillus is a genus of bacteria that are commonly found in soil. Some species, such as Bacillus subtilis, are known for their ability to produce a wide array of antimicrobial compounds.
-
Mechanism of Action: Bacillus subtilis produces a variety of antifungal metabolites, including lipopeptides, that disrupt fungal cell membranes and inhibit growth. It can also induce systemic resistance in plants and compete with pathogens for resources.[23][24]
-
Efficacy: Bacillus subtilis has shown significant efficacy in controlling various fungal diseases. In some studies, its performance in controlling green mould disease was comparable to the chemical fungicide prochloraz, and it also led to an increase in mushroom yield.[25] Some isolates of B. subtilis have demonstrated up to 88.25% inhibition of Rhizoctonia bataticola.[26]
Quantitative Efficacy Comparison
The following table summarizes available quantitative data on the efficacy of fungicides from different precursor categories. It is important to note that direct, head-to-head comparative studies under identical conditions are limited, and efficacy can vary significantly based on the pathogen, crop, and environmental conditions.
| Fungicide Class (Example Active Ingredient/Organism) | Precursor Category | Target Pathogen | Efficacy Metric (Concentration) | Efficacy Value | Reference |
| QoI (Azoxystrobin) | Synthetic | Phakopsora pachyrhizi | % Control (Field) | 15.8% | [6][7] |
| QoI (Trifloxystrobin) | Synthetic | Phakopsora pachyrhizi | % Control (Field) | 69.7% | [6][7] |
| DMI (Tebuconazole) | Synthetic | Fusarium oxysporum f.sp. lentis | % Mycelial Inhibition (500 ppm) | 100% | [27] |
| DMI (Propiconazole) | Synthetic | Fusarium oxysporum f.sp. lentis | % Mycelial Inhibition (50 ppm) | 100% | |
| Plant Extract (Cannabis sativa) | Natural Product | Curvularia lunata | % Mycelial Inhibition (20% extract) | 100% | [15] |
| Plant Extract (Prosopis juliflora) | Natural Product | Alternaria solani | % Growth Inhibition (30% extract) | High | [17] |
| Essential Oil (Thyme) | Natural Product | Banana Rot Fungi | % Inhibition (1000 ppm) | 100% | [17] |
| Essential Oil (Cinnamon) | Natural Product | Banana Rot Fungi | % Inhibition (600 ppm) | High | [17] |
| Trichoderma harzianum | Biological | Fusarium solani | % Mycelial Inhibition (Dual Culture) | 88.0 - 100% | [21] |
| Bacillus subtilis | Biological | Rhizoctonia bataticola | % Mycelial Inhibition (Dual Culture) | 88.25% | [26] |
| Bacillus subtilis | Biological | Sclerotinia rolfsii | % Mycelial Inhibition (Dual Culture) | 79.94% | [26] |
Experimental Protocols
In Vitro Antifungal Susceptibility Testing: Broth Microdilution Method
This protocol is a standardized method for determining the Minimum Inhibitory Concentration (MIC) of a fungicide.
-
Prepare Fungal Inoculum: Culture the test fungus on an appropriate agar medium. Harvest spores or mycelial fragments and suspend them in a sterile saline solution. Adjust the concentration of the inoculum to a standardized level using a spectrophotometer or hemocytometer.
-
Prepare Fungicide Dilutions: Prepare a stock solution of the fungicide in a suitable solvent. Perform serial two-fold dilutions of the fungicide in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation: Add a standardized volume of the fungal inoculum to each well of the microtiter plate. Include a positive control (no fungicide) and a negative control (no inoculum).
-
Incubation: Incubate the microtiter plate at an optimal temperature and for a sufficient duration for fungal growth to be visible in the positive control wells.
-
MIC Determination: The MIC is the lowest concentration of the fungicide that completely inhibits visible growth of the fungus.
Figure 2: Workflow for the broth microdilution method for antifungal susceptibility testing.
Conclusion and Future Perspectives
The choice of a fungicide is a multifaceted decision that requires a thorough understanding of the available options. Synthetic fungicides offer high efficacy and broad-spectrum activity but are prone to resistance development. Natural product-derived fungicides present a more environmentally friendly alternative with a lower risk of resistance, though their efficacy can be more variable. Biological fungicides provide a sustainable approach to disease management, often with multiple modes of action and beneficial effects on plant growth.
Future research should focus on integrated strategies that combine the strengths of these different approaches. The development of novel formulations to enhance the stability and efficacy of natural and biological fungicides is a promising area of investigation.[5] Furthermore, a deeper understanding of the complex interactions between fungicides, pathogens, host plants, and the environment will be crucial for developing more effective and sustainable disease management strategies.
References
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A Comparative Spectroscopic Guide to 3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one and Triadimefon
This guide provides an in-depth comparative analysis of the spectroscopic characteristics of 3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one and the closely related fungicide, Triadimefon. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data to elucidate the structural distinctions between these two triazole-containing compounds. Our approach emphasizes not just the presentation of data, but the underlying principles that govern the observed spectral differences, thereby providing a robust framework for unambiguous identification and characterization.
Introduction: The Imperative for Precise Structural Elucidation
This compound and Triadimefon share a common triazole and substituted butanone backbone. However, the presence of a 4-chlorophenoxy group in Triadimefon introduces significant electronic and steric differences, profoundly influencing their spectroscopic signatures. Accurate differentiation is paramount for regulatory compliance, mechanistic studies, and the development of new active pharmaceutical ingredients. This guide will systematically dissect the ¹H NMR, ¹³C NMR, IR, and MS data for both molecules, offering a clear rationale for spectral assignments and highlighting the key distinguishing features.
Molecular Structures: A Visual Foundation for Spectroscopic Comparison
A fundamental understanding of the molecular architecture is a prerequisite for interpreting spectroscopic data. The following diagrams illustrate the structures of this compound and Triadimefon.
Caption: Molecular structures of the two triazole compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Proton and Carbon Analysis
NMR spectroscopy provides unparalleled insight into the chemical environment of individual atoms within a molecule.[1][2][3] The distinct electronic environments in this compound and Triadimefon give rise to characteristic and readily distinguishable ¹H and ¹³C NMR spectra.
¹H NMR Spectral Comparison
The ¹H NMR spectra are particularly informative for differentiating these two compounds. The key differences arise from the influence of the 4-chlorophenoxy group in Triadimefon.
| Assignment | This compound Chemical Shift (δ, ppm) [4] | Triadimefon Chemical Shift (δ, ppm) [5] | Rationale for Differences |
| tert-Butyl Protons (9H, s) | 1.24 | ~1.1 - 1.3 | The chemical shift of the bulky tert-butyl group is relatively insensitive to distant structural changes. |
| Methylene Protons (2H, s) | 5.16 | ~5.3 - 5.5 | In Triadimefon, the methylene protons are adjacent to a chiral center and an oxygen atom, leading to a downfield shift compared to the simpler structure. |
| Triazole Protons (1H, s) | 7.91 | ~7.7 - 8.0 | The electronic environment of the triazole ring protons is similar in both molecules, resulting in comparable chemical shifts. |
| Triazole Protons (1H, s) | 8.10 | ~8.2 - 8.5 | The second triazole proton in both compounds appears further downfield. |
| Aryl Protons (2H, d) | - | ~6.9 - 7.0 | These signals, absent in the spectrum of this compound, are characteristic of the protons on the 4-chlorophenyl ring ortho to the ether linkage in Triadimefon. |
| Aryl Protons (2H, d) | - | ~7.2 - 7.3 | These signals correspond to the protons on the 4-chlorophenyl ring meta to the ether linkage in Triadimefon. |
| Methine Proton (1H, s) | - | ~5.9 - 6.1 | This singlet, unique to Triadimefon, is from the proton on the carbon bearing the triazole and 4-chlorophenoxy groups. |
Expertise in Action: The most telling difference in the ¹H NMR spectra is the presence of the aromatic signals and the downfield methine proton in Triadimefon. The aromatic protons appear as two distinct doublets due to the para-substitution pattern on the phenyl ring. The integration of these signals (2H each) confirms this assignment. The methine proton in Triadimefon is significantly deshielded due to the electronegativity of the adjacent oxygen and the triazole ring.
¹³C NMR Spectral Comparison
The ¹³C NMR spectra further corroborate the structural differences, with the carbon atoms of the 4-chlorophenoxy group in Triadimefon being the most obvious distinguishing features.
| Assignment | This compound Chemical Shift (δ, ppm) [4] | Triadimefon (Predicted and Literature-based) Chemical Shift (δ, ppm) | Rationale for Differences |
| tert-Butyl Carbons (3C) | 26.05 | ~26 | The chemical shift of the methyl carbons of the tert-butyl group is expected to be very similar in both compounds. |
| Quaternary Carbon (C(CH₃)₃) | 43.49 | ~44 | The quaternary carbon of the tert-butyl group will have a comparable chemical shift in both molecules. |
| Methylene Carbon (CH₂-N) | 53.17 | - | This signal is characteristic of the methylene group in this compound. |
| Methine Carbon (CH) | - | ~70-75 | The methine carbon in Triadimefon, bonded to both the triazole and the 4-chlorophenoxy group, will be significantly downfield. |
| Triazole Carbons | 144.74, 151.69 | ~145, ~152 | The chemical shifts of the triazole ring carbons are expected to be similar in both compounds. |
| Carbonyl Carbon (C=O) | 206.25 | ~205-208 | The carbonyl carbon resonance appears in a characteristic downfield region for ketones in both molecules. |
| Aromatic Carbons (C-O, C-Cl, 4x C-H) | - | ~116, ~129, ~130, ~157 | These signals, absent in the spectrum of the simpler analogue, are diagnostic for the 4-chlorophenoxy group in Triadimefon. |
Trustworthiness Through Correlation: The consistency between the ¹H and ¹³C NMR data provides a self-validating system. For instance, the presence of four distinct aromatic carbon signals in the ¹³C NMR of Triadimefon is in perfect agreement with the two sets of doublet signals observed in its ¹H NMR spectrum, confirming the para-substituted aromatic ring.
Infrared (IR) Spectroscopy: Vibrational Fingerprints of Functional Groups
IR spectroscopy is a rapid and effective method for identifying key functional groups within a molecule.[6][7] The primary distinguishing features in the IR spectra of these two compounds will be the absorptions associated with the aromatic ring and the C-O ether linkage in Triadimefon.
| Vibrational Mode | This compound Wavenumber (cm⁻¹) [4] | Triadimefon (Expected) Wavenumber (cm⁻¹) | Interpretation |
| C-H (aliphatic) stretch | 2977, 2948 | ~2970 - 2850 | These strong absorptions are characteristic of the C-H bonds in the tert-butyl and methylene groups. |
| C=O (ketone) stretch | 1719 | ~1720 - 1700 | A strong, sharp absorption in this region is the hallmark of a ketone carbonyl group.[8] |
| C=N (triazole) stretch | 1508 | ~1500 | The C=N stretching vibrations of the triazole ring are expected in this region. |
| C-N (triazole) stretch | 1275 | ~1270 | This absorption is attributed to the C-N single bond stretching within the triazole ring. |
| Aromatic C=C stretch | - | ~1600, ~1490 | The presence of two to three sharp bands in this region is a clear indicator of the aromatic ring in Triadimefon. |
| Ar-O-C (ether) stretch | - | ~1250 (asymmetric), ~1040 (symmetric) | The strong C-O stretching vibrations of the aryl ether linkage are unique to Triadimefon. |
| C-Cl stretch | - | ~1100 - 1000 | A moderate to strong absorption in this region would confirm the presence of the C-Cl bond in Triadimefon. |
Authoritative Grounding: The expected positions of the key vibrational bands are based on well-established correlation tables for IR spectroscopy. The strong carbonyl absorption around 1720 cm⁻¹ is a definitive marker for the ketone functionality in both molecules. The presence of distinct aromatic C=C stretching bands and a strong C-O ether stretch in the spectrum of Triadimefon provides unequivocal evidence for the 4-chlorophenoxy substituent.
Mass Spectrometry (MS): Unraveling Fragmentation Pathways
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering further structural confirmation. The fragmentation of these triazole derivatives will be influenced by the stability of the resulting ions.[9][10]
Fragmentation Analysis of this compound
-
Molecular Ion (M⁺): m/z 167
-
Key Fragments:
-
m/z 110: Loss of the tert-butyl group ([M - C₄H₉]⁺)
-
m/z 82: Cleavage of the C-C bond adjacent to the carbonyl group, yielding the [CH₂-triazole]⁺ fragment.
-
m/z 57: Formation of the stable tert-butyl cation ([C₄H₉]⁺).
-
Fragmentation Analysis of Triadimefon
-
Molecular Ion (M⁺): m/z 293/295 (due to the presence of ³⁵Cl and ³⁷Cl isotopes in a ~3:1 ratio)
-
Key Fragments:
-
m/z 236/238: Loss of the tert-butyl group ([M - C₄H₉]⁺).
-
m/z 165/167: Cleavage leading to the [CH(triazole)-O-Ph-Cl]⁺ fragment.
-
m/z 127/129: Formation of the 4-chlorophenoxy radical cation.
-
m/z 82: Formation of the [CH₂-triazole]⁺ fragment.
-
m/z 57: Formation of the stable tert-butyl cation ([C₄H₉]⁺).
-
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A Senior Application Scientist's Guide to the Chiral Separation of Paclobutrazol and its Precursors
For researchers, scientists, and professionals in drug development and agrochemical formulation, the stereoisomeric composition of a chiral compound is not a trivial detail but a critical determinant of its biological activity and safety profile. Paclobutrazol, a potent triazole plant growth regulator and fungicide, is a case in point. Its biological activity resides primarily in one of its enantiomers, making the development of robust chiral separation methods a cornerstone of its effective and safe application. This guide provides an in-depth comparison of analytical techniques for the chiral separation of paclobutrazol and its key precursors, grounded in experimental data and practical insights.
The Significance of Chirality in Paclobutrazol's Bioactivity
Paclobutrazol possesses two chiral centers, giving rise to a pair of enantiomers, (2R,3R)-paclobutrazol and (2S,3S)-paclobutrazol. Research has consistently demonstrated that the enantiomers of paclobutrazol exhibit distinct biological activities. The (2S,3S)-enantiomer is primarily responsible for the desired plant growth regulating effects, while the (2R,3R)-enantiomer displays stronger fungicidal activity.[1][2][3] This enantioselectivity underscores the importance of developing analytical methods to resolve and quantify the individual enantiomers, enabling the production of enantiomerically enriched formulations with optimized efficacy and reduced potential for off-target effects.
Comparative Analysis of Chiral Separation Techniques
The resolution of paclobutrazol enantiomers has been successfully achieved using several analytical techniques, primarily High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE). Each technique offers a unique set of advantages and is suited to different analytical challenges.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Chiral Separations
HPLC remains the most widely employed technique for the chiral separation of paclobutrazol due to its robustness, versatility, and the wide availability of chiral stationary phases (CSPs). Polysaccharide-based CSPs, particularly those derived from amylose and cellulose, have proven to be highly effective.
Key Experimental Parameters for HPLC Separation of Paclobutrazol:
| Chiral Stationary Phase (CSP) | Mobile Phase | Detection | Key Findings | Reference |
| Amylose-tris(3,5-dimethylphenylcarbamate) (AD) | n-hexane:isopropanol (90:10) | UV (221 nm) | Complete separation of enantiomers. | [4] |
| Lux i-Amylose-3 (immobilized amylose tris(3,5-dimethylphenylcarbamate)) | Water with 5 mM Ammonium Acetate and 0.05% Formic acid/Acetonitrile (47:53) | UV | Efficient and fast separation under reversed-phase conditions. | [1] |
| Cellulose-tris(3,5-dimethylphenylcarbamate) (CDMPC-CSP) | Methanol:water (80:20) | UV (230 nm) | Baseline separation with a resolution (Rs) of 2.84. | [5] |
Expert Insights on HPLC Method Development:
The choice between normal-phase and reversed-phase chromatography is a critical first step. Normal-phase HPLC, with mobile phases like hexane/isopropanol, often provides excellent selectivity on polysaccharide-based CSPs. However, reversed-phase methods, using mobile phases such as methanol/water or acetonitrile/water, offer the advantage of compatibility with aqueous samples and mass spectrometric detection. The selection of the specific polysaccharide derivative (e.g., amylose vs. cellulose, and the nature of the carbamate substituent) is crucial and often requires screening of several different CSPs to achieve optimal resolution.
Experimental Workflow for HPLC-based Chiral Separation of Paclobutrazol
Caption: A typical workflow for the chiral separation of paclobutrazol using HPLC.
Supercritical Fluid Chromatography (SFC): A Greener and Faster Alternative
SFC has emerged as a powerful technique for chiral separations, offering significant advantages over HPLC, including faster analysis times, reduced organic solvent consumption, and lower backpressures.[6] The use of supercritical CO2 as the primary mobile phase component, modified with a small amount of an organic solvent (e.g., methanol, ethanol), leads to high diffusion rates and low viscosity, resulting in highly efficient separations.
Comparative Performance: SFC vs. HPLC for Triazole Fungicides
A study on the chiral separation of 12 triazole fungicides, including compounds structurally similar to paclobutrazol, demonstrated the superior speed of SFC.[4] Using a 2.5 µm particle size chiral stationary phase, resolutions were achieved in under 4.5 minutes, a significant improvement over the 10-45 minute run times often required for HPLC-based methods.[4]
Expert Insights on SFC Method Development:
For triazole fungicides, polysaccharide-based CSPs are also the preferred choice in SFC. The selection of the organic modifier (co-solvent) and its concentration is a critical parameter for optimizing selectivity and resolution. Methanol, ethanol, and isopropanol are common choices, and their elution strength and ability to form hydrogen bonds with the analyte and CSP can significantly impact the separation.
Logical Relationship in SFC Method Optimization
Caption: Key parameters influencing chiral separation in SFC.
Capillary Electrophoresis (CE): High Efficiency for Charged Analytes
CE is a high-resolution separation technique that is particularly well-suited for the analysis of charged or chargeable compounds. For the chiral separation of paclobutrazol, which is a weakly basic compound, CE offers a powerful alternative to chromatographic methods. The use of chiral selectors, such as cyclodextrins, added to the background electrolyte, enables the formation of transient diastereomeric complexes that can be separated based on their differential electrophoretic mobilities.
A notable study demonstrated the successful chiral separation of fourteen triazole fungicides, including paclobutrazol, using sulfated-β-cyclodextrin as a chiral selector in the background electrolyte.[7] This highlights the broad applicability of CE for the enantioselective analysis of this class of compounds.
Expert Insights on CE Method Development:
The key to successful chiral separation in CE is the selection of the appropriate chiral selector and the optimization of the background electrolyte composition (pH, buffer concentration) and the concentration of the chiral selector. For weakly basic compounds like paclobutrazol, operating at a low pH ensures that the analyte is protonated and carries a positive charge, allowing for electrophoretic migration. The type and degree of substitution of the cyclodextrin can dramatically affect the enantioselectivity.
Chiral Separation of Paclobutrazol Precursors: A Critical Step in Synthesis
The enantiomeric purity of the final paclobutrazol product is often determined by the stereochemistry of its precursors. A key chiral intermediate in the synthesis of paclobutrazol is 1-(4-chlorophenyl)-4,4-dimethyl-2-(1,2,4-triazol-1-yl)pentan-3-one . The resolution of this racemic ketone is a crucial step in obtaining enantiomerically pure paclobutrazol.[8]
While detailed analytical methods for the chiral separation of this specific precursor are not extensively reported in the literature, the principles applied to the final product can be adapted. Given its structural similarity to paclobutrazol, it is highly probable that polysaccharide-based CSPs in both HPLC and SFC would be effective for its enantioseparation. A systematic screening of different CSPs and mobile phase conditions would be the recommended approach for developing a robust analytical method. Crystallization-based resolution has also been mentioned as a viable approach for this precursor on a preparative scale.[8]
Experimental Protocols
Protocol 1: HPLC Chiral Separation of Paclobutrazol (Reversed-Phase)
Objective: To resolve the enantiomers of paclobutrazol using a reversed-phase HPLC method.
Materials:
-
HPLC system with UV detector
-
Lux i-Amylose-3 column (or equivalent immobilized amylose-based CSP)
-
Racemic paclobutrazol standard
-
HPLC-grade acetonitrile, water, ammonium acetate, and formic acid
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of Water with 5 mM Ammonium Acetate and 0.05% Formic acid / Acetonitrile (47:53 v/v).
-
Standard Preparation: Prepare a 1 mg/mL stock solution of racemic paclobutrazol in the mobile phase. Dilute to a working concentration of 0.1 mg/mL.
-
HPLC Conditions:
-
Column: Lux i-Amylose-3, 5 µm, 250 x 4.6 mm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
-
Detection: UV at 221 nm
-
-
Analysis: Inject the standard solution and record the chromatogram.
-
Data Processing: Identify and integrate the peaks corresponding to the two enantiomers. Calculate the resolution (Rs) between the peaks.
Protocol 2: SFC Chiral Separation of Triazole Fungicides (General Method)
Objective: To demonstrate the rapid chiral separation of triazole fungicides using SFC.
Materials:
-
SFC system with UV or PDA detector
-
ACQUITY UPC² Trefoil AMY1 or CEL1 column (or equivalent polysaccharide-based CSP for SFC)
-
Racemic standards of triazole fungicides
-
SFC-grade CO₂, methanol, ethanol, isopropanol
Procedure:
-
Mobile Phase Preparation: The primary mobile phase is supercritical CO₂. The co-solvent is typically methanol, ethanol, or a mixture thereof.
-
Standard Preparation: Prepare 1 mg/mL stock solutions of the racemic standards in a suitable organic solvent (e.g., methanol).
-
SFC Conditions (starting conditions for screening):
-
Column: ACQUITY UPC² Trefoil AMY1 or CEL1, 2.5 µm, 3.0 x 150 mm
-
Co-solvent: Methanol at 10%
-
Flow Rate: 2.0 mL/min
-
Back Pressure: 150 bar
-
Column Temperature: 40 °C
-
Detection: UV at 220 nm
-
-
Analysis and Optimization: Inject the standard solutions. Optimize the separation by adjusting the co-solvent type and percentage, back pressure, and temperature to achieve baseline resolution.
Conclusion
The chiral separation of paclobutrazol and its precursors is a critical analytical task in ensuring the efficacy and safety of this important agrochemical. This guide has provided a comparative overview of the primary analytical techniques employed for this purpose: HPLC, SFC, and CE. While HPLC remains a robust and widely used method, SFC offers significant advantages in terms of speed and reduced environmental impact. CE provides a high-efficiency alternative, particularly for charged analytes.
The successful implementation of any of these techniques hinges on a systematic approach to method development, with careful consideration of the chiral stationary phase or selector and the composition of the mobile phase or background electrolyte. For the chiral separation of paclobutrazol precursors, leveraging the knowledge gained from the final product's analysis provides a strong starting point for method development. By applying the principles and protocols outlined in this guide, researchers and scientists can confidently develop and validate robust chiral separation methods for paclobutrazol and its related compounds.
References
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Waters Corporation. (n.d.). Stereoselective Separation of Triazole Fungicides Using the ACQUITY UPC2 System and ACQUITY UPC2 Trefoil Chiral Columns. Retrieved from [Link]
- Toribio, L., del Nozal, M. J., Bernal, J. L., Jiménez, J. J., & Alonso, C. (2004). Chiral separation of some triazole pesticides by supercritical fluid chromatography.
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Phenomenex. (2022). Chiral Separation of Paclobutrazol with a Lux® i-Amylose-3 Chiral Stationary Phase by HPLC under General Reversed Phase Mobile Phase Conditions. Retrieved from [Link]
- Wu, Y., et al. (2021). Chiral enantiomers of the plant growth regulator paclobutrazol selectively affect community structure and diversity of soil microorganisms. Ecotoxicology and Environmental Safety, 226, 112839.
- Wu, Y., et al. (2001). High-performance chiral separation of fourteen triazole fungicides by sulfated β-cyclodextrin-mediated capillary electrophoresis. Electrophoresis, 22(14), 3023-3028.
- Welch, C. J., et al. (2003). Comparative performances of selected chiral HPLC, SFC, and CE systems with a chemically diverse sample set. Chirality, 15 Suppl, S1-S12.
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Phenomenex. (2022). Chiral Separation of Paclobutrazol by HPLC. Retrieved from [Link]
- Ye, J., et al. (2010). Enantioselective separation and analysis of chiral pesticides by high-performance liquid chromatography.
- de la Torre, B. G., & Albericio, F. (2020). Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View. Molecules, 25(8), 1937.
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- Study of Different Chiral Columns for the Enantiomeric Separation of Azoles Using Supercritical Fluid Chromatography. (2022). Molecules, 27(24), 9015.
- A comparison of chiral separations by supercritical fluid chromatography and high-performance liquid chromatography. (n.d.).
- The preparation of enantiomers of paclobutrazol: A crystal chemistry approach. (n.d.). Scite.ai.
- Chiral Intermediates in Drug Synthesis. (n.d.). BOC Sciences.
- Guo, H., et al. (2021). Different Degradation Patterns of Chiral Contaminant Enantiomers: Paclobutrazol as a Case Study. Journal of the Brazilian Chemical Society, 32(6), 1137-1144.
- De Klerck, K., Mangelings, D., & Vander Heyden, Y. (2021). Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects. Molecules, 26(4), 1146.
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- Guo, H., et al. (2021). Different Degradation Patterns of Chiral Contaminant Enantiomers: Paclobutrazol as a Case Study. SciELO.
- Aturki, Z., et al. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules, 28(17), 6219.
- Pasquini, B., et al. (2017). Captisol® as chiral selector in capillary electrophoresis of non-acidic drugs. Acta Pharmaceutica, 67(3), 379-390.
- Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis. (2024). MDPI.
- Ahuja, S. (2007). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC North America, 25(4), 384-398.
- Gecse, Z., et al. (2021). Chiral separation of lansoprazole and rabeprazole by capillary electrophoresis using dual cyclodextrin systems. Journal of Pharmaceutical and Biomedical Analysis, 198, 114002.
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PubChem. (n.d.). (2R,3R)-1-(4-chlorophenyl)-4,4-dimethyl-2-(1H-1,2,4-triazol-1-yl)pentan-3-ol. Retrieved from [Link]
- Chemical structure of paclobutrazol enantiomers. (n.d.).
- 1-(4-chlorophenyl)-4,4-dimethyl-2-(1H-1,2,4-triazol-1-yl)pentan-3-one. (n.d.). LYDD Global.
- 1-(4-CHLOROPHENYL)-4,4-DIMETHYL-2-(1,2,4-TRIAZOL-1-YL)PENTAN-3-OL, (2S,3R)-. (n.d.). Drugfuture.
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A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one
For distribution to: Researchers, scientists, and drug development professionals.
Introduction: The Criticality of Purity in Triazole Synthesis
3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one is a key intermediate in the synthesis of various biologically active compounds, including potent triazole-based fungicides and pharmaceuticals.[1][2] As with any active pharmaceutical ingredient (API) or its precursors, ensuring absolute purity is not merely a matter of quality control; it is a fundamental requirement for guaranteeing safety, efficacy, and batch-to-batch reproducibility.
Impurities, even in trace amounts, can have unintended toxicological effects, alter the therapeutic efficacy, or compromise the stability of the final product.[3] Regulatory bodies, guided by frameworks such as the International Council for Harmonisation (ICH) guidelines, mandate stringent control over impurities.[3][4][5] The ICH Q3A(R2) guideline, for instance, requires that any impurity present at a level of 0.10% or higher be reported and identified.[6][7]
This guide provides a comprehensive, field-proven framework for assessing the purity of synthesized this compound. We will move beyond simple protocol recitation to explore the causality behind methodological choices, enabling researchers to build a robust, self-validating purity assessment workflow. We will compare the primary analytical techniques, providing the experimental data and rationale needed to select the most appropriate method for your specific objective, from routine quality control to in-depth structural elucidation.
Anticipating the Challenge: Potential Impurities in Synthesis
Effective purity analysis begins with a clear understanding of what impurities might be present. The common synthesis route for this compound involves the alkylation of 1,2,4-triazole with a halo-ketone, such as 1-chloro-3,3-dimethyl-2-butanone (α-chloropinacolin), in the presence of a base like potassium carbonate in a solvent like acetone.[2][8]
Based on this pathway, we can anticipate several classes of organic impurities:
-
Unreacted Starting Materials: Residual 1,2,4-triazole and 1-chloro-3,3-dimethyl-2-butanone.
-
By-products: Products from side reactions, such as the formation of isomeric products if alkylation occurs at a different nitrogen on the triazole ring.
-
Intermediates: Incomplete reactions may leave behind intermediate species.
-
Degradation Products: The target molecule may degrade under the reaction or storage conditions.
-
Reagents and Catalysts: While typically inorganic, some organic reagents or ligands may persist.[6]
A logical workflow for purity assessment is essential for systematically identifying and quantifying these potential contaminants.
Caption: General workflow for purity assessment.
Comparative Guide to Core Analytical Techniques
No single analytical technique is sufficient to declare a compound "pure." A robust assessment relies on an orthogonal approach , where multiple methods based on different chemical principles are used to provide a comprehensive and validated purity profile. Below, we compare the most effective techniques for analyzing this compound.
| Technique | Principle | Primary Use Case | Sensitivity | Quantitation | Structural Info |
| HPLC-UV | Differential partitioning between mobile and stationary phases. | Primary quantitative purity assessment; detection of non-volatile impurities. | High (µg/L to ng/L)[9][10] | Excellent (Primary Method) | Minimal (Retention Time) |
| qNMR | Nuclear spin resonance in a magnetic field; signal integral is directly proportional to molar concentration. | Absolute purity determination without a specific reference standard for the analyte.[11] | Moderate | Excellent (Absolute Method)[12] | Excellent |
| GC-MS | Separation by volatility, followed by mass-to-charge ratio detection. | Detection of volatile impurities, residual solvents, and starting materials.[13] | Very High (ppb)[14] | Good (with calibration) | Excellent (Mass Spectrum) |
| LC-MS | HPLC separation followed by mass-to-charge ratio detection. | Identification and confirmation of unknown impurities detected by HPLC-UV.[15] | Very High | Good (with calibration) | Excellent (Mass Spectrum) |
High-Performance Liquid Chromatography (HPLC) with UV Detection
Expertise & Causality: HPLC is the workhorse for purity determination in pharmaceutical development due to its high resolution, sensitivity, and robustness.[16] For a moderately polar compound like this compound, Reversed-Phase HPLC (RP-HPLC) is the method of choice. The C18 stationary phase provides excellent retention for compounds of this nature, while a mobile phase of acetonitrile and water allows for fine-tuning of the separation. The triazole ring contains a chromophore, making UV detection at a wavelength around 210-260 nm highly effective.[16][17]
Trustworthiness (Self-Validation): The protocol's validity is ensured by a system suitability test (SST) before analysis. This involves injecting a standard solution to verify that the system meets predefined criteria for theoretical plates, tailing factor, and reproducibility, ensuring that the separation is adequate for its intended purpose.
Caption: Standard workflow for HPLC-UV purity analysis.
Experimental Protocol: RP-HPLC for Purity Assessment
-
Instrumentation: HPLC system with a UV detector, autosampler, and a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).[16]
-
Mobile Phase:
-
Solvent A: Deionized Water
-
Solvent B: Acetonitrile (ACN)
-
Rationale: A simple ACN/water gradient is often sufficient to separate the target compound from both more polar (e.g., 1,2,4-triazole) and less polar impurities.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C (to ensure consistent retention times)
-
UV Detection: 220 nm
-
Gradient Program: Start at 20% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the synthesized compound in acetonitrile to a final concentration of 1.0 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter to remove particulates before injection.[16]
-
-
Data Analysis:
-
Calculate purity using the area percent method:
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100
-
-
Identify and report any impurity exceeding the 0.10% threshold as specified by ICH guidelines.[6]
-
Quantitative NMR (qNMR)
Expertise & Causality: While HPLC provides a relative purity value based on peak area, Quantitative NMR (qNMR) offers a direct, or absolute, measure of purity without the need for a reference standard of the analyte itself.[18][19] The technique relies on the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[11] By adding a certified internal standard of known purity and weight, one can determine the absolute purity of the target compound.[20] This makes qNMR an invaluable orthogonal technique to confirm HPLC results.[12]
Trustworthiness (Self-Validation): The accuracy of qNMR hinges on several factors: using a high-purity, stable internal standard that has peaks well-resolved from the analyte; ensuring complete dissolution of both sample and standard; and acquiring the spectrum under conditions that allow for proper relaxation of all nuclei (i.e., a long relaxation delay, D1).
Experimental Protocol: ¹H qNMR for Absolute Purity
-
Instrumentation: NMR Spectrometer (400 MHz or higher).
-
Internal Standard (IS): Maleic acid or another certified standard with high purity and non-overlapping peaks.
-
Sample Preparation:
-
Accurately weigh ~10 mg of the synthesized compound into a vial.
-
Accurately weigh ~5 mg of the internal standard into the same vial.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., 0.75 mL of DMSO-d₆). Ensure complete dissolution.
-
Transfer the solution to a high-quality NMR tube.
-
-
NMR Acquisition Parameters:
-
Pulse Program: Standard 1D proton experiment.
-
Relaxation Delay (D1): ≥ 5 * T₁ (where T₁ is the spin-lattice relaxation time of the slowest-relaxing proton to be integrated). A delay of 30-60 seconds is often sufficient and ensures full relaxation for accurate integration.
-
Number of Scans (NS): ≥ 16 (to ensure a good signal-to-noise ratio).
-
-
Data Analysis:
-
Carefully phase and baseline-correct the spectrum.
-
Integrate a well-resolved, characteristic peak of the analyte and a peak of the internal standard.
-
Calculate the purity using the following formula[11][12]:
-
Purity_analyte (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS
-
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = Mass
-
Purity = Purity of the internal standard
-
-
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Expertise & Causality: GC-MS is the ideal method for identifying and quantifying volatile and semi-volatile impurities that may be missed by HPLC, such as residual solvents (e.g., acetone, benzene) and unreacted starting materials like α-chloropinacolin.[13][21] The sample is vaporized and separated based on boiling point and polarity in the GC column. The mass spectrometer then fragments the eluted components, providing a unique "fingerprint" or mass spectrum that allows for positive identification by comparison to spectral libraries.[13]
Trustworthiness (Self-Validation): Method validation includes confirming the limit of detection (LOD) and limit of quantification (LOQ) for expected volatile impurities. Running a solvent blank before sample analysis is critical to ensure that no impurities are introduced from the system or the solvent itself.
Experimental Protocol: Headspace GC-MS for Residual Solvents
-
Instrumentation: GC-MS system equipped with a headspace autosampler.
-
GC Conditions:
-
Column: DB-624 or similar phase suitable for residual solvent analysis.
-
Injector Temperature: 200 °C
-
Oven Program: 40 °C for 5 min, then ramp at 10 °C/min to 240 °C.
-
Carrier Gas: Helium.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 35-350 m/z.
-
-
Sample Preparation (Headspace):
-
Accurately weigh ~100 mg of the sample into a headspace vial.
-
Add 1 mL of a high-boiling point solvent like DMSO.
-
Seal the vial and place it in the headspace autosampler.
-
Incubation: 80 °C for 15 minutes to allow volatile compounds to partition into the headspace.
-
-
Data Analysis:
-
Identify peaks by comparing their retention times and mass spectra to a reference library (e.g., NIST).
-
Quantify against a calibration curve prepared with known standards of the expected solvents.
-
Summary and Recommendations
A multi-faceted approach is non-negotiable for the rigorous purity assessment of this compound.
-
For routine, high-throughput quality control: A validated HPLC-UV method is the most efficient primary tool for determining relative purity and profiling non-volatile impurities.
-
For reference standard characterization or to establish absolute purity: qNMR is the gold standard. It provides an orthogonal, absolute purity value that can validate HPLC findings and does not require a pre-certified standard of the analyte.[18][19]
-
For comprehensive impurity profiling: GC-MS is essential for detecting residual solvents and volatile starting materials. LC-MS should be employed to identify the structure of any significant unknown impurities detected during HPLC analysis.
By integrating these complementary techniques, researchers and drug development professionals can build a complete, accurate, and defensible purity profile, ensuring the quality and safety of their synthesized material and the integrity of their subsequent research.
References
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HELIX Chromatography. (n.d.). HPLC Methods for analysis of 1,2,4-triazole. Retrieved from [Link]
-
European Medicines Agency. (2006). ICH Q3A(R2) Impurities in new drug substances. Retrieved from [Link]
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Lin, P. C., et al. (2013). A Simple High-Performance Liquid Chromatography Method for Simultaneous Determination of Three Triazole Antifungals in Human Plasma. Antimicrobial Agents and Chemotherapy. Retrieved from [Link]
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ResolveMass Laboratories Inc. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained. Retrieved from [Link]
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Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]
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International Journal of Pharmaceutical Investigation. (2022). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. Retrieved from [Link]
-
ECA Academy. (n.d.). ICH Q3A(R2) Impurities in New Drug Substances. Retrieved from [Link]
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International Council for Harmonisation. (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). Retrieved from [Link]
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SIELC. (n.d.). HPLC Method for Separation of 1,2,4-Triazole and Guanylurea on Primesep 100 Column. Retrieved from [Link]
-
Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Agilent. (2015). Simultaneous Quantification of Triazoles in Plasma by HPLC with Bond Elut Plexa SPE. Retrieved from [Link]
-
JEOL Ltd. (n.d.). What is qNMR (quantitative NMR)? Retrieved from [Link]
-
Regis Technologies. (2020). qNMR: A Powerful and Affordable Tool for Purity/Potency Determination. Retrieved from [Link]
-
Pharma Beginners. (2024). ICH Q3A Guideline for Impurities in New Drug Substances. Retrieved from [Link]
-
Choolakorn, T., et al. (2023). Trace-Level Determination of Triazole Fungicides Using Effervescence-Assisted Liquid–Liquid Microextraction Based on Ternary Deep Eutectic Solvent Prior to High-Performance Liquid Chromatography. ACS Omega. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of 3,3-dimethyl-1-(1,2,4-triazol-1-yl)-butan-2-one. Retrieved from [Link]
-
Choolakorn, T., et al. (2023). Trace-Level Determination of Triazole Fungicides Using Effervescence-Assisted Liquid–Liquid Microextraction Based on Ternary Deep Eutectic Solvent Prior to High-Performance Liquid Chromatography. National Institutes of Health. Retrieved from [Link]
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Khalil, N. H. H., & Huat, T. G. (n.d.). Determination of Triazole Fungicides in Fruits and Vegetables by Liquid Chromatography-Mass Spectrometry (LC/MS). SciSpace. Retrieved from [Link]
- Google Patents. (n.d.). MD4505C1 - Process for the synthesis of this compound.
-
National Institutes of Health. (2018). Validation of an analytical method for 1,2,4-triazole in soil using liquid chromatography coupled to electrospray tandem mass spectrometry and monitoring of propiconazole degradation in a batch study. PubMed. Retrieved from [Link]
-
Yazdi, A. S., et al. (2013). Determination of Triazole Fungicides Using Hollow Fiber Liquid Phase Microextraction Prior to Gas Chromatography–Mass Spectrometry Analysis. ResearchGate. Retrieved from [Link]
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PrepChem. (n.d.). Synthesis of 3,3-dimethyl-4-fluoro-1-(1,2,4-triazol-1-yl)-butan-2-one. Retrieved from [Link]
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Medistri SA. (2024). GC/MS Identification of Impurities. Retrieved from [Link]
-
Emery Pharma. (n.d.). Gas Chromatography Mass Spectrometry (GC-MS) Analysis. Retrieved from [Link]
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LCGC International. (2012). Investigating Solvent Purity Using Comprehensive Gas Chromatography: A Study of Acetones. Retrieved from [Link]
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Global Substance Registration System. (n.d.). 3,3-DIMETHYL-1-(1,2,4-TRIAZOL-1-YL)BUTAN-2-ONE. Retrieved from [Link]
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Sugaya, N. (2016). Mass Spectrometric Analysis of Synthetic Organic Pigments. ResearchGate. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)-2-butanone. PubChem Compound Database. Retrieved from [Link]
-
National Institutes of Health. (2015). Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole. PMC. Retrieved from [Link]
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The Stereoselective Synthesis of Paclobutrazol: A Guide to Maximizing Biological Activity
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond a Single Molecule - The Two Faces of Paclobutrazol
Paclobutrazol, a triazole-based compound, is widely recognized in agriculture and horticulture for its dual functionality as a plant growth regulator and a fungicide.[1] However, to view paclobutrazol as a single entity is to overlook the nuanced reality of its biological activity. Paclobutrazol is a chiral molecule, existing as a pair of non-superimposable mirror images, or enantiomers: (2S,3S)-paclobutrazol and (2R,3R)-paclobutrazol.[2] Commercially available paclobutrazol is typically a racemic mixture, containing equal amounts of both.[3]
Crucially, these two enantiomers possess markedly different biological activities. The (2S,3S) enantiomer is the potent plant growth regulator, while the (2R,3R) enantiomer is responsible for the compound's fungicidal properties.[2] This stereoselectivity in biological action means that the synthetic route chosen to produce paclobutrazol is not merely a matter of chemical efficiency; it is a critical determinant of the final product's intended application and efficacy. A synthesis that yields a higher proportion of the (2S,3S) enantiomer will result in a more potent plant growth regulator, whereas a route favoring the (2R,3R) enantiomer will produce a more effective fungicide.
This guide provides a comprehensive comparison of the biological activities of paclobutrazol derived from different synthetic approaches, with a focus on how stereochemistry governs function. We will delve into the mechanisms of action, present supporting experimental data, and provide detailed protocols for evaluating the biological performance of paclobutrazol formulations.
The Influence of Synthesis on Stereochemistry and Biological Function
The synthesis of paclobutrazol typically involves several key steps, with the final reduction of a ketone intermediate being a critical juncture for establishing the stereochemistry of the final product. The choice of reducing agent and reaction conditions at this stage can significantly influence the diastereomeric and, consequently, the enantiomeric composition of the paclobutrazol produced.
While many commercial syntheses may not be stereoselective, leading to a racemic mixture, targeted asymmetric synthesis routes can be employed to enrich for a specific enantiomer. These methods often involve the use of chiral catalysts or resolving agents to selectively produce or separate the desired stereoisomer. For instance, the resolution of a racemic chiral ketone intermediate can be a key step in preparing enantiomerically enriched paclobutrazol.[4]
The ability to control the enantiomeric ratio through synthesis allows for the production of "tailor-made" paclobutrazol products with optimized biological activity for specific applications.
Comparative Biological Activity: A Tale of Two Enantiomers
The distinct biological activities of the paclobutrazol enantiomers stem from their differential interactions with specific enzymes in plants and fungi.
Plant Growth Regulation: The Role of (2S,3S)-Paclobutrazol
The plant growth-regulating effects of paclobutrazol are almost exclusively attributed to the (2S,3S) enantiomer.[2] This enantiomer acts as a potent inhibitor of the enzyme ent-kaurene oxidase, a cytochrome P450 monooxygenase.[2] This enzyme catalyzes a crucial step in the biosynthesis of gibberellins, a class of plant hormones responsible for stem elongation.[2] By inhibiting ent-kaurene oxidase, (2S,3S)-paclobutrazol reduces the levels of active gibberellins in the plant, leading to a more compact growth habit.
Experimental data consistently demonstrates the superior plant growth-regulating activity of the (2S,3S) enantiomer. A study on rice seedlings found that the (2S,3S)-enantiomer was approximately 3.1 times more active in inhibiting shoot growth than the (2R,3R)-enantiomer, as measured by 7-day EC50 values.[5]
Fungicidal Activity: The Domain of (2R,3R)-Paclobutrazol
In contrast, the fungicidal activity of paclobutrazol is primarily associated with the (2R,3R) enantiomer.[2] Like other triazole fungicides, (2R,3R)-paclobutrazol inhibits the biosynthesis of ergosterol, an essential component of fungal cell membranes. Disruption of ergosterol synthesis compromises the integrity and function of the fungal cell membrane, ultimately leading to cell death.
The (2R,3R) enantiomer has been shown to be effective against a range of plant pathogenic fungi. While quantitative comparisons of the fungicidal activity of the individual enantiomers are less commonly reported in readily available literature, the principle of stereoselective fungicidal action is well-established for triazole compounds.
Quantitative Comparison of Biological Activity
The following table summarizes the comparative biological activities of the paclobutrazol enantiomers based on available experimental data.
| Biological Activity | Enantiomer | Relative Potency | Key Enzyme Target | Reference |
| Plant Growth Regulation | (2S,3S)-paclobutrazol | High (approx. 3.1x more active than (2R,3R) in rice) | ent-Kaurene Oxidase | [5] |
| (2R,3R)-paclobutrazol | Low | ent-Kaurene Oxidase | [5] | |
| Fungicidal Activity | (2R,3R)-paclobutrazol | High | Ergosterol Biosynthesis Enzymes | [2] |
| (2S,3S)-paclobutrazol | Low | Ergosterol Biosynthesis Enzymes | [2] |
Experimental Protocols for Biological Activity Assessment
To enable researchers to validate the performance of paclobutrazol from different synthetic routes, we provide the following detailed experimental protocols.
Protocol 1: In Vivo Assessment of Plant Growth Regulating Activity
This protocol outlines a method for evaluating the plant growth-regulating effects of paclobutrazol on seedlings.
1. Preparation of Paclobutrazol Solutions:
-
Prepare stock solutions of the paclobutrazol samples (e.g., racemic mixture, enantiomerically enriched fractions) in a suitable solvent such as acetone or methanol.
-
Create a series of working solutions at different concentrations (e.g., 0, 10, 25, 50, 100 ppm) by diluting the stock solutions with a nutrient medium or distilled water.
2. Plant Material and Growth Conditions:
-
Select a suitable plant species for the assay, such as wheat, rice, or a model organism like Arabidopsis thaliana.
-
Germinate seeds in a suitable growth medium (e.g., agar, hydroponics, or soil).
-
Maintain the seedlings under controlled environmental conditions (e.g., 25°C, 16-hour photoperiod).
3. Treatment Application:
-
Apply the different concentrations of paclobutrazol solutions to the seedlings. This can be done by adding the solution to the hydroponic medium, as a soil drench, or via foliar spray.
4. Data Collection and Analysis:
-
After a defined period (e.g., 7-14 days), measure key growth parameters such as shoot height, root length, and biomass.
-
Perform statistical analysis (e.g., ANOVA) to determine the significance of the differences between treatments.
Protocol 2: In Vitro Assessment of Fungicidal Activity (MIC Determination)
This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of paclobutrazol against a target fungal pathogen.[6]
1. Preparation of Fungal Culture:
-
Subculture the target fungus (e.g., Fusarium oxysporum, Phellinus noxius) on a suitable medium like Potato Dextrose Agar (PDA) and incubate to obtain an actively growing culture.[6][7]
2. Preparation of Paclobutrazol-Amended Media:
-
Prepare a stock solution of the paclobutrazol sample in a suitable solvent (e.g., DMSO).
-
Add appropriate volumes of the paclobutrazol stock solution to molten PDA (cooled to 45-50°C) to achieve a range of final concentrations (e.g., 0, 10, 25, 50, 100 ppm).
-
Pour the amended PDA into sterile Petri dishes.
3. Inoculation and Incubation:
-
Place a mycelial plug from the actively growing fungal culture onto the center of each PDA plate.
-
Incubate the plates at an optimal temperature for the specific fungus (e.g., 25-28°C) for several days.
4. MIC Determination:
-
Measure the radial growth of the fungal colony on each plate.
-
The MIC is the lowest concentration of paclobutrazol that causes a significant inhibition of mycelial growth compared to the control.[6]
Protocol 3: Chiral HPLC Analysis of Enantiomeric Composition
To correlate biological activity with the product's composition, it is essential to determine the enantiomeric ratio of the paclobutrazol sample.
1. Sample Preparation:
-
Dissolve a known amount of the paclobutrazol sample in a suitable solvent (e.g., methanol, acetonitrile).
2. HPLC System and Conditions:
-
Column: A chiral stationary phase column, such as a Lux i-Amylose-3, is required for enantiomeric separation.[8]
-
Mobile Phase: A suitable mobile phase, often a mixture of solvents like acetonitrile and water, is used. The exact composition may need to be optimized.[9]
-
Detection: UV detection at an appropriate wavelength (e.g., 230 nm) is typically used.[9]
3. Data Analysis:
-
The two enantiomers will elute at different retention times, appearing as separate peaks in the chromatogram.
-
The area under each peak is proportional to the concentration of that enantiomer. The enantiomeric ratio can be calculated from the peak areas.
Visualizing the Concepts
To further clarify the concepts discussed, the following diagrams illustrate the key pathways and workflows.
Caption: Mechanism of Plant Growth Regulation by (2S,3S)-Paclobutrazol.
Caption: Workflow for Comparing Paclobutrazol Biological Activity.
Conclusion: The Importance of a Stereoselective Approach
The biological activity of paclobutrazol is not a monolithic property but rather a composite of the distinct actions of its two principal enantiomers. The (2S,3S) enantiomer is the primary driver of plant growth regulation, while the (2R,3R) enantiomer is the main contributor to its fungicidal effects. This fundamental understanding underscores the critical importance of the synthetic route in determining the final product's utility and efficacy.
For researchers and developers in the agrochemical field, a shift in perspective is necessary. Instead of considering paclobutrazol as a single active ingredient, it should be viewed as a combination of two distinct active ingredients whose ratio can be manipulated through synthesis. By employing stereoselective synthetic strategies, it is possible to produce paclobutrazol products that are optimized for either plant growth regulation or fungal disease control. This targeted approach not only enhances the desired biological activity but also minimizes potential off-target effects and reduces the application of less active or inactive isomers into the environment. The future of paclobutrazol application and development lies in the precise control of its stereochemistry, a goal achievable through a deep understanding and strategic implementation of advanced synthetic chemistry.
References
-
Phenomenex. (2022). Chiral Separation of Paclobutrazol by HPLC. [Link]
- Guo, H. M., Zhao, Y., Ouyang, M. N., & Yang, Z. H. (2021). Different Degradation Patterns of Chiral Contaminant Enantiomers: Paclobutrazol as a Case Study. Journal of the Brazilian Chemical Society, 32(6), 1136-1143.
-
Scite.ai. (n.d.). The preparation of enantiomers of paclobutrazol: A crystal chemistry approach. [Link]
- Liu, D., et al. (2011). Enantioselective separation and phytotoxicity on rice seedlings of paclobutrazol.
- Li, W., et al. (2024).
- Liu, H., et al. (2021). Chiral enantiomers of the plant growth regulator paclobutrazol selectively affect community structure and diversity of soil microorganisms. The Science of the total environment, 797, 148942.
- Zhao, Y., et al. (2023). Stereoselective behaviors and enantiomeric effects of paclobutrazol on microorganisms during Chinese cabbage pickling process. Chirality, 35(5), 415-424.
- Espinel-Ingroff, A., et al. (2004). Optimal Testing Conditions for Determining MICs and Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Uncommon Molds: NCCLS Collaborative Study. Journal of Clinical Microbiology, 42(2), 705-710.
- Soumya, P. R., Kumar, P., & Pal, M. (2017). Paclobutrazol as a plant growth regulator. Agricultural Reviews, 38(4), 265-274.
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cost-benefit analysis of different 3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one synthesis methods
An In-Depth Comparative Guide to the Synthesis of 3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one (Triadimefon)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound, the active ingredient known as the fungicide Triadimefon, is a critical precursor in the synthesis of numerous agrochemicals and pharmaceutical agents. The economic viability and environmental impact of its production are heavily dependent on the chosen synthetic route. This guide provides a rigorous cost-benefit analysis of two primary methodologies: a well-established conventional nucleophilic substitution and a modern, rapid microwave-assisted approach. We will dissect the underlying chemical principles, provide validated experimental protocols, and present a comparative analysis of yield, reaction time, cost, safety, and scalability to guide researchers in selecting the optimal method for their specific objectives, from lab-scale discovery to industrial-scale production.
Introduction: The Strategic Importance of Triadimefon
Triadimefon is a systemic triazole fungicide that functions by inhibiting sterol biosynthesis in fungi, a mechanism that has proven effective against a broad spectrum of agricultural pathogens. Beyond its direct use, it serves as a key building block for more complex molecules, including other fungicides like Triadimenol and plant growth regulators.[1][2] The core structure, a tertiary butyl group adjacent to a ketone and a triazole-substituted methylene, presents a unique synthetic challenge. An efficient and scalable synthesis is therefore of paramount importance for both agricultural and pharmaceutical industries.
Method 1: Conventional Nucleophilic Substitution
This classical approach is the most widely documented method for synthesizing Triadimefon. It relies on the direct alkylation of 1,2,4-triazole with an appropriate electrophile, 1-chloro-3,3-dimethyl-2-butanone (also known as α-chloropinacolin).
Scientific Principle & Causality
The reaction proceeds via a standard bimolecular nucleophilic substitution (SN2) mechanism. 1,2,4-triazole is a weak acid; in the presence of a non-nucleophilic base like potassium carbonate (K₂CO₃), it is deprotonated to form the triazolide anion. This anion is a potent nucleophile that attacks the electron-deficient carbon atom bearing the chlorine atom in α-chloropinacolin, displacing the chloride leaving group. Acetone is an ideal solvent as it is polar aprotic, effectively solvating the potassium counter-ion without interfering with the nucleophilicity of the triazolide anion, and its boiling point allows for sufficient thermal energy to overcome the activation barrier of the reaction.
Caption: Reaction scheme for the conventional synthesis of Triadimefon.
Detailed Experimental Protocol
Protocol synthesized from literature data.[3][4]
-
Reagent Preparation: To a 1 L round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ground potassium carbonate (276.4 g, 2.0 mol) and 500 mL of acetone.
-
Addition of Reactants: While stirring, add 1,2,4-triazole (138 g, 2.0 mol) in portions. Follow with the addition of 1-chloro-3,3-dimethyl-2-butanone (α-chloropinacolin) (269.2 g, 2.0 mol). The addition of the chloroketone is exothermic and may cause the acetone to begin boiling.
-
Reaction: Heat the mixture to reflux (approx. 56°C) and maintain vigorous stirring for 5 to 7 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting material (chloropinacolin) is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Filter the solid inorganic salts (KCl and unreacted K₂CO₃) and wash the filter cake with a small amount of fresh acetone.
-
Isolation: Combine the filtrates and remove the acetone under reduced pressure using a rotary evaporator. The resulting oily residue is the crude product.
-
Purification: Dissolve the oily residue in a minimal amount of hot benzene or boiling hexane.[5] Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization. Collect the white crystalline product by filtration, wash with cold hexane, and dry in a vacuum oven.
Method 2: Microwave-Assisted Organic Synthesis (MAOS)
As a modern alternative, microwave-assisted synthesis offers a significant acceleration of chemical reactions, operating on the principle of efficient internal heating of polar molecules.[6] While a specific protocol for Triadimefon is not widely published, a highly effective procedure can be designed based on extensive literature on the microwave-assisted synthesis of other 1,2,4-triazole derivatives.[7][8]
Scientific Principle & Causality
Microwave irradiation directly couples with polar molecules in the reaction mixture (the solvent, reactants, and intermediates), causing rapid, uniform, and localized heating. This is fundamentally different from conventional heating, which relies on slow thermal conduction from the vessel walls. This intense internal heating dramatically reduces reaction times from hours to minutes.[6] For this synthesis, a high-boiling polar aprotic solvent like N,N-Dimethylformamide (DMF) is chosen to allow for temperatures well above the boiling point of acetone, further accelerating the SN2 reaction rate.
Caption: General workflow for Microwave-Assisted Synthesis (MAOS).
Detailed Experimental Protocol (Proposed)
-
Reagent Preparation: In a 10 mL microwave process vial equipped with a small magnetic stir bar, combine 1,2,4-triazole (138 mg, 2.0 mmol), 1-chloro-3,3-dimethyl-2-butanone (269 mg, 2.0 mmol), and finely ground anhydrous potassium carbonate (414 mg, 3.0 mmol).
-
Add Solvent: Add 4 mL of anhydrous DMF.
-
Reaction: Securely cap the vial and place it in the cavity of a scientific microwave reactor. Irradiate the mixture with stirring at a constant temperature of 150°C for 10-15 minutes.
-
Work-up: After the reaction, cool the vial to room temperature using compressed air. Pour the contents into a separatory funnel containing 50 mL of water and 30 mL of ethyl acetate. Shake and separate the layers. Extract the aqueous layer two more times with 15 mL of ethyl acetate.
-
Isolation: Combine the organic extracts, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to remove the solvent.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel, eluting with a hexane-ethyl acetate gradient to yield the pure product.
Cost-Benefit Analysis
| Parameter | Method 1: Conventional | Method 2: Microwave-Assisted | Justification & Insights |
| Reaction Yield | 72% - 99%[3][5] | Expected >90% | MAOS often leads to cleaner reactions and higher yields due to reduced thermal decomposition over long periods.[6] |
| Reaction Time | 5 - 8 hours | 10 - 15 minutes | The primary advantage of MAOS is the dramatic rate acceleration.[7] |
| Energy Consumption | High | Low | Prolonged refluxing requires significant and sustained energy input compared to the short burst of high-power microwave irradiation. |
| Reagent Cost | Low-Moderate | Moderate-High | Acetone and K₂CO₃ are commodity chemicals. Anhydrous DMF is more expensive. 1,2,4-Triazole costs ~$1/gram at bulk lab scale.[5] |
| Capital Cost | Low | High | Standard glassware is inexpensive. A dedicated scientific microwave reactor represents a significant capital investment. |
| Scalability | High | Low to Moderate | Conventional batch reactions are easily scaled to multi-kilogram production. Scaling microwave reactions requires specialized, expensive flow reactors. |
| Safety Hazards | Moderate | Moderate to High | 1-chloro-3,3-dimethyl-2-butanone is toxic and fatal if inhaled.[2] Acetone is highly flammable. MAOS involves high pressures and superheated flammable solvents, requiring robust safety features in the reactor. |
| Environmental Impact | Moderate | Low | Uses a relatively benign solvent (acetone) but in large volumes. MAOS uses smaller solvent volumes but DMF is a more problematic solvent to dispose of. Overall, the reduced energy and time of MAOS align better with green chemistry principles. |
| Purification | Simple (Crystallization) | Complex (Chromatography) | For large scales, crystallization is far more economical and practical than chromatography. |
Final Assessment & Recommendations
The choice between these two synthetic methodologies is a classic case of balancing speed and scalability against cost and simplicity.
-
Method 1 (Conventional) is the undisputed choice for large-scale industrial production . Its reliance on inexpensive reagents and solvents, coupled with a simple, highly scalable crystallization purification, makes it the most economically viable route. The primary drawbacks—long reaction times and high energy consumption—are acceptable trade-offs in a manufacturing context where throughput is planned over longer cycles.
-
Method 2 (Microwave-Assisted) is ideally suited for research and development, medicinal chemistry, and rapid analogue synthesis . The ability to generate material in minutes allows for high-throughput screening and rapid iteration of ideas. The higher capital and solvent costs are easily justified by the dramatic acceleration of the discovery timeline. While scalability is a concern, it is less relevant for the small quantities typically required at the discovery phase.
A third potential method for industrial consideration is Phase-Transfer Catalysis (PTC) , which could offer a compromise by accelerating the reaction rate at lower temperatures than conventional reflux without requiring specialized equipment, making it an area ripe for process optimization research.[9]
References
-
Sigma-Aldrich. 1,2,4-Triazole Product Page.
-
Thermo Fisher Scientific. 1,2,4-Triazole, 99% Product Page.
-
ChemicalBook. 1,2,4-Triazole Price Information.
- AgroPages.The Significance of 3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)-2-butanone in Agricultural Chemical Synthesis. [Source not available with a direct URL]
-
PubChem. 1-Chloropinacolone | C6H11ClO | CID 83572.
-
Thermo Fisher Scientific. 1-Methyl-1,2,4-triazole, 98% Product Page.
-
Sigma-Aldrich. Safety Data Sheet for 3,3-dimethyl-2-butanone.
- University of Limpopo.Synthesis and immobilization of triazolium based ionic liquids as recyclable organocatalysts for the transfer hydrogenation of ketones. [Source not available with a direct URL]
-
Hindawi. Synthesis and Reactions of Five-Membered Heterocycles Using Phase Transfer Catalyst (PTC) Techniques.
-
PrepChem. Synthesis of 3,3-dimethyl-1-(1,2,4-triazol-1-yl)-butan-2-one.
-
Thermo Fisher Scientific. Safety Data Sheet for 3-Chloro-2-butanone.
-
RSC Publishing. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods.
-
SAJAC. Microwave-assisted synthesis of some 1H-1,2,4-triazol-3-one derivatives.
-
Fisher Scientific. Safety Data Sheet for 3,3-Dimethyl-2-butanone.
-
MDPI. Microwave Assisted Synthesis, Antifungal Activity and DFT Theoretical Study of Some Novel 1,2,4-Triazole Derivatives Containing the 1,2,3-Thiadiazole Moiety.
-
Journal of Pharmaceutical Negative Results. Microwave-Assisted Synthesis And Antifungal Evaluation Of 1,2,4- Triazole Derivatives.
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A Comparative Guide to the Environmental Impact of Triazole Fungicide Synthesis
Introduction: The Agricultural Imperative and Environmental Cost of Triazoles
Triazole fungicides are indispensable tools in modern agriculture, safeguarding a significant portion of the global food supply. As potent sterol demethylation inhibitors (DMIs), they effectively halt the growth of a broad spectrum of fungal pathogens that threaten staple crops like cereals, fruits, and vegetables.[1][] Their mechanism involves blocking the C14-demethylase enzyme, which is critical for producing ergosterol, an essential component of fungal cell membranes.[1][] This disruption leads to metabolic failure and death of the pathogenic fungus.
However, the efficacy of these molecules in the field belies a significant environmental cost associated with their production. Conventional industrial synthesis routes, often developed decades ago, are frequently characterized by multi-step processes, harsh reaction conditions, the use of hazardous materials, and the generation of substantial waste streams.[3][4] As regulatory scrutiny intensifies and the principles of green chemistry become a central pillar of sustainable industrial practice, it is imperative for researchers and chemical manufacturers to critically evaluate these traditional methods against newer, more environmentally benign alternatives.
This guide provides an in-depth comparative analysis of conventional versus green synthesis strategies for triazole fungicides, using the widely applied fungicide Tebuconazole as a primary case study. We will dissect the environmental shortcomings of traditional pathways, explore the significant advantages of modern methods like microwave-assisted synthesis, and provide a quantitative comparison based on established green chemistry metrics.
Conventional Synthesis Routes: A Legacy of Inefficiency and Waste
The traditional synthesis of triazole fungicides like Tebuconazole is a multi-step process that exemplifies the challenges of older chemical manufacturing paradigms. A common pathway starts with raw materials like p-chlorobenzaldehyde and proceeds through several key transformations, including condensation, hydrogenation, epoxidation, and a final ring-opening reaction with 1,2,4-triazole.[][5]
While effective in producing the final product, this approach is fraught with environmental liabilities:
-
Hazardous Reagents and Solvents: These syntheses often rely on toxic and environmentally harmful substances. For instance, the epoxidation and subsequent ring-opening steps may use reagents like trimethyl sulfoxide chloride and large volumes of organic solvents such as dimethyl sulfoxide (DMSO) and methylcyclohexane.[3] Many of these solvents are classified as volatile organic compounds (VOCs), contributing to air pollution, and pose health risks through exposure.
-
High Energy Consumption: The process frequently requires high reaction temperatures (up to 120°C or more) and prolonged reaction times, sometimes spanning many hours for a single step.[3] This translates to a significant energy footprint for the overall synthesis.
-
Substantial Waste Generation (High E-Factor): The use of stoichiometric reagents (reagents consumed in the reaction) rather than catalysts is a major drawback. This inherently creates large quantities of byproducts that must be separated and disposed of. The combination of solvent losses, byproduct formation, and aqueous work-up steps leads to a very high Environmental Factor (E-Factor) , which is the mass ratio of waste to the desired product.[6][7] In the fine chemical and pharmaceutical sectors, E-Factors can range from 25 to over 100, meaning for every 1 kg of product, 25-100 kg of waste is generated.[7][8] This industrial waste is often categorized as the "three wastes": waste gas (from solvents), wastewater (from washing/extraction), and solid industrial residue (spent reagents and byproducts).[3][9]
The logical flow of a typical conventional synthesis process highlights multiple stages where waste is generated and energy is consumed, as illustrated in the workflow diagram below.
Caption: Workflow for conventional triazole fungicide synthesis.
Greener Synthesis Strategies: The Microwave Revolution
In response to the drawbacks of conventional methods, green chemistry offers a variety of innovative solutions. Among the most impactful is Microwave-Assisted Organic Synthesis (MAOS) . This technique utilizes microwave energy to directly and efficiently heat polar reaction mixtures, leading to a dramatic acceleration of chemical reactions.[10][11]
Key advantages of MAOS in the context of triazole synthesis include:
-
Drastic Reduction in Reaction Time: Reactions that take 12-24 hours under conventional heating can often be completed in minutes using microwave irradiation.[11][12]
-
Increased Yields and Purity: The rapid and uniform heating often minimizes the formation of side products, leading to higher yields of the desired molecule.
-
Solvent-Free or Reduced-Solvent Conditions: The high efficiency of microwave heating can enable reactions to be run neat (without any solvent) or in greener solvents like water or ethanol, drastically reducing waste.[10][13]
-
Energy Efficiency: By heating only the reaction vessel and its contents, MAOS is significantly more energy-efficient than heating a large oil bath or mantle for many hours.[4]
The 1,3-dipolar cycloaddition reaction to form the triazole ring is an excellent candidate for this approach. Greener methods often achieve this transformation with near-perfect atom economy, meaning almost all atoms from the reactants are incorporated into the final product.[4]
The streamlined and environmentally conscious nature of a microwave-assisted workflow is depicted below.
Caption: Workflow for green, microwave-assisted triazole synthesis.
Comparative Analysis: Performance and Environmental Metrics
When the two approaches are compared side-by-side using established green chemistry metrics, the advantages of the greener route become starkly evident. Atom Economy measures the theoretical efficiency of a reaction in converting reactant atoms to product atoms, while the E-Factor provides a practical measure of the total waste generated.[6][14]
| Metric | Conventional Synthesis (Tebuconazole) | Green Synthesis (Microwave-Assisted Triazole Formation) | Causality and Expert Insight |
| Reaction Time | Many hours per step (e.g., 4-24 hours)[11][15] | Minutes (e.g., 2-30 minutes)[12] | Microwave energy provides direct, rapid, and uniform heating to the reactants, bypassing the slow conductive heating of conventional methods. |
| Typical Yield | 67-91% (for final steps)[3][9] | 85-96% (often higher)[12] | The rapid heating minimizes thermal decomposition and the formation of side-products, leading to a cleaner reaction and higher product yield. |
| Solvents Used | Dimethyl sulfoxide (DMSO), Methylcyclohexane, Toluene[3] | Minimal or green solvents (n-Butanol, Ethanol, Water)[13] | MAOS often allows for solvent-free reactions. When a solvent is needed, the efficiency allows for the use of less harsh, more benign options. |
| Atom Economy (%) | Low (~40-50%) (Calculated for final step) | Very High (>95%) (For cycloaddition step) | Conventional routes use stoichiometric reagents that become waste byproducts (e.g., salts), devastating atom economy. Greener cycloadditions incorporate nearly all reactant atoms into the product. |
| E-Factor (Est.) | High (Est. 25 - 100+) [7][8] | Low (Est. <5) | The high E-Factor of the conventional route is driven by solvent losses, reagent byproducts, and extensive purification waste. The green route generates minimal waste, primarily from a simple recrystallization step. |
Note: Atom economy for the conventional synthesis is estimated based on the final ring-opening and epoxidation steps described in cited literature, which involve significant inorganic byproducts. The E-Factor is estimated based on typical values for the fine chemical industry.
Experimental Protocols: A Methodological Comparison
To provide a practical understanding of the procedural differences, the following sections outline representative protocols for both a conventional and a green synthesis step.
Protocol 1: Conventional Synthesis of Tebuconazole (Final Steps)
This protocol is adapted from a patented industrial method and illustrates the final epoxidation and ring-opening steps.[3]
Objective: To synthesize Tebuconazole from 1-(4-chlorophenyl)-4,4-dimethyl-3-pentanone.
Materials:
-
1-(4-chlorophenyl)-4,4-dimethyl-3-pentanone (100g)
-
Trimethyl sulfoxide chloride (63g)
-
Potassium hydroxide (28g)
-
Dimethyl sulfoxide (DMSO) (300g)
-
Sodium 1,2,4-triazolide (45g)
-
Methylcyclohexane (100g)
-
Water (30g)
Procedure:
-
Charge a reaction vessel equipped with a stirrer, thermometer, and condenser with 1-(4-chlorophenyl)-4,4-dimethyl-3-pentanone (100g), trimethyl sulfoxide chloride (63g), potassium hydroxide (28g), and DMSO (300g).
-
Stir the mixture and maintain the temperature at 40°C until the starting ketone is completely consumed (as monitored by TLC or GC). This step forms the epoxide intermediate in situ.
-
Add sodium 1,2,4-triazolide (45g) to the reaction mixture.
-
Heat the reaction to 120°C and maintain for several hours until the ring-opening reaction is complete.
-
After the reaction is finished, cool the mixture and remove the DMSO solvent under reduced pressure (desolventizing).
-
Add methylcyclohexane (100g) to the residue.
-
Wash the organic layer with water (30g) at 70°C. Separate the aqueous layer (wastewater).
-
Cool the organic layer to 25°C to induce recrystallization.
-
Filter the solid product via suction filtration and dry to obtain Tebuconazole.
-
Expected Yield: ~128.5g (91%); Purity: ~97%.
Causality: The use of a high-boiling point solvent (DMSO) is necessary to achieve the high temperature (120°C) required for the ring-opening reaction. The process generates significant waste, including the spent DMSO, aqueous washings containing inorganic salts, and solvent used for recrystallization.
Protocol 2: Green Microwave-Assisted Synthesis of a 1,2,4-Triazole Derivative
This protocol is a representative example of a green synthesis of the core triazole heterocycle.
Objective: To synthesize a substituted 1,2,4-triazole from an aromatic hydrazide and a nitrile.
Materials:
-
Aromatic hydrazide (0.005 mol)
-
Substituted nitrile (0.0055 mol)
-
Potassium carbonate (K₂CO₃) (0.0055 mol)
-
n-Butanol (10 mL)
-
Ethanol (for recrystallization)
Procedure:
-
Place the aromatic hydrazide (0.005 mol), substituted nitrile (0.0055 mol), and potassium carbonate (0.0055 mol) into a 20 mL microwave reaction vessel.
-
Add n-Butanol (10 mL) as the reaction solvent.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a constant temperature of 150°C for 2 hours.
-
After irradiation, cool the reaction vessel to room temperature. The product will typically precipitate from the n-Butanol.
-
Filter the solid product and wash with a small amount of cold ethanol.
-
Recrystallize the crude material from ethanol to yield the pure 1,2,4-triazole product.
Causality: The microwave reactor enables the safe and rapid heating of the solvent to 150°C, a temperature that would require high-pressure vessels with conventional heating. The reaction time is reduced from many hours to just two. The product precipitates upon cooling, simplifying isolation and minimizing the need for extensive extraction and purification, thereby reducing solvent waste.
Conclusion and Future Outlook
The comparative analysis clearly demonstrates that green synthesis methodologies, particularly microwave-assisted synthesis, represent a vastly superior alternative to conventional routes for producing triazole fungicides. The benefits—dramatically shorter reaction times, higher yields, elimination of hazardous solvents, and a significant reduction in waste—are not merely incremental improvements but a paradigm shift in chemical manufacturing.
While the complete synthesis of a complex molecule like Tebuconazole involves multiple steps, applying green principles at each stage can collectively lead to a profound reduction in the overall environmental footprint. For researchers, scientists, and drug development professionals, adopting these greener protocols is not only an environmental responsibility but also a strategic advantage, offering faster, more efficient, and more sustainable pathways to vital agricultural and pharmaceutical compounds. The future of fungicide synthesis lies in the continued innovation and implementation of these clean technologies.
References
-
Gale, P. (2025). Atom Economy and Yield of Synthesis Sequences. ResearchGate. Available at: [Link]
-
Journal of Pharmaceutical Negative Results. (2023). Microwave-Assisted Synthesis And Antifungal Evaluation Of 1,2,4- Triazole Derivatives. Available at: [Link]
-
RSC Publishing. (2025). Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. Available at: [Link]
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Young, D. (2021). How to Calculate Atom Economy. YouTube. Available at: [Link]
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ACS Publications. (2025). Bridging Education and Process Design with Atom Economy via Reaction SMILES. Available at: [Link]
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Journal of Pharmaceutical Negative Results. (2023). Microwave-Assisted Synthesis And Antifungal Evaluation Of 1,2,4- Triazole Derivatives. Available at: [Link]
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ResearchGate. (2025). Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. Available at: [Link]
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MDPI. (n.d.). Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry. Available at: [Link]
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Plant Archives. (2024). Role of Fungicides in Agriculture and their impact on environment: A review. Available at: [Link]
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Semantic Scholar. (n.d.). Synthesis and Characterization of Fungicide Tebuconazole. Available at: [Link]
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SciSpace. (2018). Simple new process method for synthesizing tebuconazole in water phase. Available at: [Link]
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Young, D. (2022). How to Calculate E-factor (Green Chem). YouTube. Available at: [Link]
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Patsnap Eureka. (2018). Simple new process method for synthesizing tebuconazole in water phase. Available at: [Link]
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Safety Operating Guide
Navigating the Disposal of 3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one: A Guide for Laboratory Professionals
Introduction
This document synthesizes data from the known hazards of tebuconazole, general principles of handling ketones and triazole-containing compounds, and standard laboratory waste management practices to offer a comprehensive and safety-centric disposal procedure.
Core Principles of Disposal
The fundamental principle guiding the disposal of 3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one is the management of it as hazardous waste . This is predicated on the toxicological profile of its parent compound, tebuconazole, which is classified as harmful if swallowed, a suspected reproductive toxin, and very toxic to aquatic life with long-lasting effects.[2][3][4] Therefore, under no circumstances should this compound or its residues be disposed of down the drain or in general waste streams.
Hazard Assessment and Personal Protective Equipment (PPE)
Given the known properties of tebuconazole and the general hazards associated with organic ketones, a thorough risk assessment is mandatory before handling this compound for disposal. The following table summarizes the minimum required PPE.
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | To protect against potential splashes of the chemical or its solutions. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene). | To prevent skin contact. |
| Body Protection | A lab coat, long pants, and closed-toe shoes. | To minimize the risk of skin exposure. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if there is a risk of generating aerosols or dust, or if working outside of a certified chemical fume hood. | To prevent inhalation of potentially harmful airborne particles. |
All handling and preparation for disposal should be conducted in a well-ventilated area, preferably within a certified laboratory chemical fume hood.
Step-by-Step Disposal Procedure
The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal facility.
1. Waste Segregation and Collection:
-
Do not mix this waste with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.
-
Collect waste this compound in its original container if possible, or in a clearly labeled and compatible waste container.
-
For solutions containing this compound, use a designated, sealed, and compatible waste container.
2. Container Labeling and Management:
-
All waste containers must be clearly and accurately labeled as "Hazardous Waste" and include the full chemical name: "this compound".
-
The label should also indicate the primary hazards (e.g., "Toxic," "Aquatic Hazard").
-
Ensure waste containers are kept tightly closed when not in use.
-
Store containers in a designated, cool, dry, and well-ventilated secondary containment area, away from incompatible materials.
3. Disposal of Contaminated Materials:
-
Any materials that come into contact with this compound, such as pipette tips, gloves, and absorbent paper, must be treated as hazardous waste.
-
These contaminated materials should be collected in a separate, clearly labeled hazardous waste bag or container.
-
For liquid product containers, it is recommended to triple rinse the container with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[5] After triple rinsing, the container can be managed according to local regulations for decontaminated labware.
4. Arranging for Pickup and Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.
-
Provide them with a complete and accurate description of the waste, including its chemical name and any known hazards.
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Emergency Procedures
In the event of a spill or exposure, immediate action is crucial.
-
Spill:
-
Evacuate the immediate area.
-
If safe to do so, contain the spill using an inert absorbent material.
-
Collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.
-
Clean the spill area thoroughly.
-
Report the spill to your EHS department.
-
-
Exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.
-
Inhalation: Move the affected person to fresh air.
-
Ingestion: Do not induce vomiting.
-
In all cases of exposure, seek immediate medical attention and provide the medical personnel with information about the chemical.
-
Conclusion
The responsible management and disposal of laboratory chemicals are paramount to ensuring the safety of personnel and protecting the environment. For this compound, a precautionary approach based on the known hazards of its parent compound, tebuconazole, dictates that it be treated as hazardous waste. By adhering to the procedures outlined in this guide, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, thereby upholding the principles of scientific integrity and environmental stewardship.
References
- Agilent Technologies, Inc. (2024). Tebuconazole Standard (1X1 mL) - Safety Data Sheet.
- Villa Crop Protection. (2022). Tebuconazole 250 EW Safety Data Sheet.
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- BenchChem. (2025). Environmental fate of tebuconazole and its metabolites.
- Carl ROTH. (n.d.). Safety Data Sheet: Tebuconazole.
- RedEagle International. (n.d.). TEBUCONAZOLE 4L SAFETY DATA SHEET.
- JMPR. (2005). 5.25 tebuconazole (189).
- Greenbook.net. (2012). L97613.pdf.
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Tide USA. (n.d.). SAFETY DATA SHEET Tide USA TEBU 3.6F Fungicide. Retrieved from [Link]
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- Carl ROTH. (2024). Safety Data Sheet: 1,2,4-Triazole.
- PubMed. (2024). Transformation and degradation of tebuconazole and its metabolites in constructed wetlands with arbuscular mycorrhizal fungi colonization.
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ResearchGate. (2025). Enantioselective degradation of tebuconazole in cabbage, cucumber, and soils. Retrieved from [Link]
- Greenbook.net. (n.d.). 3 FUNGICIDE.
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ACS Publications. (n.d.). Environmental Fate of the Azole Fungicide Fluconazole and Its Persistent and Mobile Transformation Product 1,2,4-Triazole. Retrieved from [Link]
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PubChem. (n.d.). 3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)-2-butanone. Retrieved from [Link]
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The Plant Enthusiast. (2025). How To Dispose Of Organic Fungicides? Retrieved from [Link]
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Personal protective equipment for handling 3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one
Navigating the Safe Handling of Triadimefon: A Guide to Personal Protective Equipment
A Senior Application Scientist's In-Depth Guide for Researchers and Drug Development Professionals
In the landscape of pharmaceutical research and development, the synthesis and handling of novel compounds are fundamental. Among these is 3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one, a triazole fungicide commonly known as triadimefon. While its systemic properties are valuable, a thorough understanding and implementation of safety protocols are paramount to mitigate potential risks. This guide provides an in-depth, experience-driven approach to the selection, use, and disposal of Personal Protective Equipment (PPE) when working with triadimefon, ensuring the well-being of laboratory personnel.
Understanding the Risks: A Foundation for Safety
Triadimefon is classified as a moderately toxic compound and a possible human carcinogen.[1][2] Exposure can occur through inhalation, ingestion, or skin contact. Acute effects may include eye and skin irritation, while more significant exposure can lead to neurotoxicity, characterized by hyperactivity.[1][3] Chronic exposure has been linked to liver toxicity in animal studies.[2][4] Therefore, a multi-faceted PPE strategy is not merely a recommendation but a critical component of safe laboratory practice.
Core Principles of PPE Selection for Triadimefon
The selection of appropriate PPE is dictated by a thorough risk assessment of the specific procedures being undertaken. The following principles form the basis of a robust safety protocol:
-
Barrier Protection: The primary function of PPE is to create a physical barrier between the handler and the chemical.
-
Chemical Resistance: Materials must be chosen based on their ability to resist penetration and degradation by triadimefon and any solvents used in the process.
-
Task-Specific Application: The level of PPE required will vary depending on the nature of the work, from handling small quantities in a well-ventilated fume hood to managing larger volumes or responding to a spill.
Essential Personal Protective Equipment for Handling Triadimefon
The following table summarizes the recommended PPE for various laboratory activities involving triadimefon. This is a general guideline; a site-specific risk assessment should always be conducted.
| Activity | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions (in a fume hood) | Safety glasses with side shields | Nitrile or PVC gloves (elbow-length recommended) | Lab coat or cotton overalls | Generally not required if work is performed in a certified fume hood. |
| Synthesizing or purifying the compound | Chemical safety goggles and a face shield | Nitrile or PVC gloves (elbow-length recommended) | Chemical-resistant apron over a lab coat or overalls | Recommended, especially if there is a potential for aerosol generation. An approved respirator for organic vapors/mists should be used. |
| Cleaning spills | Chemical safety goggles and a face shield | Heavy-duty nitrile or PVC gloves | Chemical-resistant suit or coveralls | Required. A full-face respirator with appropriate cartridges is recommended. |
Detailed Protocols for PPE Use
Hand Protection: The First Line of Defense
Dermal exposure is a primary route of chemical entry.[5] Therefore, selecting the correct gloves is critical.
Protocol for Glove Selection and Use:
-
Material Selection: Choose nitrile or PVC gloves, as they offer good resistance to triadimefon. Avoid latex gloves, which may not provide adequate protection.
-
Inspection: Before each use, visually inspect gloves for any signs of degradation, such as discoloration, swelling, or tearing.
-
Donning: Wash and dry hands thoroughly before putting on gloves.
-
Doffing: To prevent contamination, remove gloves by peeling them off from the cuff, turning them inside out.
-
Disposal: Dispose of used gloves in a designated hazardous waste container. Never reuse disposable gloves.
Eye and Face Protection: Shielding Against Splashes and Aerosols
Triadimefon can cause eye irritation.[1]
Protocol for Eye and Face Protection:
-
Minimum Requirement: At a minimum, safety glasses with side shields should be worn for any task involving triadimefon.
-
Enhanced Protection: For procedures with a higher risk of splashing or aerosol generation, such as synthesis or purification, chemical safety goggles and a face shield are necessary.[6]
-
Contact Lenses: It is strongly advised to avoid wearing contact lenses when handling hazardous chemicals, as they can trap substances against the eye.
Body Protection: Minimizing Skin Contact
Protocol for Body Protection:
-
Standard Attire: A buttoned lab coat or cotton overalls provide a basic barrier for handling small quantities.[7]
-
Increased Risk: For larger scale work or when there is a significant risk of splashing, a chemical-resistant apron worn over the lab coat is recommended. In the event of a spill, a full chemical-resistant suit may be required.
Respiratory Protection: Guarding Against Inhalation
While working in a certified chemical fume hood is the primary method of controlling inhalation exposure, respiratory protection may be necessary in certain situations.
Protocol for Respiratory Protection:
-
Risk Assessment: The need for respiratory protection should be determined by a formal risk assessment.
-
Respirator Selection: If required, an approved respirator suitable for organic vapors and mists should be used.
-
Fit Testing: All personnel required to wear respirators must be properly fit-tested to ensure a proper seal.
Procedural Flowchart for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when handling triadimefon.
Caption: Decision workflow for selecting appropriate PPE.
Donning and Doffing Procedures: A Step-by-Step Guide
The order in which PPE is put on and taken off is crucial to prevent cross-contamination.
Donning Sequence:
-
Lab Coat/Overalls: Put on the primary protective garment.
-
Respirator: If required, perform a seal check.
-
Eye and Face Protection: Put on goggles and/or a face shield.
-
Gloves: Don gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.
Doffing Sequence:
-
Gloves: Remove gloves first, using the inside-out method.
-
Eye and Face Protection: Remove by handling the strap or earpieces.
-
Lab Coat/Overalls: Remove by rolling it down and away from the body, turning it inside out.
-
Respirator: Remove last.
-
Hand Hygiene: Wash hands thoroughly with soap and water after removing all PPE.
Disposal Plan: Responsible Waste Management
All disposable PPE contaminated with triadimefon must be treated as hazardous waste.
Protocol for Disposal:
-
Segregation: Have a designated, clearly labeled hazardous waste container readily accessible in the work area.
-
Containment: Place all used disposable PPE, including gloves, aprons, and any contaminated cleaning materials, directly into the hazardous waste container.
-
Labeling and Storage: Ensure the waste container is properly sealed and labeled according to your institution's and local regulations. Store in a designated hazardous waste accumulation area.
-
Professional Disposal: Arrange for disposal through a licensed hazardous waste management company. Do not dispose of contaminated materials in the regular trash.[7][8][9]
Emergency Procedures: Preparedness is Key
In the event of an exposure, immediate and appropriate action is critical.
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.
-
Inhalation: Move the affected person to fresh air.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water.[8]
In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet (SDS) for triadimefon to the medical personnel.
By adhering to these comprehensive guidelines, researchers and scientists can confidently handle triadimefon, ensuring both personal safety and the integrity of their work.
References
-
U.S. Environmental Protection Agency. (2021). Triadimefon and Triadimenol. Human Health Draft Risk Assessment in Support of Registration Review. Regulations.gov. [Link]
-
Extension Toxicology Network. (1996). Pesticide Information Profile: Triadimefon. EXTOXNET. [Link]
-
T3DB. (n.d.). Triadimefon - Material Safety Data Sheet. Toxin and Toxin Target Database. [Link]
-
Apparent Pty Ltd. (2021). Apparent Triadimefon 500 WG Fungicide MSDS. [Link]
-
Imtrade Australia Pty Ltd. (n.d.). Triadimefon 500 WG Safety Data Sheet. [Link]
-
Wang, et al. (2022). Triadimefon in aquatic environments: Occurrence, fate, toxicity and ecological risk. ResearchGate. [Link]
-
Crofton, K. M., & Reiter, L. W. (1988). Hyperactivity induced by triadimefon, a triazole fungicide. PubMed. [Link]
-
Fishel, F. M. (2005). Pesticide Toxicity Profile: Triazole Pesticides. University of Florida, IFAS Extension. [Link]
-
Mäkinen, M., et al. (2006). Triadimefon in Forestry Nurseries: Operator Exposure and the Effectiveness of Spraying Methods. Silva Fennica. [Link]
-
BASF. (2024). Safety data sheet. [Link]
-
MacDermid Agricultural Solutions, Inc. (2016). Fungicide. Greenbook.net. [Link]
-
National Center for Biotechnology Information. (n.d.). Triadimefon. PubChem. [Link]
-
S3-US-West-2.amazonaws.com. (n.d.). Safety Data Sheet. [Link]
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
